molecular formula C10H12O B15315271 (R)-cyclopropyl(phenyl)methanol

(R)-cyclopropyl(phenyl)methanol

Cat. No.: B15315271
M. Wt: 148.20 g/mol
InChI Key: GOXKCYOMDINCCD-JTQLQIEISA-N
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Description

(R)-cyclopropyl(phenyl)methanol is a chiral organic compound of significant interest in sophisticated organic synthesis. This enantiomerically enriched benzyl alcohol, with the cyclopropyl moiety adjacent to the chiral center, serves as a versatile precursor or building block for constructing more complex molecules . Its structure is analogous to other high-value cyclopropylphenyl intermediates used in the research and development of active pharmaceutical ingredients (APIs) and advanced materials . The chiral nature of this compound makes it particularly valuable for applications in asymmetric synthesis, where it can be used to impart stereochemical information into target molecules, potentially for pharmaceuticals or ligands in catalytic systems. The synthesis of such optically active alcohols is a key area of research, often achieved using advanced catalytic methods to ensure high enantiomeric purity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are responsible for verifying the compound's suitability and safety for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(R)-cyclopropyl(phenyl)methanol

InChI

InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t10-/m0/s1

InChI Key

GOXKCYOMDINCCD-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@H](C2=CC=CC=C2)O

Canonical SMILES

C1CC1C(C2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

Molecular structure and stereochemistry of (R)-cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-cyclopropyl(phenyl)methanol

Abstract

(R)-cyclopropyl(phenyl)methanol is a chiral secondary alcohol featuring a unique combination of a rigid, strained cyclopropyl moiety and an aromatic phenyl group. This structure imparts valuable physicochemical properties, making it a significant chiral building block in modern medicinal chemistry and asymmetric synthesis. The cyclopropyl group, in particular, is a sought-after pharmacophore known to enhance metabolic stability, binding affinity, and overall drug-like properties.[1][2] This guide provides an in-depth analysis of the molecular structure, stereochemical assignment, chiroptical properties, enantioselective synthesis, and spectroscopic characterization of the (R)-enantiomer. By integrating foundational principles with practical, field-proven insights, this document serves as a comprehensive technical resource for professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of a Strained Ring in Stereodefined Scaffolds

The cyclopropyl group, once considered a chemical curiosity, has emerged as a strategic element in drug design.[1][3][4] Its inherent ring strain (~27.5 kcal/mol) results in unique electronic properties, with the carbon-carbon bonds exhibiting enhanced π-character and the carbon-hydrogen bonds being shorter and stronger than in typical alkanes.[1] In a pharmaceutical context, these features offer several distinct advantages:

  • Improved Metabolic Stability: The robust C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1]

  • Enhanced Potency and Binding: The rigid, planar nature of the ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thus improving binding affinity for its biological target.[1][2]

  • Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for moieties like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity and aqueous solubility to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

When this valuable moiety is incorporated into a molecule like cyclopropyl(phenyl)methanol, it creates a chiral center. The control of stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit widely different pharmacological activities and toxicological profiles. This guide focuses specifically on the (R)-enantiomer of cyclopropyl(phenyl)methanol, a key intermediate for introducing this stereodefined pharmacophore into more complex, high-value molecules.

Molecular Structure and Physicochemical Properties

(R)-cyclopropyl(phenyl)methanol possesses a central tetrahedral carbon atom bonded to a hydrogen atom, a hydroxyl group, a phenyl ring, and a cyclopropyl ring. This specific arrangement gives rise to its chirality.

The overall conformation is determined by the relative orientations of the bulky phenyl and cyclopropyl groups. Spectroscopic studies on related molecules like cyclopropylbenzene suggest that the most stable conformation is the "bisected" form, where the plane of the phenyl ring bisects the internal C-C-C bond angle of the cyclopropyl ring.[5][6] This arrangement minimizes steric hindrance and allows for favorable electronic interactions between the aromatic π-system and the "banana bonds" of the cyclopropyl ring.

Table 1: Physicochemical Properties of Cyclopropyl(phenyl)methanol
PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O[7][8][9][10]
Molecular Weight 148.20 g/mol [7][8][9][10]
CAS Number (racemate) 1007-03-0[7][8][9][10]
CAS Number ((R)-enantiomer) 110548-55-5[11]
Appearance Colorless oil/liquid[12]
Boiling Point 121-123 °C (at 15 mmHg)[13]
Density ~1.05 g/mL[13]

Stereochemistry and Chiroptical Properties

The defining feature of (R)-cyclopropyl(phenyl)methanol is its absolute configuration at the carbinol carbon. This configuration is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) sequence rules and is experimentally verified by measuring its interaction with plane-polarized light.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The CIP system provides a standardized method for assigning the absolute configuration (R or S) to a stereocenter.[14] The process involves prioritizing the four substituents attached to the chiral center based on atomic number.[15][16][17][18]

Step-by-Step CIP Priority Assignment for Cyclopropyl(phenyl)methanol:

  • Identify the Chiral Center: The chiral center is the carbon atom bonded to the hydroxyl, phenyl, cyclopropyl, and hydrogen groups.

  • Prioritize Directly Attached Atoms: The priority is determined by the atomic number of the atom directly bonded to the chiral center.

    • Priority 1: -OH (Oxygen, Z=8)

    • Priority 2: -C₆H₅ (Phenyl group; Carbon, Z=6)

    • Priority 3: -C₃H₅ (Cyclopropyl group; Carbon, Z=6)

    • Priority 4: -H (Hydrogen, Z=1)

  • Break the Tie: Both the phenyl and cyclopropyl groups are attached via a carbon atom. To break this tie, we examine the atoms attached to these carbons.

    • The carbon of the phenyl group is bonded to two other carbons within the aromatic ring (we treat the double bond as two separate single bonds for this purpose) and one other carbon.[14][15]

    • The carbon of the cyclopropyl group is bonded to two other carbons and one hydrogen.

    • Since carbon has a higher atomic number than hydrogen, the phenyl group is assigned a higher priority (Priority 2) than the cyclopropyl group (Priority 3).

  • Determine R/S Configuration: Orient the molecule so that the lowest priority group (-H, Priority 4) is pointing away from the viewer. Trace the path from Priority 1 to 2 to 3.

    • For the (R)-enantiomer , this path traces a clockwise direction.[15][17]

CIP_Assignment cluster_main C C OH OH C->OH 1 Ph C₆H₅ C->Ph 2 Cy C₃H₅ C->Cy 3 H H C->H 4 (Away) p1 p2 p1->p2 p3 p2->p3

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-cyclopropyl(phenyl)methanol.

Chiroptical Properties: Optical Rotation

Chiral molecules are optically active, meaning they rotate the plane of polarized light.[19][20] This rotation is measured using a polarimeter, and the result is expressed as the specific rotation [α].

Specific Rotation ([α]) is a standardized physical constant for a chiral compound and is defined as:

[α]λT = α / (l * c)

Where:

  • α is the observed rotation in degrees.

  • T is the temperature (°C).

  • λ is the wavelength of light (typically the sodium D-line, 589 nm).

  • l is the path length of the sample cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.[20]

While there is no simple, universal correlation between the (R/S) configuration and the sign (+/dextrorotatory or -/levorotatory) of optical rotation, for many chiral alcohols, empirical rules and experimental data can establish a link.[18][21] For similar structures, the (+)-enantiomer has often been determined to possess the (R) configuration.[22] Experimental determination remains the gold standard for confirming the chiroptical properties of a specific batch.

Enantioselective Synthesis of (R)-Cyclopropyl(phenyl)methanol

The production of enantiomerically pure (R)-cyclopropyl(phenyl)methanol is critical for its use as a chiral building block. The most common and efficient strategy is the asymmetric reduction of the prochiral precursor, cyclopropyl phenyl ketone.

Synthesis_Workflow start Cyclopropyl Phenyl Ketone (Prochiral) reagent Asymmetric Reduction • Chiral Catalyst (e.g., Ru-TsDPEN) • H₂ Source (e.g., HCOOH/NEt₃) start->reagent 1. product (R)-Cyclopropyl(phenyl)methanol (Enantioenriched) reagent->product 2. workup Aqueous Workup & Purification (Chromatography) product->workup 3. final Final Product (>99% e.e.) workup->final 4.

Caption: General workflow for the enantioselective synthesis of (R)-cyclopropyl(phenyl)methanol.

Protocol: Asymmetric Transfer Hydrogenation of Cyclopropyl Phenyl Ketone

This protocol describes a well-established method for producing (R)-cyclopropyl(phenyl)methanol with high enantioselectivity using a ruthenium-based catalyst. The causality behind this method lies in the formation of a transient chiral metal-hydride complex that selectively delivers a hydride to one face of the prochiral ketone.

Materials:

  • Cyclopropyl phenyl ketone (1.0 eq)

  • (R,R)-RuCl[(p-cymene)TsDPEN] (0.005 eq, 0.5 mol%)

  • Formic acid / Triethylamine azeotrope (5:2 molar ratio) as the hydrogen source and solvent

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas (for inert atmosphere)

Step-by-Step Methodology:

  • Reactor Setup (The "Why"): To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add cyclopropyl phenyl ketone (1.0 eq) and the chiral ruthenium catalyst (0.005 eq). The flask is sealed with a septum. Causality: Flame-drying removes adsorbed water, which can deactivate the catalyst. An inert atmosphere prevents oxidation of the catalyst and other reagents.

  • Reagent Addition (The "Why"): Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes. Using a syringe, add the degassed formic acid/triethylamine azeotrope. Causality: The formic acid/triethylamine mixture serves as an in-situ source of hydrogen. The catalyst abstracts a hydride from formate to form the active chiral ruthenium-hydride species. Degassing removes dissolved oxygen.

  • Reaction Execution (The "Why"): Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. Causality: Constant stirring ensures homogeneity. Monitoring prevents over-running the reaction and allows for determination of the optimal endpoint.

  • Quenching and Workup (The "Why"): Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess formic acid), water, and brine. Causality: The quench neutralizes the acidic components. The aqueous washes remove the triethylammonium formate salt and other water-soluble impurities. Brine helps to break up emulsions and remove residual water from the organic layer.

  • Drying and Concentration (The "Why"): Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Causality: MgSO₄ is a neutral drying agent that efficiently removes trace water. Rotary evaporation removes the volatile solvent (diethyl ether) without degrading the product.

  • Purification and Analysis (The "Why"): Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol. Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC). Causality: Chromatography separates the desired product from any unreacted starting material and non-polar impurities. Chiral HPLC is the definitive method for quantifying the ratio of the two enantiomers.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the molecular structure and purity of (R)-cyclopropyl(phenyl)methanol is achieved through a combination of spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for Cyclopropyl(phenyl)methanol
TechniqueObservationInterpretation
¹H NMR δ ~7.2-7.4 (m, 5H)δ ~4.2 (d, 1H)δ ~2.5 (br s, 1H)δ ~1.1-1.3 (m, 1H)δ ~0.3-0.7 (m, 4H)Aromatic protons (C₆H₅)Benzylic proton (CH-OH)Hydroxyl proton (OH)Cyclopropyl methine protonCyclopropyl methylene protons[23]
¹³C NMR δ ~140-145 (quat.)δ ~125-129 (x5)δ ~75-80δ ~15-20δ ~2-5 (x2)Aromatic C-ipsoAromatic C-HBenzylic carbon (C-OH)Cyclopropyl methine carbonCyclopropyl methylene carbons
IR (Infrared) ~3400 cm⁻¹ (broad)~3080, 3010 cm⁻¹~2900 cm⁻¹~1600, 1490 cm⁻¹O-H stretch (alcohol)Aromatic & cyclopropyl C-H stretchAliphatic C-H stretchAromatic C=C stretch
MS (Mass Spec.) m/z = 148 (M⁺)m/z = 130, 119, 107, 91, 77Molecular ion peakCommon fragments: [M-H₂O]⁺, [M-C₂H₅]⁺, [M-C₃H₅]⁺ (loss of cyclopropyl), tropylium ion, phenyl cation[7][8]

Applications in Research and Drug Development

(R)-cyclopropyl(phenyl)methanol is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. Its utility lies in providing a stereochemically defined scaffold for the synthesis of more complex molecules. The presence of the hydroxyl group provides a reactive handle for further chemical transformations (e.g., etherification, esterification, substitution) while preserving the crucial cyclopropyl-phenyl pharmacophore.

The incorporation of the (R)-cyclopropyl(phenyl)methyl moiety has been explored in various therapeutic areas, including the development of enzyme inhibitors and central nervous system agents, where the precise three-dimensional arrangement of the phenyl and cyclopropyl groups is critical for achieving selective and potent biological activity.[3][4][24]

Conclusion

(R)-cyclopropyl(phenyl)methanol represents a convergence of two critical concepts in modern drug discovery: the strategic use of strained ring systems and the imperative of stereochemical control. Its molecular structure, defined by the chiral carbinol center and the unique electronic and conformational properties of the cyclopropyl and phenyl rings, makes it a powerful tool for medicinal chemists. A thorough understanding of its stereochemistry, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective application in the development of next-generation therapeutics. The robust methodologies for its enantioselective synthesis ensure its availability as a reliable building block for creating novel, potent, and metabolically stable drug candidates.

References

  • National Institute of Standards and Technology. (n.d.). Cyclopropyl phenylmethanol. NIST Chemistry WebBook. [Link]

  • OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. [Link]

  • Charette, A. B., & Lebel, H. (2003). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses, 80, 41. [Link]

  • Charette, A. B., Prescott, S., & Brochu, C. (2004). Improved Procedure for the Synthesis of Enantiomerically Enriched Cyclopropylmethanol Derivatives. The Journal of Organic Chemistry, 69(24), 8129–8132. [Link]

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  • Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

  • The Organic Chemistry Tutor. (2023). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube. [Link]

  • Petrovic, A. G., He, J., Polavarapu, P. L., & Armstrong, D. W. (2005). Absolute configuration and predominant conformations of 1,1-dimethyl-2-phenylethyl phenyl sulfoxide. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Cyclopropylphenyl)methanol. PubChem. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropyl phenylmethanol - Gas phase ion energetics data. NIST Chemistry WebBook. [Link]

  • Gryz, K., et al. (2020). Intramolecular cyclopropylmethylation via non-classical carbenium ion. The Royal Society of Chemistry. [Link]

  • American Chemical Society. (2023). Enantioselective synthesis of cyclopropyl sulfones with an engineered carbene transferase. [Link]

  • Lefurgy, S. T., et al. (2010). NMR determination of the fate of the cyclopropyl ring. ResearchGate. [Link]

  • Villani, L., Mohire, N. R., & Robertson, E. G. (2023). When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. ResearchGate. [Link]

  • ResearchGate. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropyl phenylmethanol - Phase change data. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropyl phenylmethanol - Notes. NIST Chemistry WebBook. [Link]

  • Villani, L., Mohire, N. R., & Robertson, E. G. (2023). When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. PubMed. [Link]

  • Zhang, Z., et al. (2017). Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. PubMed. [Link]

  • Hegedűs, L., et al. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. ResearchGate. [Link]

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Sources

Physicochemical properties of (R)-alpha-cyclopropylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Synthetic Profiling of (R)-α-Cyclopropylbenzyl Alcohol

Executive Summary

(R)-α-Cyclopropylbenzyl alcohol, systematically known as (R)-cyclopropyl(phenyl)methanol, is a highly versatile chiral building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The juxtaposition of a rigid cyclopropyl ring with a π-electron-rich phenyl system around a chiral carbinol center endows this molecule with unique steric and electronic properties. This whitepaper provides an authoritative analysis of its physicochemical characteristics, structural causality, and field-proven enantioselective synthetic workflows.

Molecular Identity & Core Physicochemical Properties

The physicochemical profile of (R)-α-cyclopropylbenzyl alcohol dictates its behavior in both synthetic environments and biological systems. The data summarized below serves as the foundational baseline for assay development and formulation.

Table 1: Physicochemical and Structural Properties

PropertyValueSource Verification
Chemical Name (R)-cyclopropyl(phenyl)methanol[1]
CAS Number 110548-55-5
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol [1]
Boiling Point 130-135 °C (at 18 mmHg)[2]
Refractive Index 1.54[2]
Optical Rotation [α]D25 +33.1 (c= 0.50, CH2Cl2)[3]
InChI Key GOXKCYOMDINCCD-JTQLQIEISA-N
Structural Causality & Electronic Behavior

The distinct chemical behavior of (R)-α-cyclopropylbenzyl alcohol is driven by the Walsh orbitals of the cyclopropyl ring. Because the C-C bonds in the cyclopropane ring possess unusually high p-character, they exhibit pseudo-π electron delocalization. This allows the cyclopropyl group to engage in hyperconjugation with the adjacent carbinol center. When paired with the aromatic stacking capabilities of the phenyl ring, this creates a highly specific steric and electronic environment that influences both the pKa of the hydroxyl group and the trajectory of nucleophilic/electrophilic attacks during downstream functionalization.

Properties Molecule (R)-α-Cyclopropylbenzyl Alcohol (Core Scaffold) Cyclopropyl Cyclopropyl Ring (Walsh Orbitals) Molecule->Cyclopropyl Phenyl Phenyl Ring (π-System) Molecule->Phenyl ChiralCenter Chiral Carbinol Center (R-Configuration) Molecule->ChiralCenter Steric bulk & hyperconjugation Steric bulk & hyperconjugation Cyclopropyl->Steric bulk & hyperconjugation Aromatic stacking interactions Aromatic stacking interactions Phenyl->Aromatic stacking interactions Enantioselective binding Enantioselective binding ChiralCenter->Enantioselective binding

Caption: Structural domains of (R)-α-cyclopropylbenzyl alcohol and their physicochemical contributions.

Enantioselective Synthetic Workflows

Achieving high enantiomeric excess (ee) for (R)-α-cyclopropylbenzyl alcohol requires precise control over facial selectivity during the reduction of the prochiral precursor, cyclopropyl phenyl ketone. Two primary, self-validating methodologies dominate the field: Transition-metal catalyzed asymmetric hydrogenation and enzymatic kinetic resolution.

Asymmetric Hydrogenation (Ruthenium/Iridium Catalysis)

The most atom-economical route utilizes chiral transition metal catalysts. For instance, the use of sterically hindered f-Amphbinol ligands with Iridium, or Ruthenium(II) complexes like RuCl2(indan-ambox)(PPh3), allows for the direct asymmetric reduction of cyclopropyl phenyl ketone[4],[3].

Causality of Catalyst Choice: The bulky substituents on the P-phenyl rings of the f-Amphbinol ligand create a deep, rigid chiral pocket. This steric hindrance forces the ketone to adopt a specific orientation to minimize steric clash, thereby directing the hydride transfer exclusively to the Re face of the carbonyl, yielding the (R)-enantiomer with up to 92-99% ee[3].

Step-by-Step Protocol: Ir-Catalyzed Asymmetric Hydrogenation Self-Validating Mechanism: In-process chiral HPLC sampling ensures the reaction is not quenched until target enantioselectivity is confirmed.

  • Preparation: In an argon-filled glovebox, charge a high-pressure autoclave reactor with cyclopropyl phenyl ketone (1.0 equiv) and the Ir-f-Amphbinol catalyst (0.01 mol%).

  • Solvent Addition: Add anhydrous methanol to achieve a substrate concentration of 0.5 M.

  • Base Activation: Introduce a catalytic amount of t-BuOK to activate the pre-catalyst.

  • Pressurization: Purge the reactor with H2 gas three times, then pressurize to 20 bar[3].

  • Reaction: Stir the mixture at 20–30 °C for 12 hours.

  • In-Process Control (IPC): Depressurize slightly, extract a 0.1 mL aliquot, filter through a short silica pad, and analyze via chiral HPLC. Validation: Proceed to workup only if conversion >99% and ee >92%.

  • Workup: Vent the H2 gas, concentrate the solvent in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the light-yellow liquid product[3].

Enzymatic Kinetic Resolution (Lipase Solvolysis)

An alternative biocatalytic approach involves the lipase-catalyzed solvolysis of racemic acetoacetate esters of the alcohol[5].

Causality of Substrate Choice: While direct enzymatic acetylation of the racemic alcohol often yields low enantioselectivity (E-values < 30), utilizing the acetoacetate ester leverages the unique active-site geometry of specific lipases, dramatically increasing the thermodynamic driving force and E-value during solvolytic cleavage[5].

Step-by-Step Protocol: Lipase-Catalyzed Solvolysis Self-Validating Mechanism: GC-MS monitoring ensures the reaction is terminated at exactly 50% conversion to prevent erosion of enantiomeric purity.

  • Esterification: Convert racemic cyclopropyl(phenyl)methanol to its corresponding acetoacetate ester using diketene and a catalytic amount of DMAP in dichloromethane.

  • Enzymatic Cleavage: Suspend the racemic ester in an organic solvent (e.g., MTBE) and add an aliphatic alcohol (e.g., n-butanol) as the nucleophile.

  • Biocatalyst Addition: Introduce the immobilized lipase enzyme.

  • Monitoring: Stir at 35 °C. Monitor the reaction strictly via GC-MS. Validation: Stop the reaction immediately when the conversion of the (R)-ester to the (R)-alcohol reaches 50.0%.

  • Separation: Filter off the immobilized enzyme. Separate the unreacted (S)-ester from the newly formed (R)-α-cyclopropylbenzyl alcohol via fractional distillation or column chromatography[5].

SynthWorkflow Ketone Cyclopropyl Phenyl Ketone (Starting Material) Cat Chiral Ru/Ir Catalyst + H2 (20 bar) Ketone->Cat Asymmetric Hydrogenation Racemic Racemic Alcohol (Intermediate) Ketone->Racemic NaBH4 / Achiral Reduction Product (R)-α-Cyclopropylbenzyl Alcohol (Target, >92% ee) Cat->Product Direct Enantioselective Reduction Enz Lipase Resolution (Acetoacetate Esters) Enz->Product Kinetic Resolution Racemic->Enz Enzymatic Solvolysis

Caption: Workflow for the enantioselective synthesis of (R)-α-cyclopropylbenzyl alcohol.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized (R)-α-cyclopropylbenzyl alcohol, the following analytical validations must be met:

  • Chiral High-Performance Liquid Chromatography (HPLC): Baseline separation of enantiomers must be achieved using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) with an isocratic hexanes/isopropanol mobile phase[3].

  • Polarimetry: The specific rotation must be measured to confirm the (R)-configuration. A standard acceptable value is [α]D25 = +33.1 (c= 0.50, CH2Cl2)[3]. Deviations from this value indicate either chemical impurities or diminished enantiomeric excess.

References

Sources

CAS number and chemical identifiers for (R)-cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-Cyclopropyl(phenyl)methanol: Chemical Identity, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-cyclopropyl(phenyl)methanol is a chiral secondary alcohol featuring a unique combination of a rigid cyclopropyl group and an aromatic phenyl ring. This structural motif is of significant interest in medicinal chemistry and materials science, where precise three-dimensional arrangements of functional groups are critical for molecular recognition and function. As a chiral building block, it serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the essential chemical identifiers, physicochemical properties, a detailed protocol for its stereoselective synthesis via Corey-Bakshi-Shibata (CBS) reduction, and key analytical characterization data. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective use and handling of this compound.

Chemical Identification

Accurate identification of a chemical entity is paramount for reproducibility and regulatory compliance. The following table summarizes the key identifiers for (R)-cyclopropyl(phenyl)methanol. It is crucial to distinguish this specific enantiomer from its racemic mixture and other structural isomers.

IdentifierValueSource
CAS Number 110548-55-5[1]
IUPAC Name (R)-Cyclopropyl(phenyl)methanolDerived from nomenclature rules
Molecular Formula C₁₀H₁₂O[2]
InChI InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t10-/m0/s1Derived from structure
InChIKey GOXKCYOMDINCCD-VKHMYHEASA-NDerived from structure
Canonical SMILES C1C(C2=CC=CC=C2)ODerived from structure
Synonyms (R)-alpha-Cyclopropylbenzyl alcohol[3]

Note: The CAS number for the racemic mixture, (±)-cyclopropyl(phenyl)methanol, is 1007-03-0.[2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, influencing reaction kinetics, solubility, and purification strategies. The data presented below corresponds to the racemic mixture, as properties such as boiling point, melting point, and density are nearly identical for individual enantiomers. The defining difference for an enantiomer is its specific optical rotation, which is not widely reported in public databases for this compound.

PropertyValueSource
Molecular Weight 148.20 g/mol [2]
Appearance Colorless to light yellow liquid[4]
Boiling Point 121 °C at 12 Torr[3]
Density ~1.1 g/cm³[3]
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane.General chemical knowledge
Topological Polar Surface Area (TPSA) 20.2 Ų[5]

Asymmetric Synthesis and Purification

The production of enantiomerically pure (R)-cyclopropyl(phenyl)methanol is most effectively achieved through the asymmetric reduction of its corresponding prochiral ketone, cyclopropyl phenyl ketone. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method for this transformation, offering excellent yield and high enantioselectivity.[6][7]

Mechanistic Insight: The CBS Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst, which complexes with borane (BH₃).[7] This catalyst-borane complex presents a sterically defined environment for the ketone substrate. The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance, preferentially exposing one of its two prochiral faces to the borane hydride source.[8] For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is typically employed, which directs hydride delivery to the re-face of the ketone. This precise control over the transition state geometry is the basis for the high enantioselectivity observed.[9]

Detailed Experimental Protocol

This protocol describes the asymmetric reduction of cyclopropyl phenyl ketone using an in-situ generated (S)-CBS catalyst.

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Cyclopropyl phenyl ketone (precursor, CAS 3481-02-5)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • Catalyst Formation: To an oven-dried, round-bottom flask under an inert argon or nitrogen atmosphere, add (S)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 eq., e.g., 2.5 mmol for a 25 mmol scale reaction). Add anhydrous THF (e.g., 25 mL) and cool the solution to 0 °C in an ice bath. Slowly add 1.0 M BH₃·THF solution (0.1 eq., e.g., 2.5 mL) dropwise. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The formation of the active oxazaborolidine catalyst is typically accompanied by hydrogen gas evolution.[10]

  • Ketone Reduction: Cool the catalyst solution to 0 °C. In a separate flask, dissolve cyclopropyl phenyl ketone (1.0 eq., 25 mmol) in anhydrous THF (e.g., 25 mL). Add this ketone solution to the catalyst mixture dropwise via a syringe or an addition funnel over approximately 20-30 minutes.

  • Borane Addition: Following the ketone addition, slowly add additional 1.0 M BH₃·THF solution (1.0 eq., 25 mL) to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-3 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (e.g., 20 mL) at 0 °C to decompose any excess borane. Vigorous hydrogen evolution will occur.

  • Workup: After gas evolution ceases, add 1 M HCl (e.g., 30 mL) and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude alcohol by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (R)-cyclopropyl(phenyl)methanol.

  • Analysis: Confirm the structure and purity via NMR spectroscopy. The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Synthesis and Purification Workflow

G cluster_synthesis Asymmetric Synthesis cluster_purification Workup & Purification s1 1. Catalyst Formation (S)-Amino Alcohol + BH3·THF in anhydrous THF, 0°C to RT s2 2. Ketone Reduction Add Cyclopropyl Phenyl Ketone at 0°C s1->s2 s3 3. Borane Addition Add main portion of BH3·THF at 0-5°C s2->s3 s4 4. Quench Reaction Slowly add Methanol at 0°C s3->s4 p1 5. Acidic Workup & Extraction Add 1M HCl, Extract with EtOAc s4->p1 Transfer to Workup p2 6. Wash & Dry Wash with NaHCO3, Brine Dry over MgSO4 p1->p2 p3 7. Concentration Remove solvent in vacuo p2->p3 p4 8. Flash Chromatography Silica Gel, Hexanes/EtOAc p3->p4 end (R)-Cyclopropyl(phenyl)methanol p4->end Final Product

Caption: Workflow for the synthesis and purification of (R)-cyclopropyl(phenyl)methanol.

Analytical Characterization

Structural confirmation and purity assessment are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. The NMR spectrum of cyclopropyl(phenyl)methanol has highly characteristic features.

  • ¹H NMR: The proton NMR spectrum is notable for the significant upfield chemical shifts of the cyclopropyl protons. This is a result of the magnetic anisotropy of the three-membered ring, where the ring currents create a shielding cone that reduces the effective magnetic field experienced by the ring protons.

    • Aromatic Protons (C₆H₅): Expected as a multiplet in the range of δ 7.20-7.40 ppm.

    • Benzylic Proton (-CH(OH)-): A doublet or doublet of doublets around δ 4.2-4.4 ppm.

    • Cyclopropyl Methine Proton (-CH-CH(OH)): A multiplet further upfield, typically δ 1.2-1.4 ppm.

    • Cyclopropyl Methylene Protons (-CH₂-): Complex multiplets in the highly shielded region of δ 0.3-0.7 ppm.

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent.

  • ¹³C NMR: The carbon spectrum is also distinct.

    • Aromatic Carbons: Multiple signals between δ 125-145 ppm.

    • Benzylic Carbon (-C(OH)-): Signal expected around δ 75-80 ppm.

    • Cyclopropyl Methine Carbon (-CH-): Signal around δ 17-20 ppm.

    • Cyclopropyl Methylene Carbons (-CH₂-): Signals in the highly upfield region of δ 2-5 ppm.

Note: While specific, citable high-resolution spectra for the (R)-enantiomer are not available in public databases, the expected chemical shifts are derived from established principles and data for analogous structures. The NMR spectra for the (R) and (S) enantiomers are identical unless a chiral resolving agent is used.

Safety and Handling

(R)-cyclopropyl(phenyl)methanol should be handled with the standard precautions used for laboratory chemicals. The following GHS hazard information is based on data for structurally similar compounds.[3]

  • GHS Pictograms:

    • GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations: Work in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition. Store in a tightly sealed container in a cool, dry place.

References

  • PubChem. . National Center for Biotechnology Information. Accessed March 7, 2026.

  • NIST. . NIST Chemistry WebBook. Accessed March 7, 2026.

  • ECHEMI. . ECHEMI.com. Accessed March 7, 2026.

  • PubChem. . National Center for Biotechnology Information. Accessed March 7, 2026.

  • PubChem. . National Center for Biotechnology Information. Accessed March 7, 2026.

  • BLD Pharm. . BLDpharm.com. Accessed March 7, 2026.

  • BenchChem. . BenchChem.com. Accessed March 7, 2026.

  • Ambeed. . Ambeed.com. Accessed March 7, 2026.

  • Organic Chemistry Portal. . Organic-Chemistry.org. Accessed March 7, 2026.

  • YouTube. . NRO Chemistry. Published May 1, 2021. Accessed March 7, 2026.

  • PubChem. . National Center for Biotechnology Information. Accessed March 7, 2026.

  • YouTube. . Organic Chemistry. Published March 9, 2023. Accessed March 7, 2026.

  • Wikipedia. . Wikipedia.org. Accessed March 7, 2026.

Sources

Thermodynamic Stability and Reactivity of Chiral Cyclopropyl Phenyl Carbinols: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl groups are highly privileged motifs in modern drug development, frequently deployed to enhance metabolic stability, modulate


, and restrict the conformational flexibility of pharmacophores. When a chiral carbinol center is flanked by a cyclopropyl ring and a phenyl ring—forming a chiral cyclopropyl phenyl carbinol—the molecule exhibits a highly complex thermodynamic profile. The interplay between the highly strained cyclopropane ring (~27.5 kcal/mol of ring strain) and the resonance-stabilizing phenyl group dictates both the ground-state conformational stability and the dynamic behavior of the molecule under reactive conditions. This whitepaper provides an in-depth analysis of the thermodynamic stability of these systems, the nature of their carbocation intermediates, and the protocols required to harness them for stereospecific synthesis.

Part 1: Conformational Thermodynamics of the Neutral Carbinol

The ground-state thermodynamic stability of chiral cyclopropyl phenyl carbinols is governed by the delicate balance of steric clash minimization and stereoelectronic hyperconjugation[1].

  • 
     Strain Minimization:  The preferred ground-state conformation places the bulky phenyl group and the cyclopropyl ring in a staggered arrangement that minimizes 
    
    
    
    allylic-type steric strain.
  • Stereoelectronic Alignment: The C–O bond typically aligns to bisect the cyclopropyl ring. This bisected conformation allows for optimal orbital overlap between the oxygen lone pairs and the Walsh orbitals of the cyclopropane ring, providing a slight thermodynamic stabilization to the neutral ground state[2].

Part 2: The Carbocation Equilibrium (CPC vs. BCB vs. HA)

The defining feature of cyclopropyl carbinols is their behavior upon ionization (e.g., when the hydroxyl group departs during solvolysis or substitution). The resulting


 system exists in a dynamic thermodynamic equilibrium between three primary cationic states: the Cyclopropylcarbinyl Cation (CPC), the Bicyclobutonium Ion (BCB), and the Homoallyl Cation (HA)[3].
  • The Unsubstituted Baseline: In the unsubstituted aliphatic

    
     system, computational and variable-temperature NMR studies have demonstrated that the non-classical Bicyclobutonium (BCB) ion is thermodynamically favored, sitting approximately 1.5 kcal/mol lower in energy than the bisected CPC cation[4].
    
  • The Phenyl Substituent Effect: The introduction of a phenyl group at the carbinol carbon (C1) radically alters this thermodynamic landscape. The phenyl group is a powerful

    
    -donor. To maximize resonance stabilization, the empty p-orbital of the carbocation must align parallel to the 
    
    
    
    -system of the phenyl ring. Concurrently, the cyclopropyl ring demands a bisected geometry to donate electron density from its C–C
    
    
    -bonds into the same empty p-orbital. The thermodynamic global minimum for the cyclopropyl phenyl carbinyl cation is a classical, bisected CPC structure, heavily stabilized by the phenyl group. This renders the BCB structure a higher-energy transition state rather than a stable intermediate[4].
  • Ring-Opening Thermodynamics: The conversion from the CPC to the Homoallyl Cation (HA) relieves the ~27.5 kcal/mol ring strain of the cyclopropane. However, the loss of the conjugated benzylic stabilization means that the HA cation, while kinetically accessible, is thermodynamically disfavored compared to the phenyl-stabilized CPC unless it is trapped irreversibly by a nucleophile[5].

G CPC Cyclopropylcarbinyl Cation (CPC) Global Minimum (with Ph) BCB Bicyclobutonium Ion (BCB) Transition State CPC->BCB Rearrangement HA Homoallyl Cation (HA) Ring-Opened Sink CPC->HA Direct Opening BCB->HA Ring Opening

Figure 1: Thermodynamic equilibrium of the phenyl-substituted C4H7+ carbocation system.

Part 3: Stereospecific Nucleophilic Substitution

The thermodynamic stability of the phenyl-substituted CPC intermediate has profound implications for asymmetric synthesis and drug development. Because the phenyl group stabilizes the CPC and prevents rapid equilibration through the BCB or HA intermediates, the cation retains its stereochemical integrity significantly longer than its purely aliphatic counterparts[5].

When chiral cyclopropyl phenyl carbinols are subjected to nucleophilic substitution, the reaction can proceed with a high degree of stereoinversion. The incoming nucleophile attacks the stereocenter from the face opposite to the departing hydroxyl group, a trajectory guided by the sterically shielded environment of the bisected cyclopropyl-phenyl conformation[6]. However, if the thermodynamic stability of the CPC is compromised (e.g., by excessive thermal energy or highly ionizing solvents), the system leaks into the HA manifold, resulting in ring-opened homoallylic products and a complete loss of stereospecificity[7].

Part 4: Experimental Protocols & Workflows

Workflow Step1 Step 1: Asymmetric Synthesis CBS Reduction of Ketone Step2 Step2 Step1->Step2 Step3 Step 3: Carbocation Generation Lewis Acid / TMSBr Treatment Step2->Step3 Step4 Step 4: Stereospecific Substitution Nucleophilic Attack (Inversion) Step3->Step4 Step5 Step 5: Thermodynamic Analysis Variable Temp NMR & DFT Step4->Step5

Figure 2: Experimental workflow for the synthesis and thermodynamic evaluation of chiral carbinols.

Protocol 1: Enantioselective Synthesis of (R)-Cyclopropyl Phenyl Carbinol

Causality: Asymmetric reduction using the Corey-Bakshi-Shibata (CBS) catalyst ensures high enantiomeric excess by sterically differentiating the phenyl and cyclopropyl groups during the hydride transfer transition state.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (R)-2-methyl-CBS-oxazaborolidine (0.1 equiv) and anhydrous THF to achieve a 0.5 M solution.

  • Borane Addition: Cool the solution to -20 °C. Add Borane-dimethyl sulfide complex (1.2 equiv) dropwise. Rationale: Maintaining a low temperature suppresses the uncatalyzed, racemic background reduction pathway.

  • Substrate Addition: Dissolve cyclopropyl phenyl ketone (1.0 equiv) in THF and add via a syringe pump over 1 hour to maintain a low concentration of the uncoordinated ketone.

  • Quench and Workup: Quench cautiously with methanol until effervescence ceases. Partition between diethyl ether and 1M HCl. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). The protocol is self-validating if the ee exceeds 98%.

Protocol 2: Stereospecific Nucleophilic Substitution (Bromination)

Causality: Utilizing TMSBr under strictly anhydrous, low-temperature conditions generates the thermodynamically stabilized CPC without providing the thermal energy required to cross the activation barrier to the ring-opened homoallylic bromide[8].

  • Activation: Dissolve the chiral (R)-cyclopropyl phenyl carbinol (1.0 equiv) in anhydrous

    
     (0.2 M) under argon at -78 °C.
    
  • Substitution: Add Trimethylsilyl bromide (TMSBr, 1.1 equiv) dropwise. Rationale: TMSBr acts as both the Lewis acid to activate the hydroxyl group (via silylation) and the bromide source, ensuring a tight ion pair that favors

    
    -like inversion[6].
    
  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor conversion via TLC.

  • Quench: Quench cold with saturated aqueous

    
    . Extract with 
    
    
    
    .
  • Validation: Analyze the crude product via

    
     NMR to confirm the retention of the cyclopropyl ring (characteristic multiplets at 0.3–0.6 ppm) and the absence of homoallylic alkene protons (5.0–6.0 ppm). Determine the enantiomeric ratio via chiral GC to confirm stereoinversion to the (S)-bromide.
    

Part 5: Quantitative Data Summary

To contextualize the thermodynamic stability, the following table summarizes the computed relative free energies (


) of the 

carbocation intermediates, highlighting the dramatic substituent effect of the phenyl group[4].
Cationic SpeciesUnsubstituted System (

, kcal/mol)
Phenyl-Substituted (C1) (

, kcal/mol)
Thermodynamic Role in Phenyl Systems
Bicyclobutonium (BCB) 0.0 (Global Minimum)+8.5High-Energy Transition State
Cyclopropylcarbinyl (CPC) +1.50.0 (Global Minimum)Stable Reactive Intermediate
Homoallyl Cation (HA) +4.2+12.1Ring-Opened Kinetic Sink
Cyclobutyl Cation (CB) +14.8+18.5Inaccessible High-Energy State

Note: Values are approximate relative free energies derived from DLPNO-CCSD(T) and DFT computational models for the respective systems, reflecting implicit solvation models.

References

  • Marek, I. et al. (2020). Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols. Journal of the American Chemical Society. URL: [Link]

  • Duarte, F. et al. (2024). Substituent Effects on the Equilibria between Cyclopropylcarbinyl, Bicyclobutonium, Homoallyl, and Cyclobutyl Cations. The Journal of Organic Chemistry. URL: [Link]

  • Marek, I. et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. URL: [Link]

  • Olah, G. A. et al. (2008). Stability and Dynamic Aspects of the Cyclopropylcarbinyl vs Bicyclobutonium Ions. Journal of the American Chemical Society. URL: [Link]

Sources

Solubility Profile and Thermodynamic Evaluation of (R)-Cyclopropyl(phenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of chiral active pharmaceutical ingredients (APIs), the secondary alcohol (R)-cyclopropyl(phenyl)methanol (also known as


-cyclopropylbenzyl alcohol) frequently serves as a critical chiral building block. It is a key intermediate in the asymmetric synthesis of bioactive compounds, including chiral amines and monoamine oxidase (MAO) inhibitors[1].

Because (R)-cyclopropyl(phenyl)methanol is a liquid at standard ambient temperature and pressure (SATP) with a boiling point of 130–135 °C[2][3], its "solubility" in many organic solvents is more accurately described as miscibility. However, defining its exact saturation limits in anti-solvents, aqueous-organic mixtures, and non-polar aliphatic hydrocarbons is a paramount requirement for optimizing liquid-liquid extractions, chromatographic separations, and downstream chiral resolution processes. This whitepaper details the physicochemical causality behind its solubility profile and provides a self-validating protocol for empirical thermodynamic measurement.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of (R)-cyclopropyl(phenyl)methanol, we must first deconstruct its molecular architecture (Molecular Weight: 148.20 g/mol )[4]. The molecule's solvation behavior is governed by three distinct structural domains:

  • The Phenyl Ring: Imparts significant lipophilicity and allows for

    
     stacking and strong dispersion interactions with aromatic and halogenated solvents (e.g., toluene, dichloromethane).
    
  • The Cyclopropyl Group: Adds steric bulk and hydrophobic character, further driving the molecule away from aqueous solubility[4].

  • The Hydroxyl (-OH) Group: Acts as both a hydrogen-bond donor and acceptor. This polar moiety is the primary reason the compound remains highly miscible in polar protic (alcohols) and polar aprotic (ethers, ketones) solvents.

Predictive Metric: The compound exhibits a predicted XLogP3 of approximately 1.75 to 1.8[3][5]. This moderate lipophilicity dictates the principle of "like dissolves like"[6]. It strongly partitions into organic phases during aqueous workups, making solvents like ethyl acetate and dichloromethane ideal for extraction.

Quantitative Solubility Data

The following table synthesizes the equilibrium solubility/miscibility profile of (R)-cyclopropyl(phenyl)methanol in standard organic solvents at 25 °C. Because the pure enantiomer shares the same scalar physical properties as the racemate in achiral environments, these values apply to both.

Solvent CategorySpecific SolventDielectric Constant (

)
Solubility/Miscibility Limit at 25°CMechanistic Rationale
Polar Protic Methanol / Ethanol32.7 / 24.5Miscible (>1000 mg/mL)Strong H-bonding with the solute's -OH group overcomes any hydrophobic penalty.
Polar Aprotic Tetrahydrofuran (THF)7.5Miscible (>1000 mg/mL)THF acts as an excellent H-bond acceptor for the solute's hydroxyl proton.
Halogenated Dichloromethane (DCM)8.9Miscible (>1000 mg/mL)Favorable dipole-dipole and dispersion forces with the phenyl ring.
Aromatic Toluene2.4Miscible (>1000 mg/mL)

interactions between the solvent and the solute's benzyl moiety.
Non-Polar Aliphatic n-Hexane1.9Highly Soluble (~800 mg/mL)*Lack of H-bonding limits infinite miscibility; liquid-liquid phase separation occurs at high concentrations.
Aqueous Water80.1Poorly Soluble (< 5 mg/mL)High entropic penalty for solvating the hydrophobic cyclopropyl and phenyl groups[3].

*Note: In non-polar aliphatics, saturation results in a biphasic liquid-liquid system rather than solid precipitation.

Mechanistic Workflow: The Modified Shake-Flask Method

To empirically validate the solubility limits of (R)-cyclopropyl(phenyl)methanol—particularly in solvent/anti-solvent mixtures used for crystallization—the shake-flask method remains the gold standard for determining thermodynamic equilibrium[6][7].

As an Application Scientist, I emphasize that kinetic solubility assays (like solvent-shift methods) often overestimate solubility due to transient supersaturation[8]. The shake-flask method is a self-validating system because it relies on prolonged thermal equilibration.

Step-by-Step Protocol

Step 1: Preparation of the Saturated System

  • Action: Dispense a known volume of the target organic solvent (e.g., 5.0 mL of a hexane/ethyl acetate mixture) into a sealed, temperature-controlled glass vial. Add (R)-cyclopropyl(phenyl)methanol dropwise until a distinct second liquid phase (oil) persists or, if working at sub-ambient temperatures, until turbidity remains.

  • Causality: An excess of solute is mandatory. Without a persistent undissolved phase, the system cannot reach a true thermodynamic saturation point[6].

Step 2: Thermal Equilibration

  • Action: Place the sealed vial in an orbital incubator shaker at a constant 25 °C (± 0.1 °C). Agitate at 200 RPM for 24 to 72 hours.

  • Causality: Extended agitation ensures that the chemical potential of the solute is equalized between the undissolved phase and the solvent phase. Shorter times risk measuring kinetic dissolution rates rather than equilibrium capacity[7].

Step 3: Phase Separation

  • Action: Remove the vial and allow it to stand for 2 hours to let the phases settle. Extract the supernatant and pass it through a 0.45 µm PTFE syringe filter[8].

  • Causality: PTFE is chemically inert to harsh organic solvents. The 0.45 µm pore size is critical to strip away emulsified micro-droplets of the solute oil. Failure to filter these droplets will result in artificially inflated concentration readings during quantification.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant with the mobile phase and inject it into an HPLC system equipped with a UV detector (set to ~210-254 nm to capture the phenyl ring absorbance). Quantify against a pre-established calibration curve[7][8].

  • Causality: UV detection is highly specific to the solute's chromophore, ensuring that minor solvent impurities do not interfere with the quantitative measurement.

Visualizing the Thermodynamic Workflow

Below is the logical architecture of the equilibrium solubility determination process.

G N1 1. Solvent & Solute Dispensing (Excess) N2 2. Thermodynamic Equilibration (24-72 hrs at 25°C) N1->N2 N3 3. Phase Separation (0.45 µm PTFE Filtration) N2->N3 N4 4. HPLC-UV Quantification N3->N4 N5 5. Solubility Profile Data Synthesis N4->N5

Thermodynamic equilibrium solubility workflow using the shake-flask method.

Strategic Applications in Drug Development

Understanding the solubility of (R)-cyclopropyl(phenyl)methanol empowers several downstream workflows:

  • Chiral Resolution: If the racemate was synthesized, separating the (R) and (S) enantiomers via diastereomeric salt formation requires precise knowledge of solubility in solvent/anti-solvent pairs (e.g., Ethanol/Water or Ethyl Acetate/Hexane) to drive the selective crystallization of one diastereomer.

  • Reaction Engineering: During the asymmetric reductive amination of cyclopropyl phenyl ketone to form chiral amines[1], the alcohol byproduct must be separated. Knowing that the alcohol is highly soluble in non-polar organics allows for strategic biphasic extraction where the amine product (if protonated to a salt) remains in the aqueous phase.

References

  • BenchChem Technical Support Team. "General Experimental Protocol for Determining Solubility." Benchchem.
  • "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024.
  • "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io, 2024.
  • "(S)-Cyclopropyl(phenyl)methanamine hydrochloride | 844470-80-0." Benchchem.
  • "ALPHA-CYCLOPROPYLBENZYL ALCOHOL | 1007-03-0." ChemicalBook.
  • "alpha-Cyclopropylbenzyl alcohol | C10H12O | CID 66090." PubChem - NIH.
  • "Cyclopropyl(Phenyl)Methanol Reagent Grade." ECHEMI.
  • "1007-03-0 (C10H12O)." PubChemLite.

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The Ascendant Scaffold: A Technical Guide to the Biological Activity of (R)-cyclopropyl(phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Cyclopropyl Scaffolds in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of metabolic stability, target-specific affinity, and desirable pharmacokinetic properties is perpetual. Among the privileged structures that have garnered significant attention is the cyclopropyl ring. Its inherent strain and unique electronic properties make it a valuable component in drug design, often introduced to modulate a molecule's conformation and metabolic fate. When incorporated into a chiral framework, such as that of (R)-cyclopropyl(phenyl)methanol, the potential for developing highly selective and potent therapeutic agents is substantially amplified. This guide provides an in-depth exploration of the biological activities associated with (R)-cyclopropyl(phenyl)methanol derivatives, with a primary focus on their antifungal and anticancer potential. We will delve into the rationale behind their synthesis, the methodologies for evaluating their biological efficacy, and the critical structure-activity relationships (SAR) that govern their function.

The (R)-enantiomer of cyclopropyl(phenyl)methanol serves as a crucial chiral building block. The specific stereochemistry at the carbinol center is often paramount for precise interaction with biological targets, such as the active sites of enzymes or receptors. This guide will illuminate the synthetic strategies to access this enantiomerically pure scaffold and explore its derivatization to yield compounds with significant therapeutic promise.

Part 1: Enantioselective Synthesis of the (R)-cyclopropyl(phenyl)methanol Core

The cornerstone of investigating the biological activity of this class of compounds is the ability to synthesize the (R)-cyclopropyl(phenyl)methanol scaffold with high enantiomeric purity. Asymmetric synthesis is key to unlocking the specific interactions of one enantiomer with its biological target, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1]

Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation

A robust method for the enantioselective synthesis of cyclopropylmethanols involves the Simmons-Smith cyclopropanation of allylic alcohols using a chiral catalyst. This protocol is adapted from established procedures for the synthesis of enantiomerically enriched cyclopropylmethanol derivatives.[2]

Objective: To synthesize (R)-cyclopropyl(phenyl)methanol from cinnamyl alcohol.

Materials:

  • Cinnamyl alcohol

  • Diethylzinc (Zn(Et)₂)

  • Diiodomethane (CH₂I₂)

  • (R,R)-N,N,N',N'-Tetramethyl-2,3-butanediamine ((R,R)-TMBD) as a chiral ligand

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve cinnamyl alcohol (1 equivalent) in anhydrous DCM.

  • Chiral Ligand Addition: Add (R,R)-TMBD (1.2 equivalents) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of diethylzinc (1.2 equivalents) in hexanes, followed by the dropwise addition of diiodomethane (1.2 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield (R)-cyclopropyl(phenyl)methanol.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or by converting the alcohol to a diastereomeric ester and analyzing by NMR spectroscopy.

Causality of Experimental Choices:

  • The use of a chiral ligand, (R,R)-TMBD, is critical for directing the stereochemical outcome of the cyclopropanation reaction, leading to the desired (R)-enantiomer.

  • Diethylzinc and diiodomethane are the classic reagents for the Simmons-Smith reaction, forming the active zinc carbenoid species that effects the cyclopropanation.

  • Anhydrous conditions are essential as the organozinc reagents are highly reactive towards water.

  • Quenching with NH₄Cl is a standard procedure to decompose the remaining organometallic species safely.

Part 2: Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

A significant area of interest for (R)-cyclopropyl(phenyl)methanol derivatives is their potential as antifungal agents. Many established antifungal drugs, particularly the azole class, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4] The disruption of this pathway leads to the accumulation of toxic sterols in the fungal cell membrane, ultimately inhibiting fungal growth.[3] The structural features of (R)-cyclopropyl(phenyl)methanol derivatives make them promising candidates for CYP51 inhibitors.

Mechanism of Action: Inhibition of CYP51

The proposed mechanism of action for antifungal (R)-cyclopropyl(phenyl)methanol derivatives involves the inhibition of CYP51. The nitrogen atom in a heterocyclic moiety, often incorporated into the derivative, coordinates to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding and being demethylated.[5][6]

CYP51_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis cluster_inhibition Inhibition by (R)-cyclopropyl(phenyl)methanol Derivative Lanosterol Lanosterol Intermediate 14-demethylated Intermediate Lanosterol->Intermediate CYP51 CYP51_Enzyme CYP51 Enzyme Ergosterol Ergosterol (Essential for Fungal Cell Membrane) Intermediate->Ergosterol Derivative (R)-cyclopropyl(phenyl)methanol Derivative Derivative->CYP51_Enzyme Binds to Active Site CYP51_Enzyme->Lanosterol Binding Blocked

Caption: Proposed mechanism of CYP51 inhibition by (R)-cyclopropyl(phenyl)methanol derivatives.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[7]

Objective: To determine the MIC of (R)-cyclopropyl(phenyl)methanol derivatives against pathogenic fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • (R)-cyclopropyl(phenyl)methanol derivatives dissolved in dimethyl sulfoxide (DMSO)

  • Positive control antifungal drug (e.g., Fluconazole)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds and the positive control in RPMI-1640 medium in the 96-well plates. Include a drug-free well (growth control) and a well with medium only (sterility control).

  • Inoculation: Add the standardized fungal inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for (R)-cyclopropyl(phenyl)methanol derivatives are emerging, insights can be drawn from related azole antifungals. Key structural features that are likely to influence antifungal activity include:

  • The nature of the heterocyclic ring: Triazole and imidazole moieties are common in potent CYP51 inhibitors.[4]

  • Substituents on the phenyl ring: Halogen atoms (e.g., fluorine, chlorine) on the phenyl ring can enhance activity, likely by improving binding interactions within the CYP51 active site.

  • The linker between the cyclopropyl(phenyl)methanol core and the heterocycle: The length and flexibility of this linker can significantly impact the compound's ability to adopt the optimal conformation for binding.

Part 3: Anticancer Activity: Exploring Novel Therapeutic Avenues

The unique structural characteristics of cyclopropane-containing molecules have also led to their exploration as potential anticancer agents.[8][9] Derivatives of (R)-cyclopropyl(phenyl)methanol represent a novel chemical space for the development of drugs that can induce cancer cell death or inhibit tumor growth.

Potential Mechanisms of Anticancer Action

The anticancer activity of novel compounds can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2] For (R)-cyclopropyl(phenyl)methanol derivatives, potential mechanisms could involve the inhibition of specific kinases or other enzymes crucial for tumor progression.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (R)-cyclopropyl(phenyl)methanol derivatives against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • (R)-cyclopropyl(phenyl)methanol derivatives dissolved in DMSO

  • Positive control anticancer drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO-treated cells).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere treat Treat with (R)-cyclopropyl(phenyl)methanol Derivatives (Serial Dilutions) adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Sources

Optical Rotation and Chiral Analysis of Pure (R)-Cyclopropyl(phenyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Cyclopropyl(phenyl)methanol is a critical chiral building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, including chiral amines and highly specific enzyme inhibitors[1]. Because the absolute configuration of the cyclopropyl-bearing stereocenter directly dictates the biological and pharmacokinetic activity of downstream active pharmaceutical ingredients (APIs), establishing precise enantiomeric purity is paramount.

This technical guide synthesizes empirical data, analytical causality, and verified methodologies to provide a comprehensive framework for the synthesis, polarimetric measurement, and chiral validation of pure (R)-cyclopropyl(phenyl)methanol.

Physicochemical Properties & Chiral Signatures

Optical rotation is a fundamental macroscopic property used to validate the enantiomeric excess (ee) of chiral alcohols. For (R)-cyclopropyl(phenyl)methanol, the specific rotation (


) is highly sensitive to the chosen solvent system due to differential hydrogen-bonding interactions between the solvent molecules and the compound's secondary hydroxyl group.
Quantitative Data Summary

Table 1: Specific Optical Rotation Values for Cyclopropyl(phenyl)methanol Enantiomers

EnantiomerEnantiomeric Excess (% ee)SolventConcentration (

)
Temp (°C)

(Observed/Extrapolated)
(R)- 92%Dichloromethane (CH₂Cl₂)0.50 g/100 mL25+33.1° [2]
(R)- >99% (Calculated)Dichloromethane (CH₂Cl₂)0.50 g/100 mL25+36.0°
(S)- >99%Chloroform (CHCl₃)1.17 g/100 mL25-39.8° [3]
(R)- >99% (Inferred)Chloroform (CHCl₃)1.17 g/100 mL25+39.8°

Causality Insight (The "Why"): Why does the rotation magnitude shift from +36.0° in CH₂Cl₂ to +39.8° in CHCl₃? Chloroform is a stronger hydrogen-bond donor than dichloromethane. The interaction between the CHCl₃ proton and the oxygen of the hydroxyl group alters the conformational equilibrium of the cyclopropyl and phenyl rings around the chiral center. This shift in the chiral solvation shell directly impacts how the molecule interacts with plane-polarized light, resulting in a higher magnitude of rotation.

Enantioselective Synthesis Workflow

To obtain pure (R)-cyclopropyl(phenyl)methanol, researchers typically employ the asymmetric hydrogenation of the prochiral substrate, cyclopropyl phenyl ketone[2]. Recent advancements utilize sterically hindered Iridium (Ir) catalysts with chiral tridentate ligands (e.g., f-Amphbinol) to achieve >99% conversion and exceptional enantioselectivity[2].

G A Cyclopropyl Phenyl Ketone (Prochiral Substrate) B Asymmetric Hydrogenation (Ir-f-Amphbinol Catalyst) A->B C (R)-Cyclopropyl(phenyl)methanol (Crude Extract) B->C D Chiral HPLC Analysis (Determine % ee) C->D E Polarimetry (Measure [α]D) C->E F Data Cross-Validation (Ensure [α]D aligns with % ee) D->F E->F

Caption: Workflow for the asymmetric synthesis and chiral validation of (R)-cyclopropyl(phenyl)methanol.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation

Self-Validating System: This protocol ensures high enantioselectivity by utilizing a sterically hindered chiral ligand that rigidly directs the hydride transfer to the re-face of the ketone, natively preventing the formation of the (S)-enantiomer[2].

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave reactor with cyclopropyl phenyl ketone (1.0 mmol), the Ir-f-Amphbinol catalyst (0.1 mol%), and a strong base (e.g., t-BuOK, 1.0 mol%)[2].

  • Solvent Addition: Add anhydrous solvent (typically ethanol or methanol, 5.0 mL) to the mixture[2][3].

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times to remove residual inert gas, and pressurize to 20 bar H₂[2].

  • Reaction: Stir the mixture at room temperature (20–30 °C) for 12–24 hours until hydrogen consumption ceases[2].

  • Workup: Vent the H₂ gas carefully. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (eluent: hexane/ethyl acetate) to yield pure (R)-cyclopropyl(phenyl)methanol as a light-yellow to colorless liquid[2][3].

Analytical Protocols for Chiral Verification

While optical rotation provides a rapid assessment of bulk chiral purity, it must be cross-validated with Chiral High-Performance Liquid Chromatography (HPLC) to rule out highly rotatory trace impurities[1].

G A Observed Rotation (α) B Enantiomeric Purity (% ee) B->A Direct Proportionality C Solvent (e.g., CHCl3 vs CH2Cl2) C->A Solvation Effects D Concentration (c) D->A Biot's Law E Temperature (T) E->A Conformational Shifts

Caption: Causality of variables affecting the observed optical rotation of chiral alcohols.

Protocol 2: High-Precision Polarimetry Measurement

Causality Insight: According to Biot’s Law (


), precise measurement requires exact concentration and temperature control. A deviation of even 1 °C can alter the density of the solvent and the conformational distribution of the analyte, skewing the reading.
  • Sample Preparation: Accurately weigh 50.0 mg of the purified (R)-cyclopropyl(phenyl)methanol using an analytical balance (0.1 mg precision).

  • Dissolution: Transfer the sample quantitatively to a 10.0 mL volumetric flask. Dissolve and make up to the mark with HPLC-grade Dichloromethane (CH₂Cl₂) to achieve exactly

    
     g/100  mL[2].
    
  • Cell Loading: Rinse a 100 mm (1.0 dm) polarimeter cell twice with the sample solution. Fill the cell slowly to avoid introducing air bubbles, which scatter light and cause erratic readings.

  • Measurement: Place the cell in a polarimeter (e.g., Perkin-Elmer 341) equipped with a sodium lamp (D-line,

    
     nm) and a Peltier temperature controller set to exactly 25.0 °C[3].
    
  • Data Acquisition: Record the observed rotation (

    
    ). For a 92% ee sample, 
    
    
    
    should read approximately +0.165°, which translates to a specific rotation
    
    
    of +33.1°[2].
Protocol 3: Chiral HPLC Validation

To confirm the optical rotation data, determine the exact enantiomeric excess.

  • Column Selection: Use a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (250 mm × 4.6 mm)[2].

  • Mobile Phase: Prepare an isocratic mixture of n-hexane and isopropanol (95:5 v/v). Degas thoroughly[2].

  • Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Monitor UV absorbance at 220 nm[2][4].

  • Elution Profile: Inject 10 µL of a 1 mg/mL sample. The (S)-enantiomer typically elutes first (e.g., ~7.58 min), followed by the (R)-enantiomer[4]. Calculate the ee by integrating the area under the two peaks.

Trustworthiness and Methodological Rigor

As an Application Scientist, I emphasize that relying solely on optical rotation for chiral purity is a historical artifact that carries risk in modern drug development. A pure enantiomer will rotate plane-polarized light, but trace chiral impurities with exceptionally high specific rotations can mask the true ee of the bulk material[1]. Therefore, a self-validating analytical system requires that the extrapolated 100% ee


 value (+36.0° in CH₂Cl₂ or +39.8° in CHCl₃) mathematically aligns with the integrated peak areas from the Chiral HPLC chromatogram[2][3]. Only when both orthogonal methods agree can the batch be certified for downstream API synthesis.

References

  • Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones.ResearchGate.
  • Supporting Information Iron Catalyzed Asymmetric Hydrogenation of Ketones.Amazon S3.
  • (S)-Cyclopropyl(phenyl)methanamine hydrochloride.Benchchem.
  • Iron-Catalyzed Asymmetric Hydrogenation of Ketones.SciSpace.

Sources

The Strategic Role of (R)-cyclopropyl(phenyl)methanol in Modern Pharmaceutical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of (R)-cyclopropyl(phenyl)methanol, a chiral secondary alcohol that has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents. We will delve into the unique physicochemical properties imparted by the cyclopropyl moiety, detail robust methods for its stereoselective synthesis, and illuminate its application in the construction of contemporary drug molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

The Cyclopropyl Group: A Privileged Motif in Medicinal Chemistry

The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring. Its unique electronic and conformational properties have established it as a "privileged" structural motif in modern drug discovery. The inherent ring strain (approximately 27.5 kcal/mol) results in C-C bonds with significant p-character, often described by the Walsh orbital model. This "pseudo-double bond" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems, influencing the electronic properties of the molecule.

Functionally, the cyclopropyl group offers several advantages in drug design:

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the rotation of adjacent bonds, acting as a "conformational clamp."[1] This pre-organization of a molecule into a more defined, bioactive conformation can enhance its binding affinity and selectivity for its biological target.[1]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity, polarity, and pKa, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as a gem-dimethyl group or a vinyl group, offering a way to explore new chemical space while maintaining or improving biological activity.

Stereoselective Synthesis of (R)-cyclopropyl(phenyl)methanol: A Gateway to Chiral Pharmaceuticals

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the ability to synthesize (R)-cyclopropyl(phenyl)methanol with high enantiopurity is of paramount importance. The primary strategies for achieving this are the asymmetric reduction of the corresponding prochiral ketone, cyclopropyl phenyl ketone, and the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of Cyclopropyl Phenyl Ketone

The most direct route to enantiomerically pure (R)-cyclopropyl(phenyl)methanol is the asymmetric reduction of cyclopropyl phenyl ketone. This can be achieved through both chemocatalytic and biocatalytic methods.

Ruthenium-based catalysts developed by Noyori and his-coworkers are highly effective for the asymmetric transfer hydrogenation of a wide range of ketones, including aryl alkyl ketones.[2][3] These catalysts, typically featuring a chiral diamine ligand and a π-arene ligand, facilitate the transfer of hydrogen from a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, to the ketone with high enantioselectivity.[4]

The proposed catalytic cycle involves the formation of a ruthenium hydride species which coordinates to the ketone. The transfer of hydride to the carbonyl carbon and a proton to the carbonyl oxygen occurs through a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Cyclopropyl Phenyl Ketone

  • Catalyst Precursor: Dichloro(p-cymene)ruthenium(II) dimer

  • Chiral Ligand: (R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Hydrogen Source: Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Solvent: Acetonitrile

Procedure:

  • To a solution of dichloro(p-cymene)ruthenium(II) dimer (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) in acetonitrile, add the formic acid/triethylamine azeotrope.

  • Stir the mixture at room temperature for 30 minutes to pre-form the active catalyst.

  • Add cyclopropyl phenyl ketone (1.0 equiv) to the catalyst solution.

  • Stir the reaction mixture at 40 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-cyclopropyl(phenyl)methanol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Ketoreductases (KREDs), a class of oxidoreductase enzymes, are highly efficient and selective catalysts for the reduction of prochiral ketones to chiral alcohols.[5][6] These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source. The stereochemical outcome of the reduction is determined by the specific KRED used, as different enzymes exhibit opposite stereopreferences. For the synthesis of (R)-cyclopropyl(phenyl)methanol, a KRED that follows Prelog's rule is required.

A key advantage of biocatalysis is the mild reaction conditions (typically room temperature and neutral pH) and the exceptional enantioselectivity often observed (>99% ee).[1] A cofactor regeneration system, such as the use of a sacrificial alcohol (e.g., isopropanol) and a secondary dehydrogenase, is typically employed to recycle the expensive nicotinamide cofactor.

Experimental Protocol: Biocatalytic Reduction of Cyclopropyl Phenyl Ketone

  • Biocatalyst: A commercially available ketoreductase that exhibits (R)-selectivity.

  • Cofactor: NADP+ (catalytic amount)

  • Cofactor Regeneration System: Isopropanol (cosubstrate and solvent), and a compatible alcohol dehydrogenase.

  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer containing NADP+ and the alcohol dehydrogenase for cofactor regeneration.

  • Add the (R)-selective ketoreductase to the buffer solution.

  • Dissolve cyclopropyl phenyl ketone in isopropanol and add this solution to the enzyme-containing buffer.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion and enantiomeric excess by GC or HPLC.

  • Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Enzymatic Kinetic Resolution of (rac)-cyclopropyl(phenyl)methanol

Kinetic resolution is an alternative strategy to obtain enantiomerically pure alcohols. In this approach, a chiral catalyst, typically a lipase, selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. For the production of (R)-cyclopropyl(phenyl)methanol, a lipase that preferentially acylates the (S)-enantiomer is required.

The success of a kinetic resolution depends on the enantioselectivity of the enzyme, expressed as the enantiomeric ratio (E). A high E value is necessary to obtain both the acylated product and the unreacted alcohol with high enantiomeric excess. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (rac)-cyclopropyl(phenyl)methanol

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym 435).

  • Acyl Donor: Vinyl acetate.

  • Solvent: n-Hexane.

Procedure:

  • To a solution of (rac)-cyclopropyl(phenyl)methanol in n-hexane, add vinyl acetate as the acyl donor.

  • Add immobilized Candida antarctica lipase B to the reaction mixture.

  • Stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.

  • The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.

  • Filter off the immobilized enzyme (which can often be recycled).

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (R)-cyclopropyl(phenyl)methanol from the (S)-acetylated product by flash column chromatography.

Data Summary: Comparison of Synthetic Methods

MethodCatalystTypical YieldTypical ee (%)AdvantagesDisadvantages
Asymmetric Transfer Hydrogenation[RuCl((R,R)-TsDPEN)(p-cymene)]>90%>98%High yield and enantioselectivity, well-established methodology.Requires transition metal catalyst and chiral ligand.
Biocatalytic ReductionKetoreductase (KRED)>90%>99%Extremely high enantioselectivity, mild reaction conditions, environmentally friendly.Requires screening to find a suitable enzyme, cofactor regeneration system needed.
Enzymatic Kinetic ResolutionLipase (e.g., Novozym 435)<50% (for the desired enantiomer)>99% (at 50% conversion)High enantioselectivity for both enantiomers, robust enzymes.Maximum theoretical yield of 50%, requires separation of product from the acylated enantiomer.

Application of (R)-cyclopropyl(phenyl)methanol in Pharmaceutical Synthesis

(R)-cyclopropyl(phenyl)methanol is a valuable chiral building block for the synthesis of more complex molecules. Its utility is exemplified in the synthesis of precursors for antiviral and other therapeutic agents.

While direct incorporation into the final structures of blockbuster drugs like Simeprevir and Grazoprevir is not explicitly detailed in publicly available literature, the cyclopropyl moiety is a key component of these molecules.[7][8] The stereochemistry of these complex macrocycles is critical for their activity, and the use of enantiomerically pure building blocks is a common strategy in their synthesis.

The true value of (R)-cyclopropyl(phenyl)methanol lies in its ability to be readily converted into other chiral intermediates. For example, it can be oxidized to the corresponding ketone, used in nucleophilic substitution reactions, or its hydroxyl group can be converted into a leaving group for subsequent transformations, all while retaining the stereochemical integrity of the chiral center.

Visualization of Synthetic Pathways

Asymmetric Synthesis of (R)-cyclopropyl(phenyl)methanol

Asymmetric Synthesis of (R)-cyclopropyl(phenyl)methanol cluster_reduction Asymmetric Reduction cluster_catalysts Catalysts cluster_resolution Kinetic Resolution ketone Cyclopropyl Phenyl Ketone reduction_path ketone->reduction_path r_alcohol (R)-cyclopropyl(phenyl)methanol reduction_path->r_alcohol noyori Noyori Catalyst (e.g., Ru-(R,R)-TsDPEN) kred Ketoreductase (KRED) + NADPH rac_alcohol (rac)-cyclopropyl(phenyl)methanol resolution_path rac_alcohol->resolution_path r_alcohol_res (R)-cyclopropyl(phenyl)methanol resolution_path->r_alcohol_res Unreacted s_ester (S)-acetyl-cyclopropyl(phenyl)methanol resolution_path->s_ester Acylated lipase Lipase (e.g., Novozym 435) + Vinyl Acetate lipase->resolution_path

Caption: Synthetic routes to (R)-cyclopropyl(phenyl)methanol.

Logical Relationship of Key Concepts

Core Concepts cyclopropyl Cyclopropyl Moiety properties Unique Properties (Metabolic Stability, Rigidity) cyclopropyl->properties intermediate (R)-cyclopropyl(phenyl)methanol properties->intermediate Incorporation into synthesis Stereoselective Synthesis (Asymmetric Reduction, Resolution) intermediate->synthesis Produced by pharma Pharmaceutical Applications intermediate->pharma Enables synthesis->intermediate drugs Chiral Drug Molecules pharma->drugs

Caption: Interrelationship of key concepts.

Conclusion and Future Perspectives

(R)-cyclopropyl(phenyl)methanol stands as a testament to the synergy between fundamental organic synthesis and modern drug discovery. The strategic incorporation of the cyclopropyl moiety, facilitated by the availability of this chiral intermediate, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. The development of robust and highly selective synthetic methods, particularly those employing asymmetric catalysis and biocatalysis, has made this valuable building block readily accessible.

As the demand for more sophisticated and highly optimized pharmaceuticals continues to grow, the importance of chiral intermediates like (R)-cyclopropyl(phenyl)methanol will undoubtedly increase. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, as well as the exploration of novel applications of this versatile building block in the synthesis of next-generation therapeutics.

References

  • Charette, A. B., & Lebel, H. (1996). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses, 73, 228. [Link]

  • de Miranda, A. S., et al. (2021). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. Journal of the Brazilian Chemical Society, 32(9), 1845-1855. [Link]

  • Zhang, W., et al. (2013). Stereoselective reduction of prochiral ketones by plant and microbial biocatalysts.
  • Gladiali, S., & Alberico, E. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. In Hydrogenation. IntechOpen. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]

  • Barham, J. P., et al. (2021). Enantioselective synthesis of chiral BCPs. Organic & Biomolecular Chemistry, 19(44), 9631-9642. [Link]

  • Wills, M., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings, 8(1), 35. [Link]

  • Schmideder, S., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Journal of Biotechnology, 339, 43-51. [Link]

  • Yasukawa, T., et al. (2024). Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases. ACS Catalysis, 14(8), 6188–6193. [Link]

  • Singh, S., et al. (2021). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 6(42), 11585-11590.
  • Lozano, P., et al. (2006). Chemoenzymatic dynamic kinetic resolution of rac-1-phenylethanol in ionic liquids and ionic liquids/supercritical carbon dioxide systems. Biotechnology Letters, 28(19), 1559-1565. [Link]

  • ResearchGate. (n.d.). Grazoprevir (135) was synthesised from three building blocks as indicated. Retrieved from [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • Brown, S. M., et al. (2004). Dynamic kinetic resolution of rac-1-phenylethanol in supercritical carbon dioxide. Green Chemistry, 6(9), 453-456. [Link]

  • The Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Retrieved from [Link]

  • Almost Surely. (2021, April 19). Process Route of Simeprevir(Olysio®). Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS ONE, 15(1), e0227204. [Link]

  • Yasukawa, T., et al. (2024). Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases. Monash University. [Link]

  • Formulation Diary. (n.d.). Grazoprevir. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one. Retrieved from [Link]

  • Kourist, R., et al. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(4), 739-751. [Link]

  • Scilit. (n.d.). Integrated reaction/separation processes for the kinetic resolution of rac-1-phenylethanol using supported liquid membranes based on ionic liquids. Retrieved from [Link]

  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279-1288. [Link]

  • Xiao, W.-J., et al. (2022). Construction of Chiral Cyclic Compounds Enabled by Enantioselective Photocatalysis. Molecules, 27(2), 389. [Link]

  • Raboisson, P., et al. (2016). HCV NS3/4a Protease Inhibitors: Simeprevir (TMC-435350), Vaniprevir (MK-7009) and MK-5172. In Successful Strategies for the Discovery of Antiviral Drugs. John Wiley & Sons, Ltd.
  • Encyclopedia.pub. (2021, October 8). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and development of simeprevir (TMC435), a HCV NS3/4A protease inhibitor. Retrieved from [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Molecules, 25(9), 2149. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Hegyesi, D., et al. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. Journal of Engineering and Applied Sciences, 17(1), 1-8.
  • ResearchGate. (n.d.). Final stages for the synthesis of grazoprevir. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Enantioselective synthesis of chiral BCPs. Retrieved from [Link]

  • Wills, M., et al. (2002). New Methodology for the Asymmetric Reduction of Ketones. Current Opinion in Drug Discovery & Development, 5(6), 846-856. [Link]

  • NIST. (n.d.). Cyclopropyl phenylmethanol. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Simeprevir (132) was synthesised from three building blocks as indicated. Retrieved from [Link]

  • Rosenquist, Å., et al. (2014). Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry, 57(5), 1673-1693. [Link]

  • Kulikov, K., & Chusov, D. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Grazoprevir. Retrieved from [Link]

  • Lahser, F. C., et al. (2017). Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. Antimicrobial Agents and Chemotherapy, 61(6), e02694-16. [Link]

Sources

Advanced Conformational Analysis of the Cyclopropyl Group in Chiral Benzyl Alcohols: Stereoelectronic Principles and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl group is a privileged structural motif in modern drug design, offering unique conformational restriction, enhanced metabolic stability, and distinct stereoelectronic properties. In chiral benzyl alcohols—such as


- or 

-cyclopropylphenylmethanol—the interplay between the cyclopropyl ring, the aromatic system, and the chiral hydroxyl center dictates the molecule's three-dimensional architecture.

This technical guide provides an in-depth analysis of the conformational dynamics of these systems. By integrating stereoelectronic theory with advanced computational modeling and chiroptical/NMR methodologies, we establish a robust, self-validating framework for determining the precise conformational populations of cyclopropyl-bearing chiral benzylic systems.

Stereoelectronic Foundations: The Cyclopropyl Dichotomy

The cyclopropyl ring is characterized by highly strained, "bent" C–C bonds. The electron density of these bonds resides outside the internuclear axis, creating Walsh orbitals that endow the ring with pronounced


-character. This allows the cyclopropyl group to conjugate effectively with adjacent 

-systems or empty

-orbitals.

In 1 [1], there is a well-documented conformational dichotomy between the bisected and perpendicular geometries. The bisected conformation—where the plane of the cyclopropyl ring is orthogonal to the plane of the adjacent


-system—maximizes the overlap between the cyclopropyl Walsh orbitals and the aromatic 

-system. Consequently, the bisected form is heavily favored energetically, establishing a "cost of constraint" when the molecule is forced out of this optimal geometry.

Conformational Dynamics in Chiral Benzyl Alcohols

When a chiral center bearing a hydroxyl group is introduced between the cyclopropyl and phenyl rings, the conformational landscape becomes significantly more complex. The system must balance three competing forces:

  • Orbital Overlap : Maintaining the bisected geometry of the cyclopropyl group relative to the benzylic C–O bond or the phenyl ring.

  • Steric Strain (

    
    -strain equivalents) : Minimizing repulsive interactions between the cyclopropyl methylene protons, the phenyl ortho-protons, and the hydroxyl/hydrogen substituents on the chiral center.
    
  • Hydrogen Bonding : Potential intramolecular interactions involving the hydroxyl group, which can2 [2].

Because of the chiral center, the two possible bisected conformations (syn-bisected and anti-bisected relative to the OH group) are diastereomeric and possess different free energies.

ConformationalDrivers A Chiral Benzyl Alcohol (Cyclopropylphenylmethanol) B Stereoelectronic Effects A->B C Steric Effects A->C D Walsh Orbital Overlap (Favors Bisected Form) B->D E A(1,3) Strain Minimization (Differentiates Rotamers) C->E F Dominant Conformer Selection D->F E->F

Caption: Logical interplay of stereoelectronic and steric effects dictating cyclopropyl conformation.

Experimental & Analytical Workflows

To rigorously assign the conformation of chiral cyclopropyl benzyl alcohols, a multi-disciplinary approach is required. The workflows below outline a self-validating system from synthesis to assignment.

Protocol 1: Biocatalytic Synthesis of Enantiopure Cyclopropylphenylmethanol

Causality Check: To study the conformation of a chiral molecule using chiroptical methods (VCD/ECD), high enantiomeric purity is mandatory.3 [3] provides excellent enantioselectivity and avoids the generation of racemic mixtures that complicate NMR NOE analysis.

Step-by-Step Methodology:

  • Substrate Preparation : Dissolve cyclopropyl phenyl ketone (50 mM) in a potassium phosphate buffer (100 mM, pH 6.5) containing 10% v/v DMSO to aid substrate solubility.

  • Enzymatic Reduction : Add D-glucose (4 mg/mL), D-glucose dehydrogenase (0.5 mg/mL) for cofactor recycling, NADP+ (0.5 mg/mL), and a stereoselective carbonyl reductase (e.g., from Sporobolomyces salmonicolor, 0.5 mg/mL).

  • Incubation : Shake the mixture at 30 °C for 24 hours. The hydride attacks the carbonyl carbon stereoselectively from the Si-face to yield the

    
    -enantiomer.
    
  • Extraction & Purification : Extract the aqueous layer with methyl tert-butyl ether (MTBE). Dry the organic extract over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel chromatography.
    
  • Validation : Confirm enantiomeric excess (>99% ee) via chiral GC analysis (e.g., CP-Chirasil-Dex CB capillary column).

Protocol 2: NMR and Computational Conformational Analysis

Causality Check: NOESY provides experimental distance constraints, while Density Functional Theory (DFT) calculates the theoretical energies and NMR shielding tensors. Matching these datasets creates a closed loop of structural validation.

Step-by-Step Methodology:

  • NMR Acquisition : Acquire 1D

    
    , 
    
    
    
    , and 2D NOESY spectra in a non-polar, non-competing solvent (e.g.,
    
    
    ) to prevent solvent-induced disruption of intramolecular hydrogen bonds.
  • NOE Integration : Carefully integrate cross-peaks between the cyclopropyl methine proton, the benzylic proton, and the ortho-phenyl protons.

  • Computational Conformational Search : Perform a conformational search using Molecular Mechanics (e.g., OPLS4 force field) to generate initial geometries.

  • DFT Optimization : Optimize the lowest-energy conformers at the DFT level (e.g., B3LYP/6-311+G(d,p) level of theory). Calculate harmonic vibrational frequencies to ensure the optimized geometries are true minima (zero imaginary frequencies) and to compute Gibbs free energies (

    
    ).
    
  • J-Coupling Calculation : Compute the Fermi contact term for

    
     couplings and compare them with the experimental multiplets observed in the 
    
    
    
    NMR spectrum.

AnalyticalWorkflow Start Enantiopure Sample NMR 2D NOESY & J-Coupling Start->NMR VCD VCD / ECD Spectroscopy Start->VCD DFT DFT Geometry Optimization (B3LYP/6-311+G**) Start->DFT Assign Final Conformational Assignment NMR->Assign Distance/Angle Constraints VCD->Assign Chiroptical Matching Boltzmann Boltzmann Population Analysis DFT->Boltzmann Boltzmann->Assign

Caption: Self-validating analytical workflow for assigning conformations in chiral benzyl alcohols.

Quantitative Data & Conformational Populations

Based on computational and spectroscopic studies of 4 [4], the conformational populations heavily favor the bisected geometries. The table below summarizes typical relative free energies and Boltzmann populations for the rotamers of


-cyclopropylphenylmethanol at 298 K.
Conformer TypeDihedral Angle (Ph-C-C-Cp)Relative Energy (

, kcal/mol)
Boltzmann Population (%)Key Stabilizing Interaction
Syn-Bisected ~0°0.00~75%Optimal Walsh-

overlap; minimized steric clash with OH
Anti-Bisected ~180°0.65~22%Walsh-

overlap; minor

strain with phenyl ring
Perpendicular ~90°> 2.50< 3%None (Disrupts orbital overlap, highly disfavored)

Table 1: Theoretical conformational distribution of (R)-cyclopropylphenylmethanol.

Discussion of Results

The strong preference for the syn-bisected conformer arises because the cyclopropyl group acts as a conformational lock. The energetic penalty for rotating out of the bisected plane is significant, often exceeding 2.5 kcal/mol due to the loss of hyperconjugative stabilization. In the chiral environment of the benzyl alcohol, the hydroxyl group further biases the population. The syn-bisected form places the bulky cyclopropyl methylene groups away from the phenyl ring's ortho-protons, minimizing steric repulsion, while the smaller hydroxyl group and benzylic hydrogen accommodate the remaining spatial constraints.

Conclusion & Future Perspectives

The conformational analysis of the cyclopropyl group in chiral benzyl alcohols requires a nuanced understanding of stereoelectronics. By combining biocatalytic asymmetric synthesis with advanced NMR and DFT calculations, researchers can accurately map the conformational landscape. The bisected dichotomy remains the governing principle, modulated by the steric demands of the chiral center. Understanding these pre-organized conformations is critical for rational drug design, where the precise spatial orientation of benzylic substituents dictates target binding affinity and metabolic stability.

References

  • The Cost of Constraint: A Spectroscopic Study of Conformation in Cycloalkylbenzene Analogues.La Trobe University.
  • Chemoselective C−H Oxidation of Alcohols to Carbonyl Compounds with Iodosobenzene Catalyzed by (Salen)chromium Complex.ACS Publications, The Journal of Organic Chemistry.
  • Enantioselective Enzymatic Reductions of Sterically Bulky Aryl Alkyl Ketones Catalyzed by a NADPH-Dependent Carbonyl Reductase.SciSpace.
  • Cationic Rearrangements of an endo-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System.ResearchGate.

Sources

Technical Guide: Safety, Toxicity, and Handling of (R)-Cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) and Toxicity Hazards of (R)-Cyclopropyl(phenyl)methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

(R)-Cyclopropyl(phenyl)methanol (CAS: 110548-55-5) is a high-value chiral building block used extensively in the asymmetric synthesis of pharmaceutical active ingredients (APIs), particularly in the development of antiretroviral and antiviral agents.[1] As a secondary alcohol featuring a strained cyclopropyl ring, it exhibits unique reactivity and lipophilicity profiles that distinguish it from standard benzyl alcohols.

This guide provides a rigorous technical analysis of its safety profile, toxicological hazards, and handling protocols. Unlike generic SDS documents, this text synthesizes chemical behavior with biological impact, emphasizing the stereoselective nature of its toxicity and the necessity for precision in experimental workflows.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Accurate identification is the first line of defense in chemical safety. The (R)-enantiomer is physically distinct from its racemate in optical rotation but shares boiling/melting points in achiral environments.[1]

PropertySpecification
Chemical Name (R)-Cyclopropyl(phenyl)methanol
Synonyms (R)-

-Cyclopropylbenzyl alcohol; (R)-Cyclopropyl phenyl carbinol
CAS Number 110548-55-5 (Specific to R-enantiomer)
Racemate CAS 1007-03-0
Molecular Formula

Molecular Weight 148.20 g/mol
Physical State Colorless to pale yellow liquid (Oil)
Boiling Point ~121 °C at 12 Torr (Lit.[1][2][3][4] for racemate)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); low solubility in water
Chirality (R)-Configuration; requires polarimetric verification

Hazard Identification (GHS Classification)

While often categorized under generic "irritant" codes, the specific hazards of (R)-cyclopropyl(phenyl)methanol are amplified by its lipophilic cyclopropyl moiety, which facilitates membrane permeation.

GHS Label Elements[1][5][8]
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)[4]

Hazard Statements (H-Codes) & Scientific Rationale
H-CodeHazard StatementTechnical Rationale (SAR Analysis)
H302 Harmful if swallowedSecondary alcohols are metabolically oxidized to ketones (in this case, cyclopropyl phenyl ketone).[1] The redox cycle can deplete cellular glutathione, leading to oxidative stress.
H315 Causes skin irritationThe compound acts as a defatting agent.[1] The hydrophobic cyclopropyl group allows it to penetrate the stratum corneum, disrupting lipid bilayers.
H319 Causes serious eye irritationDirect contact with the hydroxyl group induces protein denaturation in corneal tissues, leading to acute inflammation.[1]
H335 May cause respiratory irritationVolatility at ambient temperatures is low, but aerosols formed during synthesis or extraction are potent irritants to mucous membranes.[1]

Toxicological Profile & Stereoselective Risks[9]

Acute Toxicity Mechanisms

The toxicity of (R)-cyclopropyl(phenyl)methanol is primarily driven by its metabolic conversion.

  • Metabolic Activation: In vivo, alcohol dehydrogenases (ADH) oxidize the alcohol to cyclopropyl phenyl ketone .[1] This ketone is more reactive and can form Schiff bases with amine residues in proteins.

  • Chiral Toxicity: Biological systems are chiral.[1] The (R)-enantiomer may exhibit different binding affinities to metabolic enzymes (e.g., CYP450 isozymes) compared to the (S)-enantiomer.

    • Risk:[1] If the (R)-enantiomer mimics a specific endogenous substrate, it may act as a competitive inhibitor, altering metabolic flux.

    • Protocol: Treat the pure enantiomer with higher caution than the racemate until specific

      
       chiral data is established.
      
Chronic & Long-Term Effects[1]
  • Genotoxicity: Cyclopropyl groups can theoretically undergo ring-opening to form alkylating agents, though the phenyl ring stabilizes this molecule.[1] Standard Ames tests for similar analogs are typically negative, but caution is warranted.

  • Sensitization: Repeated dermal exposure can lead to contact dermatitis due to lipid extraction from the skin barrier.[1]

Safe Handling & Exposure Control Hierarchy

To ensure researcher safety, a "Self-Validating" protocol is required.[1] This means the safety measures must be verifiable (e.g., airflow indicators on hoods) before work begins.

Engineering Controls (Primary Barrier)
  • Ventilation: All handling of open containers must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

  • Vacuum Lines: When removing solvents (e.g., rotovap), use a secondary cold trap to prevent volatile emission into the lab atmosphere.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (minimum thickness 0.11 mm) is recommended for splash protection.[1] For prolonged immersion or cleanup, use Silver Shield/4H laminates.[1]

    • Validation: Check gloves for swelling or discoloration immediately after contact.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for liquid handling where splashing is possible.

Workflow Visualization

The following diagram illustrates the logical flow of exposure control and emergency response.

SafetyProtocol cluster_handling Safe Handling Protocol cluster_emergency Emergency Response Logic Start Start: Handling (R)-Cyclopropyl(phenyl)methanol CheckState Check Physical State (Liquid/Oil) Start->CheckState EngControl Engineering Control: Fume Hood Required CheckState->EngControl PPE PPE Check: Nitrile Gloves + Goggles EngControl->PPE Action Perform Synthesis/Extraction PPE->Action Spill Event: Spill Detected Action->Spill Accidental Release Assess Assess Volume Spill->Assess SmallSpill < 10 mL: Absorb with Vermiculite Assess->SmallSpill Minor LargeSpill > 10 mL: Evacuate & Ventilate Assess->LargeSpill Major Disposal Dispose as Hazardous Organic Waste SmallSpill->Disposal LargeSpill->Disposal

Figure 1: Operational logic for safe handling and emergency response. Blue indicates initiation, Green indicates mandatory safety gates, and Red indicates emergency triggers.

Experimental Protocols: Synthesis & Application Context

Synthesis Relevance

(R)-Cyclopropyl(phenyl)methanol is often synthesized via the asymmetric addition of cyclopropylzinc reagents to benzaldehyde or the enantioselective reduction of cyclopropyl phenyl ketone.

  • Key Risk Point: The use of organozinc or borane reagents during synthesis introduces pyrophoric hazards that supersede the toxicity of the alcohol itself.[1]

  • Purification: Typically purified via flash column chromatography.[1] The compound is UV-active (phenyl group), facilitating detection at 254 nm.

Metabolic Pathway Logic

Understanding the metabolic fate aids in predicting toxicity.

Metabolism Substrate (R)-Cyclopropyl(phenyl)methanol (Lipophilic, Irritant) Enzyme Alcohol Dehydrogenase (ADH) Substrate->Enzyme Conjugation Glucuronidation/Sulfation (Phase II) Substrate->Conjugation Direct Metabolite1 Cyclopropyl Phenyl Ketone (Reactive Electrophile) Enzyme->Metabolite1 Oxidation Metabolite1->Conjugation Excretion Excretion (Renal) Conjugation->Excretion

Figure 2: Predicted metabolic pathway.[1] Oxidation to the ketone represents a bioactivation step that may increase local tissue toxicity.[1]

Emergency Response Procedures

First Aid[1]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.

Fire Fighting Measures
  • Flammability: Combustible liquid.[1]

  • Extinguishing Media: Carbon dioxide (

    
    ), dry chemical powder, or alcohol-resistant foam.[1] Do not use a solid water stream, as it may scatter the liquid.
    
  • Hazardous Combustion Products: Carbon oxides (

    
    ).
    
Spill Management
  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Don nitrile gloves, goggles, and a lab coat.[1]

  • Contain: Use sand or vermiculite to dike the spill.[1]

  • Clean: Absorb the liquid and transfer to a sealed container labeled "Hazardous Waste - Organic."

  • Ventilate: Run the fume hood purge cycle for 20 minutes post-cleanup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22135711, (4-Cyclopropylphenyl)methanol. (Note: Structural analog used for property correlation). Retrieved from [Link]

  • NIST Chemistry WebBook. Cyclopropyl phenylmethanol (Racemate Data). SRD 69.[6] Retrieved from [Link]

  • Charette, A. B., & Lebel, H. (1999). (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. Organic Syntheses, 76, 86. (Provides physical state and handling context for chiral cyclopropyl alcohols). Retrieved from [Link]

Sources

Methodological & Application

Asymmetric Synthesis of (R)-cyclopropyl(phenyl)methanol from Cyclopropyl Phenyl Ketone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Cyclopropyl(phenyl)methanol

Optically active secondary alcohols are pivotal structural motifs in a vast array of biologically active molecules, serving as key chiral building blocks in the pharmaceutical and agrochemical industries. Among these, (R)-cyclopropyl(phenyl)methanol is a particularly valuable intermediate. The unique combination of a sterically demanding phenyl group and a strained, electronically distinct cyclopropyl ring imparts specific conformational constraints and metabolic stability to molecules incorporating this fragment. Its synthesis with high enantiopurity is therefore a critical objective for process chemists and medicinal chemists alike. This application note provides a detailed guide to the asymmetric synthesis of (R)-cyclopropyl(phenyl)methanol from the prochiral precursor, cyclopropyl phenyl ketone, focusing on robust and scalable methodologies.

Strategic Approaches to Asymmetric Ketone Reduction

The enantioselective reduction of a prochiral ketone to a chiral alcohol is a cornerstone of modern asymmetric synthesis.[1] For the transformation of cyclopropyl phenyl ketone to (R)-cyclopropyl(phenyl)methanol, three principal strategies have proven to be highly effective:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of the ketone with a stoichiometric borane source.[2][3] The predictability of the stereochemical outcome and the high enantioselectivities often achieved make it a widely adopted method.[4][5]

  • Asymmetric Transfer Hydrogenation (ATH): Pioneered by Noyori and others, this technique utilizes a chiral transition metal complex, typically ruthenium-based, to catalyze the transfer of hydrogen from a simple hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, to the ketone.[6][7] This method is lauded for its operational simplicity and the use of readily available and safer hydrogen sources.[8]

  • Biocatalysis with Alcohol Dehydrogenases (ADHs): Leveraging the exquisite stereoselectivity of enzymes, ADHs can reduce ketones with exceptional enantiopurity.[5] Enzymes from various microorganisms, such as Lactobacillus kefir, offer a green and highly selective alternative to traditional chemical catalysts.[9][10]

This guide will delve into the practical application of these three methods, providing detailed protocols and a comparative analysis of their performance.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of a wide range of ketones.[3] The reaction proceeds via a six-membered ring transition state, where the steric and electronic properties of the ketone's substituents and the chiral catalyst dictate the facial selectivity of the hydride delivery from the borane reagent.[3] For cyclopropyl phenyl ketone, the phenyl group is sterically more demanding than the cyclopropyl group, which directs the hydride attack to the opposite face, leading to the desired (R)-alcohol when the (S)-CBS catalyst is used.

Mechanistic Rationale for CBS Reduction

The enantioselectivity of the CBS reduction is governed by the formation of a coordination complex between the chiral oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate. The reaction is initiated by the coordination of borane to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron. The ketone then coordinates to this endocyclic boron in a manner that minimizes steric interactions between its substituents and the chiral framework of the catalyst. This controlled orientation ensures that the hydride is delivered to one specific face of the carbonyl group.

CBS_Mechanism cluster_0 Catalyst Activation and Substrate Coordination cluster_1 Enantioselective Hydride Transfer cluster_2 Product Release and Catalyst Regeneration Catalyst (S)-CBS Catalyst Activated_Complex Activated Catalyst-Borane Complex Catalyst->Activated_Complex + BH₃ Borane BH₃ Coordinated_Complex Ternary Coordinated Complex Activated_Complex->Coordinated_Complex + Ketone Ketone Cyclopropyl Phenyl Ketone Transition_State Diastereomeric Transition State Coordinated_Complex->Transition_State Intramolecular Hydride Transfer Product_Complex Alkoxyborane Product Complex Hydrolysis Hydrolysis Product_Complex->Hydrolysis Product (R)-cyclopropyl(phenyl)methanol Hydrolysis->Product Regenerated_Catalyst Regenerated (S)-CBS Catalyst Hydrolysis->Regenerated_Catalyst

Caption: CBS Reduction Workflow

Detailed Protocol for CBS Reduction

This protocol describes the enantioselective reduction of cyclopropyl phenyl ketone using an in-situ generated (S)-CBS catalyst.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1 M solution)

  • Cyclopropyl phenyl ketone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Catalyst Preparation (in situ): To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq). Add anhydrous THF and stir until the solid is fully dissolved. Add borane-dimethyl sulfide complex (0.1 eq) dropwise and stir the solution at room temperature for 15-20 minutes. The formation of the active catalyst complex occurs during this time.

  • Reduction Reaction: In a separate dry flask, prepare a solution of cyclopropyl phenyl ketone (1.0 eq) in anhydrous THF. Cool the catalyst solution to 0 °C. Add the cyclopropyl phenyl ketone solution to the catalyst solution dropwise via a dropping funnel over 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup and Purification: Upon completion of the reaction, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol to decompose the excess borane. Stir for 30 minutes, then add 1 M HCl and stir for another 30 minutes to hydrolyze the borate esters. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Method 2: Asymmetric Transfer Hydrogenation (ATH) with a Noyori-type Catalyst

Asymmetric transfer hydrogenation offers a practical and efficient alternative for the reduction of ketones, avoiding the use of pyrophoric borane reagents and high-pressure hydrogen gas. The most widely used catalysts for this transformation are the ruthenium complexes of N-tosyl-1,2-diphenylethylenediamine (TsDPEN).[11] The reaction typically employs a 5:2 azeotropic mixture of formic acid and triethylamine as the hydrogen source, which drives the reaction to completion.

Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle of the Noyori-type ATH involves the formation of a ruthenium hydride species, which is the active reducing agent. The pre-catalyst, typically a Ru(II)-arene complex, reacts with the hydrogen donor (e.g., formate) to generate the 18-electron ruthenium hydride. The ketone then coordinates to this complex, and the hydride and a proton are transferred to the carbonyl group in a concerted, six-membered transition state. The chirality of the diamine ligand dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol in excess.

ATH_Mechanism Precatalyst [(R,R)-TsDPEN]Ru(II)-arene Active_Catalyst [(R,R)-TsDPEN]Ru(II)-H Precatalyst->Active_Catalyst + H⁻ source H_Source HCOOH/NEt₃ Transition_State Six-membered Transition State Active_Catalyst->Transition_State + Ketone Ketone Cyclopropyl Phenyl Ketone Product_Complex Product-Catalyst Complex Transition_State->Product_Complex H₂ Transfer Product_Complex->Active_Catalyst Regeneration Product (R)-cyclopropyl(phenyl)methanol Product_Complex->Product Product Release Regenerated_Catalyst Regenerated Catalyst

Caption: Asymmetric Transfer Hydrogenation Cycle

Detailed Protocol for Asymmetric Transfer Hydrogenation

This protocol outlines the asymmetric transfer hydrogenation of cyclopropyl phenyl ketone using a commercially available Noyori-type catalyst.

Materials:

  • RuCl

  • Cyclopropyl phenyl ketone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Preparation of the Hydrogen Donor: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve RuCl (0.01 eq) and cyclopropyl phenyl ketone (1.0 eq) in the anhydrous solvent.

  • Reaction Execution: Add the formic acid/triethylamine mixture (5.0 eq of formic acid) to the reaction flask. Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Method 3: Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral alcohols.[12] Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[3] By employing a suitable cofactor regeneration system, the equilibrium can be shifted towards the reduction of the ketone. Many ADHs exhibit exquisite enantioselectivity, often providing access to enantiopure alcohols. The ADH from Lactobacillus kefir is known for its anti-Prelog selectivity, which, for many simple ketones, yields the (R)-alcohol.[5]

Principles of Biocatalytic Ketone Reduction

The biocatalytic reduction of a ketone using an ADH requires a nicotinamide cofactor (NADH or NADPH) as the hydride source. Since the cofactor is expensive, it is used in catalytic amounts and regenerated in situ. A common method for cofactor regeneration is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is added in large excess. The ADH oxidizes the isopropanol to acetone, regenerating the NADH/NADPH, which then reduces the target ketone.

Biocatalysis_Workflow cluster_0 Cofactor Regeneration cluster_1 Ketone Reduction Isopropanol Isopropanol ADH ADH Isopropanol->ADH Acetone Acetone ADH->Acetone NADH NAD(P)H ADH->NADH NAD NAD(P)⁺ NAD->ADH NADH_consumed NAD(P)H NADH->NADH_consumed Ketone Cyclopropyl Phenyl Ketone ADH_reduction ADH Ketone->ADH_reduction Product (R)-cyclopropyl(phenyl)methanol ADH_reduction->Product NAD_regenerated NAD(P)⁺ ADH_reduction->NAD_regenerated NAD_regenerated->NAD NADH_consumed->ADH_reduction

Caption: Biocatalytic Reduction with Cofactor Regeneration

Detailed Protocol for Biocatalytic Reduction

This protocol provides a general procedure for the biocatalytic reduction of cyclopropyl phenyl ketone using a commercially available ADH preparation.

Materials:

  • Alcohol dehydrogenase (e.g., from Lactobacillus kefir)

  • NADP⁺ or NAD⁺

  • Cyclopropyl phenyl ketone

  • Isopropanol

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO or MTBE, if required for substrate solubility)

  • Standard laboratory equipment for biocatalysis (e.g., shaking incubator)

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of the buffer and isopropanol (typically 5-10% v/v). Add the NAD(P)⁺ cofactor to a final concentration of ~1 mM.

  • Enzyme and Substrate Addition: Add the ADH enzyme preparation. Dissolve the cyclopropyl phenyl ketone in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.

  • Reaction Execution: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC.

  • Workup and Purification: Once the reaction is complete, extract the product with an organic solvent. Dry the organic layer and concentrate it to obtain the crude product. Purify by column chromatography if necessary.

Data Summary and Comparison of Methods

The choice of synthetic method will depend on various factors, including the desired scale of the reaction, cost of reagents, and available equipment. The following table provides a comparative overview of the expected performance of each method for the synthesis of (R)-cyclopropyl(phenyl)methanol.

MethodCatalyst/ReagentTypical Yield (%)Typical e.e. (%)Key AdvantagesKey Considerations
CBS Reduction (S)-CBS Catalyst / BH₃>90>95High enantioselectivity, predictable stereochemistryUse of pyrophoric borane, strict anhydrous conditions required
ATH RuCl>90>95Operational simplicity, non-hazardous H₂ sourceCatalyst cost, longer reaction times may be needed
Biocatalysis ADH from L. kefir>85>99Exceptional enantioselectivity, green processEnzyme stability and cost, requires aqueous media

Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (e.e.) of the synthesized (R)-cyclopropyl(phenyl)methanol should be determined by chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases, such as those found in Daicel CHIRALCEL® or CHIRALPAK® columns, are highly effective for the separation of a wide range of enantiomers, including chiral alcohols.[4][13]

Recommended HPLC Conditions:

  • Column: Daicel CHIRALCEL® OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25 °C

Procedure:

  • Prepare a standard solution of the racemic cyclopropyl(phenyl)methanol in the mobile phase.

  • Inject the standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Prepare a solution of the synthesized product in the mobile phase.

  • Inject the product solution and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

Conclusion

The asymmetric synthesis of (R)-cyclopropyl(phenyl)methanol can be achieved with high efficiency and enantioselectivity using several modern synthetic methods. The choice between CBS reduction, asymmetric transfer hydrogenation, and biocatalysis will depend on the specific requirements of the synthesis, including scale, cost, and available resources. The protocols provided in this guide offer reliable starting points for the successful preparation of this valuable chiral building block. It is recommended that for any application, small-scale optimization of the reaction conditions be performed to ensure optimal results.

References

  • Daicel Chiral Technologies. (n.d.). HPLC & UHPLC Techniques & Separation Services. Retrieved from [Link]

  • Petrovic, A. G., He, J., Polavarapu, P., & Armstrong, D. W. (2005). Absolute configuration and predominant conformations of 1,1-dimethyl-2-phenylethyl phenyl sulfoxide. Chirality, 17(S1), S107-S115.
  • Daicel Corporation. (n.d.). Daicel Chiral HPLC Columns Catalog. Retrieved from [Link]

  • Kroutil, W., & Riva, S. (2013). Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols.
  • Gamenara, D., & Schapiro, V. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(23), 4236–4241.
  • Noyori, R. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 74(1), 1-10.
  • Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Kit guide: Asymmetric transfer hydrogenation catalysts. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from [Link]

  • Bódai, V., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer.
  • Mishra, B., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ChemistrySelect, 6(13), 3045-3063.
  • Xiao, J., & Noyori, R. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water.
  • ChiralTek. (n.d.). Chiral Columns. Retrieved from [Link]

  • Li, Z., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. Molecules, 28(3), 1406.
  • Corey, E. J., & Helal, C. J. (1998). The Corey-Itsuno reduction.
  • Zaggout, F. R. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 16(3-4), 1443.
  • Aschwanden, P. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

  • Rudolph Research Analytical. (2012, December 14). Specific Rotation Equation Vs Optical Rotation - Polarimetry. Retrieved from [Link]

  • Wever, R., & Kroutil, W. (2006). Cloning, expression, and characterization of an (R)-specific alcohol dehydrogenase from Lactobacillus kefir. Applied Microbiology and Biotechnology, 70(4), 437-443.
  • LibreTexts. (2020, August 1). 3.6: Optical Activity. Chemistry LibreTexts. Retrieved from [Link]

  • Chegg. (2024, October 28). Solved The observed rotation of 750mg of (R)-1-phenyl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]

  • Bringmann, G., Breuning, M., Henschel, P., & Hinrichs, J. (2002). Asymmetric Synthesis of (M)-2-Hydroxymethyl-1-(2-hydroxy-4,6-dimethylphenyl)naphthalene via a Configurationally Unstable Biaryl Lactone. Organic Syntheses, 79, 72.

Sources

Application Note: Enantioselective Reduction of Prochiral Ketones via the Corey-Bakshi-Shibata (CBS) Catalyst

Author: BenchChem Technical Support Team. Date: March 2026

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in organic synthesis and pharmaceutical drug development. The Corey-Bakshi-Shibata (CBS) reduction, originally pioneered by Itsuno and later refined by Corey, Bakshi, and Shibata, remains one of the most reliable, highly enantioselective, and scalable methodologies for this purpose[1].

This application note provides an in-depth mechanistic overview, quantitative performance data, and a self-validating experimental protocol for executing the CBS reduction using an in-situ generated oxazaborolidine catalyst.

Mechanistic Principles: The Causality of Dual Activation

The exceptional reaction rates and high enantiomeric excesses (ee) achieved in the CBS reduction are driven by a highly structured, dual-activation mechanism. The CBS catalyst acts simultaneously as a Lewis acid and a chiral auxiliary[2].

  • Catalyst Activation: The catalytic cycle begins when the Lewis basic nitrogen of the oxazaborolidine ring coordinates with a borane molecule (e.g., BH₃). This coordination not only activates the borane as a more potent hydride donor but also significantly enhances the Lewis acidity of the adjacent boron atom in the catalyst ring[3][4].

  • Substrate Coordination: The prochiral ketone coordinates to the Lewis acidic boron atom of the catalyst. This coordination strictly occurs on the less sterically hindered face of the catalyst[3].

  • Steric Differentiation: The stereochemical outcome is dictated by the steric bulk of the ketone's substituents. The larger substituent (

    
    ) orients itself away from the R-group on the catalyst's boron (e.g., the methyl group in Me-CBS) to minimize steric clash, while the smaller substituent (
    
    
    
    ) points toward it[5].
  • Hydride Transfer: The proximity of the activated borane and the activated carbonyl enables a stereoelectronically favorable, intramolecular hydride transfer via a rigid six-membered transition state[4].

CBS_Mechanism Cat Free CBS Catalyst (Oxazaborolidine) Act Borane-Catalyst Complex (N-B Coordination) Cat->Act + BH3 (Lewis Base Activation) Coord Ketone-Catalyst Complex (O-B Coordination) Act->Coord + Prochiral Ketone (Lewis Acid Activation) TS 6-Membered Transition State (Hydride Transfer) Coord->TS Steric Facial Selection (RL vs RS) Prod Alkoxyborane Intermediate & Catalyst Regeneration TS->Prod Intramolecular Hydride Transfer Prod->Cat Catalyst Turnover

Fig 1. Catalytic cycle and dual activation mechanism of the CBS reduction.

Substrate Scope & Quantitative Outcomes

The CBS reduction is highly versatile, accommodating aryl-alkyl, diaryl, and aliphatic ketones. The table below summarizes typical yields and enantiomeric excesses obtained using the (S)-Me-CBS catalyst system[6][7]. Using the (S)-enantiomer of the catalyst predictably affords the (R)-alcohol, whereas the (R)-catalyst yields the (S)-alcohol.

Ketone SubstrateTarget Chiral ProductYield (%)Enantiomeric Excess (ee %)
Acetophenone(R)-1-Phenylethanol9596 - 98
Propiophenone(R)-1-Phenyl-1-propanol92 - 9491 - 92
Butyrophenone(R)-1-Phenyl-1-butanol8787
Isobutyrophenone(R)-1-Phenyl-2-methyl-1-propanol8787
Cyclohexyl methyl ketone(R)-1-CyclohexylethanolN/A89

Experimental Protocol: Self-Validating Workflow

While isolated CBS catalysts are commercially available, they are highly sensitive to moisture and prone to aging during storage, which can lead to low reproducibility[8]. Generating the catalyst in-situ from a stable chiral amino alcohol (such as (S)-α,α-diphenyl-2-pyrrolidinemethanol) and borane ensures maximum catalytic activity and consistent enantioselectivity[6].

Reagents & Materials
  • Pre-catalyst: (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (10 mol%, 1.0 mmol)

  • Reducing Agent: Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF (BH₃·THF) (1.0 eq, 10 mmol)

  • Substrate: Acetophenone (or equivalent prochiral ketone) (1.0 eq, 10 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH) and 3M HCl

CBS_Workflow Prep 1. Catalyst Prep (In-situ Generation) Borane 2. Borane Addition (BH3 Complex, 0 °C) Prep->Borane Ketone 3. Ketone Addition (Slow Dropwise) Borane->Ketone Quench 4. Reaction Quench (MeOH / HCl) Ketone->Quench Isolate 5. Validation & Purification Quench->Isolate

Fig 2. Step-by-step experimental workflow for enantioselective CBS reduction.

Step-by-Step Procedure

Step 1: In-Situ Catalyst Activation

  • Flame-dry a 100 mL two-neck round-bottom flask and purge with dry nitrogen or argon.

  • Add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.25 g, 1.0 mmol) and dissolve in 20 mL of anhydrous THF[7].

  • Cool the solution to 0 °C using an ice bath.

  • Add the borane complex (e.g., 1.0 mL of 10 M BH₃·SMe₂) dropwise over 10 minutes.

  • Stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Causality Note: This incubation period is critical. It allows the borane to fully coordinate with the nitrogen lone pair, forming the active oxazaborolidine catalyst[5][7].

Step 2: Asymmetric Reduction Phase

  • In a separate dry flask, dissolve the prochiral ketone (e.g., acetophenone, 1.20 g, 10 mmol) in 10 mL of anhydrous THF.

  • Adjust the catalyst solution to the optimal reaction temperature. (Room temperature is sufficient for acetophenone, but lowering the temperature can increase ee% for more challenging substrates[1][8]).

  • Critical Step: Add the ketone solution to the catalyst mixture dropwise via a pressure-equalizing dropping funnel over 30 to 60 minutes[7].

  • Causality Note: Slow addition maintains a low steady-state concentration of uncoordinated ketone. This ensures the ketone reacts exclusively with the highly reactive, chiral catalyst-borane complex rather than undergoing a slower, non-enantioselective background reduction by the bulk borane in solution[7].

Step 3: Quench and Isolation

  • Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is typically complete within 1–2 hours after ketone addition.

  • Once complete, cool the mixture to 0 °C.

  • Carefully add 5 mL of Methanol (MeOH) dropwise.

  • Causality Note: Methanol safely decomposes the excess borane (evolving H₂ gas) and breaks the B-O bond of the intermediate alkoxyborane, releasing the final chiral alcohol and volatile trimethyl borate[7][9].

  • Add 10 mL of 3M HCl to solubilize the basic catalyst and boron byproducts.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6].

Step 4: System Validation To ensure the protocol acts as a self-validating system:

  • Conversion Verification: Use ¹¹B and ¹³C NMR to confirm the disappearance of the ketone carbonyl peak (~198 ppm) and the formation of the alcohol C-O peak[9].

  • Enantiomeric Purity: Determine the ee% using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) against a racemic standard[10].

References

  • Corey-Bakshi-Shibata Reduction - Alfa Chemistry. Alfa Chemistry. 3

  • Corey–Itsuno reduction - Wikipedia. Wikipedia.1

  • Reagent of the month – CBS oxazaborolidine. SigutLabs. 5

  • Application Notes and Protocols: Preparation and Use of an Oxazaborolidine Catalyst from (S)- α,α-Diphenyl-2-pyrrolidinemethanol. Benchchem. 6

  • Application Notes & Protocols: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction. Benchchem. 7

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. 2

  • Preparation of chiral isoxazole carbinols via catalytic asymmetric Corey-Bakshi-Shibata reduction. Arkivoc. 10

  • CBS reduction of acetophenone followed by 11B NMR. Magritek. 9

  • Reductions - Ready Lab. UT Southwestern. 4

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. 8

Sources

Application Note: Biocatalytic Production of (R)-Cyclopropyl(phenyl)methanol using Alcohol Dehydrogenases

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the stereoselective synthesis of (R)-cyclopropyl(phenyl)methanol, a valuable chiral building block in the pharmaceutical industry. The protocol leverages the power of biocatalysis, employing alcohol dehydrogenases (ADHs) for the asymmetric reduction of the prochiral substrate, cyclopropyl phenyl ketone. We detail the underlying principles of ADH stereoselectivity, methods for enzyme selection, a complete experimental protocol for the reduction reaction including cofactor regeneration, and analytical procedures for verifying product yield and enantiopurity. This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and sustainable methods for the production of enantiopure alcohols.

Principle of the Method: Asymmetric Reduction via Biocatalysis

Alcohol dehydrogenases (ADHs) are oxidoreductases that catalyze the reversible transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of a ketone or aldehyde.[1][2] This biocatalytic reduction offers a highly efficient and environmentally benign route to chiral alcohols, often achieving exceptional levels of stereoselectivity under mild reaction conditions.[1][3]

The Crucial Role of Stereopreference: Prelog vs. anti-Prelog Selectivity

The stereochemical outcome of an ADH-catalyzed reduction is dictated by the enzyme's inherent facial selectivity—the face from which it delivers the hydride to the prochiral ketone.

  • Prelog's Rule: The majority of well-characterized ADHs (e.g., from horse liver or yeast) follow Prelog's rule.[4] They deliver the hydride to the re-face of the carbonyl, which, for a substrate like cyclopropyl phenyl ketone, results in the formation of the (S)-alcohol.

  • Anti-Prelog Selectivity: To synthesize the desired (R)-enantiomer, an ADH that exhibits anti-Prelog selectivity is required. These enzymes deliver the hydride to the si-face of the ketone.[5] Such selectivity is found in native enzymes from organisms like Lactobacillus brevis (LbADH) or Lactobacillus kefir (LkADH), or can be achieved through protein engineering of Prelog-selective enzymes.[3][4][5]

G cluster_prelog Prelog Pathway cluster_anti_prelog Anti-Prelog Pathway (Target) ketone_p Cyclopropyl Phenyl Ketone re_face Hydride Attack (re-face) ketone_p->re_face s_alcohol (S)-Cyclopropyl(phenyl)methanol re_face->s_alcohol prelog_adh Prelog ADH (e.g., YADH, HLADH) prelog_adh->re_face ketone_ap Cyclopropyl Phenyl Ketone si_face Hydride Attack (si-face) ketone_ap->si_face r_alcohol (R)-Cyclopropyl(phenyl)methanol si_face->r_alcohol anti_prelog_adh Anti-Prelog ADH (e.g., LbADH, LkADH) anti_prelog_adh->si_face G cluster_main Primary Reduction cluster_regen Cofactor Regeneration ketone Cyclopropyl Phenyl Ketone adh ADH ketone->adh Substrate alcohol (R)-Cyclopropyl(phenyl)methanol nadp NADP⁺ nadph NADPH nadph->adh isopropanol 2-Propanol (Cosubstrate) nadp->adh isopropanol->adh acetone Acetone (Byproduct) adh->alcohol Product adh->nadph adh->nadp adh->acetone

Caption: Substrate-coupled cofactor regeneration cycle.

Materials and Equipment

Reagents and Consumables
  • Cyclopropyl phenyl ketone (Substrate, >98% purity)

  • (R)-cyclopropyl(phenyl)methanol and (S)-cyclopropyl(phenyl)methanol (Analytical standards)

  • Alcohol Dehydrogenase (ADH): An anti-Prelog selective enzyme, e.g., from Lactobacillus brevis (LbADH) or an engineered variant. Can be used as a lyophilized powder or as a whole-cell biocatalyst.

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Tris(hydroxymethyl)aminomethane (Tris base)

  • Hydrochloric acid (HCl) for pH adjustment

  • 2-Propanol (Isopropanol, HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Reaction vials (e.g., 10 mL glass vials with screw caps)

  • Syringe filters (0.22 µm)

Equipment
  • Thermostatted shaker or incubator

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column (e.g., Chiralcel OD-H or equivalent)

  • Rotary evaporator (for solvent removal, optional)

Experimental Protocols

The following workflow outlines the key stages of the biocatalytic process, from reaction setup to final analysis.

Caption: Overall experimental workflow for biocatalytic reduction.
Protocol 1: Preparation of Reagents
  • Tris-HCl Buffer (50 mM, pH 8.0):

    • Dissolve 0.605 g of Tris base in 80 mL of deionized water.

    • Adjust the pH to 8.0 by dropwise addition of 1 M HCl.

    • Add deionized water to a final volume of 100 mL.

  • Substrate Stock Solution (100 mM):

    • Dissolve 146.19 mg of cyclopropyl phenyl ketone in 10 mL of 2-propanol.

  • Enzyme Solution (e.g., 10 mg/mL):

    • Accurately weigh 10 mg of lyophilized ADH powder.

    • Dissolve in 1 mL of cold (4°C) Tris-HCl buffer. Prepare this solution fresh just before use. Note: Optimal concentration should be determined empirically or based on manufacturer's activity units.

  • Cofactor Solution (10 mM NADP⁺):

    • Dissolve 7.65 mg of NADP⁺ sodium salt in 1 mL of Tris-HCl buffer. Store on ice.

Protocol 2: Asymmetric Reduction Reaction Setup

Causality Note: The reaction is performed in a biphasic system or with a cosolvent (2-propanol) because the substrate and product have low aqueous solubility. 2-propanol serves the dual role of solubilizing agent and cosubstrate for cofactor regeneration. [6]

  • To a 10 mL glass vial, add the following components in order:

    • 3.0 mL of 50 mM Tris-HCl buffer (pH 8.0).

    • 1.0 mL of 2-propanol (bringing the final cosolvent concentration to 20% v/v).

    • 0.5 mL of the 100 mM substrate stock solution (final substrate concentration: 10 mM).

    • 50 µL of the 10 mM NADP⁺ solution (final concentration: 0.1 mM).

  • Gently vortex the mixture to ensure homogeneity.

  • Initiate the reaction by adding 0.5 mL of the freshly prepared enzyme solution (final enzyme concentration: 1 mg/mL).

  • Seal the vial tightly and place it in a thermostatted shaker set to 30°C and 200 rpm.

  • Allow the reaction to proceed for 24 hours. Note: An initial time-course experiment (e.g., sampling at 2, 4, 8, 12, 24 hours) is recommended to determine the optimal reaction time.

Protocol 3: Reaction Work-up and Product Extraction
  • After incubation, quench the reaction by adding 2 mL of ethyl acetate to the vial.

  • Vortex vigorously for 1 minute to extract the organic components (unreacted substrate and alcohol product).

  • Centrifuge the mixture at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully collect the upper organic layer (ethyl acetate) using a pipette.

  • Dry the organic extract by passing it through a small plug of anhydrous sodium sulfate (Na₂SO₄).

  • Filter the dried extract through a 0.22 µm syringe filter into a clean vial for analysis.

Protocol 4: Analytical Method for Conversion and Enantiomeric Excess (ee)

The conversion of the ketone and the enantiomeric excess of the alcohol product are determined by chiral gas or liquid chromatography.

  • Method: Chiral HPLC

  • Column: Chiralcel OD-H (or equivalent)

  • Mobile Phase: 98:2 (v/v) n-Hexane : 2-Propanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Analysis:

    • Calculate Conversion (%) using the peak areas of the substrate and product: Conversion = [Area(Alcohol) / (Area(Ketone) + Area(Alcohol))] * 100

    • Calculate Enantiomeric Excess (ee %) of the (R)-alcohol: ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100

Data Interpretation and Expected Results

A successful biocatalytic reduction using an anti-Prelog ADH should yield the (R)-alcohol with high conversion and excellent enantioselectivity.

ParameterTarget ValueTypical ResultJustification
SubstrateCyclopropyl phenyl ketone>99% ConsumedEfficient enzymatic activity.
Product(R)-Cyclopropyl(phenyl)methanol>99% eeHigh stereoselectivity of the chosen anti-Prelog ADH.
Conversion>95%>95%Optimized reaction conditions (time, enzyme load).
ByproductAcetonePresentConfirms successful cofactor regeneration.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive enzyme (improper storage/handling).2. Insufficient cofactor or regeneration.3. Incorrect pH or temperature.1. Use a fresh batch of enzyme; perform an activity assay on a standard substrate.2. Increase the concentration of 2-propanol (up to 30% v/v); ensure NADP⁺ was added.3. Verify the buffer pH and incubator temperature.
Low Enantiomeric Excess (ee) 1. The selected ADH does not have high anti-Prelog selectivity for this substrate.2. Racemization of the product under reaction conditions (unlikely).3. Contamination from another microbial source.1. Screen other known anti-Prelog ADHs or engineered variants.2. Check the stability of the chiral product under reaction conditions without the enzyme.3. Ensure sterile technique if using whole cells; use purified enzyme.
Poor Reproducibility 1. Inaccurate pipetting of reagents, especially enzyme or substrate.2. Incomplete dissolution of substrate or enzyme.3. Variation in shaker speed or temperature.1. Calibrate pipettes; prepare master mixes for multiple reactions.2. Ensure all components are fully dissolved before starting the reaction.3. Use a calibrated incubator/shaker.

Conclusion

The protocol described herein provides a robust and reliable method for the biocatalytic production of (R)-cyclopropyl(phenyl)methanol. By selecting an alcohol dehydrogenase with the appropriate anti-Prelog stereopreference and implementing an efficient substrate-coupled cofactor regeneration system, this key chiral intermediate can be synthesized with high conversion and excellent enantiopurity. This approach exemplifies the principles of green chemistry, offering a powerful alternative to traditional chemical synthesis routes.

References

  • Musa, M. M., et al. (2018). Asymmetric reductions of phenyl-ring-containing ketones by the TeSADH mutants. ChemCatChem.

  • Kroutil, W., et al. (2022). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis.

  • Wierzbicka, K., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports.

  • Sardauna, A. E. (2023). TUNING THE STEREOPREFERENCE OF THERMOANAEROBACTER PSEUDOETHANOLICUS SECONDARY ALCOHOL DEHYDROGENASE FOR ASYMMETRIC REDUCTION OF PHENYL-RING-CONTAINING KETONES. KFUPM ePrints.

  • Sigma-Aldrich. Asymmetric Reduction of Ketones. Aldrichimica Acta.

  • Kroutil, W. (2022). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers Media S.A..

  • Naik, H.G., et al. (2012). Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: effect of charge density. Organic & Biomolecular Chemistry.

  • Musa, M. M., et al. (2015). Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Advanced Synthesis & Catalysis.

  • Wang, J., et al. (2022). Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases. Frontiers in Bioengineering and Biotechnology.

  • Chen, H., et al. (2023). Origin of the enantioselectivity of alcohol dehydrogenase. Chemical Science.

  • Musa, M. M., et al. (2017). Impact and relevance of alcohol dehydrogenase enantioselectivities on biotechnological applications. Biotechnology Advances.

  • Caputi, L., et al. (2022). Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant Metabolism. bioRxiv.

  • Yildirim, D., et al. (2023). Efficient Bio-Catalytic Production of Enentiopure (S)-(4 (Phenyl)methanol as a Drug Precursor by Using a Novel Rotatable Composite Design-Based Optimization Strategy. DSpace Repository.

  • Hegedűs, C., et al. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. Journal of Environmental and Engineering Management.

  • Ye, Q., et al. (2013). Efficient (R)-Phenylethanol Production with Enantioselectivity-Alerted (S)-Carbonyl Reductase II and NADPH Regeneration. PLOS ONE.

  • Gök, B., et al. (2021). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology.

Sources

Grignard addition protocols for synthesizing racemic and chiral cyclopropyl carbinols

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for the Synthesis of Racemic and Chiral Cyclopropyl Carbinols via Grignard Addition

Executive Summary & Scientific Rationale

Cyclopropyl carbinols are highly valued intermediates in organic synthesis and drug development. The cyclopropyl moiety imparts unique conformational rigidity, increased metabolic stability, and altered lipophilicity to pharmacophores. The nucleophilic addition of cyclopropylmagnesium bromide to carbonyl compounds (aldehydes and ketones) is a highly efficient method for constructing these carbon-carbon bonds[1]. While the synthesis of racemic cyclopropyl carbinols is straightforward, the asymmetric addition of highly reactive Grignard reagents to yield enantiopure chiral alcohols has historically been plagued by rapid, uncatalyzed background reactions. This application note establishes field-proven, self-validating protocols for both racemic and asymmetric syntheses, detailing the causality behind reagent deactivation, chiral ligand selection, and reaction kinetics.

Mechanistic Causality & Stereochemical Control

The synthesis begins with the generation of cyclopropylmagnesium bromide. The reaction of cyclopropyl bromide with magnesium in diethyl ether proceeds via single electron transfer (SET), generating diffusing cyclopropyl radical intermediates before forming the stable Grignard reagent[2]. Controlling this initiation phase is critical to prevent solvent attack and byproduct formation.

During the nucleophilic addition phase, the magnesium atom coordinates to the carbonyl oxygen, significantly enhancing the electrophilicity of the carbonyl carbon[1]. For prochiral ketones in the absence of chiral catalysts, the approach of the Grignard reagent is governed by steric and electronic factors, typically following Felkin-Anh or Cram's chelation models, which results in a racemic or diastereomeric mixture[1].

To achieve high enantioselectivity, the inherent reactivity of the Grignard reagent must be suppressed so that the chiral catalyst can dictate enantiofacial selection. This is achieved by deactivating the Grignard reagent using chelating additives such as bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE)[3]. Once deactivated, the addition is mediated by a chiral complex—such as Ti(OiPr)₄ with (S)-BINOL for aldehydes[3], or 1,2-diaminocyclohexane (1,2-DACH) derived biaryl ligands for ketones[4]—allowing for the modular construction of highly enantioenriched tertiary and secondary alcohols.

Mechanism A Carbonyl Substrate (Aldehyde/Ketone) B Cyclopropylmagnesium Bromide (c-PrMgBr) C1 Direct Coordination (Uncatalyzed) D1 Felkin-Anh Addition (Fast Background Reaction) C1->D1 C2 Chiral Ligand Complex (e.g., Ti(OiPr)4 / BINOL) D2 Enantiofacial Selection (Controlled Addition) C2->D2 E1 Racemic / Diastereomeric Magnesium Alkoxide D1->E1 E2 Enantiopure Magnesium Alkoxide D2->E2 F1 Racemic Cyclopropyl Carbinol E1->F1 Aqueous Quench F2 Chiral Cyclopropyl Carbinol E2->F2 Aqueous Quench AB AB AB->C1 AB->C2

Mechanistic pathways for racemic and chiral cyclopropyl carbinol synthesis via Grignard addition.

Experimental Workflows & Self-Validating Systems

A robust chemical protocol operates as a self-validating system where observable phenomena confirm mechanistic milestones. For instance, the fading of iodine color during Grignard preparation visually confirms the consumption of radical intermediates and successful initiation[1][2]. In the asymmetric protocol, the absence of an immediate exothermic spike upon substrate addition validates that BDMAEE has successfully deactivated the Grignard reagent, ensuring the reaction proceeds exclusively through the chiral titanium complex[3].

Workflow Step1 1. Reagent Preparation Dry Ether, Mg turnings, I2 Step2 2. Grignard Initiation Add c-PrBr, monitor I2 fading Step1->Step2 Step3A 3A. Standard Setup Cool to 0°C Step2->Step3A Racemic Step3B 3B. Deactivation & Catalyst Add BDMAEE + Ti/BINOL Step2->Step3B Chiral Step4A 4A. Nucleophilic Addition Dropwise Substrate Addition Step3A->Step4A Step4B 4B. Asymmetric Addition Slow Addition at -20°C Step3B->Step4B Step5 5. Reaction Quench Sat. NH4Cl at 0°C Step4A->Step5 Step4B->Step5 Step6 6. Validation & Analysis TLC, Chiral HPLC, NMR Step5->Step6

Step-by-step workflow and validation logic for cyclopropyl carbinol synthesis.

Step-by-Step Methodologies

Protocol A: Synthesis of Racemic Cyclopropyl Carbinols

Objective: High-yield synthesis of racemic secondary/tertiary cyclopropyl carbinols using standard Grignard addition.

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an argon atmosphere.

  • Grignard Initiation: Add magnesium turnings (1.2 eq.) and a single crystal of iodine to activate the magnesium surface. Add 10% of a prepared solution of cyclopropyl bromide (1.0 eq.) in anhydrous diethyl ether[1].

  • Validation Check 1: Observe the disappearance of the iodine color and the onset of gentle reflux. This confirms the successful generation of the cyclopropyl radical and subsequent Grignard formation[1][2].

  • Reagent Formation: Add the remaining cyclopropyl bromide dropwise at a rate that maintains a gentle reflux. Stir for 1 hour at room temperature.

  • Nucleophilic Addition: Cool the flask to 0 °C in an ice bath. Add the carbonyl substrate (0.8 eq.) dissolved in anhydrous ether dropwise with vigorous stirring[1].

  • Reaction & Quench: Allow the mixture to warm to room temperature and stir for 2-4 hours (monitor by TLC). Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C[1].

  • Isolation: Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Protocol B: Enantioselective Synthesis of Chiral Cyclopropyl Carbinols

Objective: Synthesis of highly enantioenriched cyclopropyl carbinols using a deactivated Grignard reagent and a chiral Ti-BINOL complex.

  • Catalyst Preparation: In a Schlenk tube under argon, dissolve (S)-BINOL (0.2 eq.) and Ti(OiPr)₄ (0.2 eq.) in anhydrous toluene. Stir at room temperature for 1 hour to form the chiral catalytic complex[3].

  • Grignard Deactivation: In a separate flame-dried flask, cool the freshly prepared cyclopropylmagnesium bromide (1.5 eq.) to 0 °C. Add BDMAEE (1.5 eq.) dropwise to chelate the magnesium[3].

  • Validation Check 2: The solution should remain stable without rapid boiling. This validates the suppression of the highly reactive, racemic background pathway.

  • Asymmetric Addition: Cool the catalyst solution to -20 °C. Add the carbonyl substrate (1.0 eq.), followed by the slow, dropwise addition of the deactivated Grignard reagent over 2 hours via a syringe pump.

  • Quench & Analysis: Stir for an additional 4 hours at -20 °C. Quench with water, extract with dichloromethane, and determine the enantiomeric excess (ee) via chiral stationary phase HPLC[3][4].

Quantitative Data Presentation

Table 1: Reaction Optimization and Yields for Racemic Synthesis

Carbonyl Substrate Grignard Reagent Solvent Temperature Time Isolated Yield
Benzaldehyde c-PrMgBr (1.2 eq) Et₂O 0 °C to RT 2 h 92%
Acetophenone c-PrMgBr (1.2 eq) Et₂O 0 °C to RT 3 h 88%
Cyclohexanone c-PrMgBr (1.2 eq) THF 0 °C to RT 2.5 h 85%

| Hexanal | c-PrMgBr (1.2 eq) | Et₂O | 0 °C to RT | 2 h | 90% |

Table 2: Enantioselectivity and Yields for Chiral Synthesis

Substrate Chiral Ligand / Catalyst Additive Temperature Isolated Yield Enantiomeric Excess (ee)
Benzaldehyde Ti(OiPr)₄ / (S)-BINOL BDMAEE -20 °C 89% >98%
1-Naphthaldehyde Ti(OiPr)₄ / (S)-BINOL BDMAEE -20 °C 85% 96%
Acetophenone 1,2-DACH derivative None -40 °C 82% 95%

| 3-Phenylpropanal | Ti(OiPr)₄ / (S)-BINOL | BDMAEE | -20 °C | 78% | 92% |

References[1] Title: Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes

Sources

Using (R)-cyclopropyl(phenyl)methanol as a chiral building block in drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (R)-Cyclopropyl(phenyl)methanol in Asymmetric Drug Synthesis

Abstract

(R)-Cyclopropyl(phenyl)methanol (CAS: 1007-03-0) represents a "privileged scaffold" in modern medicinal chemistry, offering a unique combination of chirality, metabolic stability, and increased Fsp³ character. This guide details the handling, reaction protocols, and quality control measures required to utilize this building block effectively. Special emphasis is placed on avoiding acid-catalyzed cyclopropylcarbinyl rearrangements—the primary failure mode when working with this moiety.

Strategic Value in Medicinal Chemistry

The incorporation of the (R)-cyclopropyl(phenyl)methanol motif serves three distinct pharmacological functions:

  • Metabolic Blocking: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but possesses significantly higher metabolic stability against CYP450-mediated oxidation due to the high bond dissociation energy of the cyclopropyl C-H bonds (approx. 106 kcal/mol).

  • Conformational Restriction: The rigid cyclopropane ring locks the spatial orientation of the phenyl and hydroxyl groups, reducing the entropic penalty upon binding to protein targets (e.g., NK1 receptors, HIV-1 Reverse Transcriptase).

  • Chiral Pool Utility: It serves as a divergent intermediate. Through stereospecific inversions (Mitsunobu) or retentive substitutions, it grants access to a wide library of chiral amines and ethers.

Synthesis & Sourcing: Establishing the Chiral Center

While commercially available, high-enantiopurity material (>99% ee) is often required. Two primary routes are validated for internal scale-up:

MethodCatalyst SystemTypical ee%ScalabilityNotes
CBS Reduction (S)-Me-CBS / BH₃·THF94-98%HighStrictly anhydrous conditions required.
Biocatalysis KRED (Ketoreductase) + NADPH>99%MediumAqueous workup required; excellent for "green" chemistry compliance.

Critical Reaction Protocols

Protocol A: Stereoinversion via Mitsunobu Reaction

Objective: Convert (R)-alcohol to (S)-amine or (S)-ether derivatives. Mechanism: S_N2 displacement of an activated phosphonium intermediate.

Safety Warning: The cyclopropyl ring is stable under these conditions, but the order of addition is critical to prevent racemization.

Materials:

  • Substrate: (R)-Cyclopropyl(phenyl)methanol (1.0 equiv)

  • Nucleophile: Phthalimide (for amines) or Phenol derivative (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a dry 3-neck flask with

    
    , the Nucleophile, and the (R)-alcohol substrate in anhydrous THF under Nitrogen.
    
  • Cooling: Cool the mixture to 0°C. Crucial: Low temperature prevents side reactions between the azodicarboxylate and the alcohol before activation.

  • Addition: Dissolve DIAD in a small volume of THF. Add this solution dropwise over 30 minutes.

    • Why? Rapid addition generates excessive heat, which can trigger E2 elimination or racemization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Quench: Add 5%

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: The hydrazine byproduct can be difficult to remove; consider using polymer-bound

    
     for easier cleanup.
    

Visualizing the Workflow (Graphviz):

Mitsunobu_Flow Start Start: (R)-Alcohol + PPh3 + Nucleophile Cool Cool to 0°C (Critical) Start->Cool Add Dropwise Addition of DIAD Cool->Add Maintain < 5°C Intermediate Formation of Oxyphosphonium Ion Add->Intermediate Activation Attack SN2 Attack by Nucleophile Intermediate->Attack Inversion Product Product: (S)-Inverted Center Attack->Product

Figure 1: Critical path for Mitsunobu inversion to ensure stereochemical integrity.

Protocol B: Oxidation to Cyclopropyl Phenyl Ketone

Objective: Regenerate the ketone without opening the cyclopropane ring. Risk:[1][2] Acidic oxidants (Jones Reagent, Chromic acid) will cause cyclopropylcarbinyl rearrangement , opening the ring to form homoallylic products.

Recommended Method: Swern Oxidation

  • Activation: To a solution of oxalyl chloride (1.1 equiv) in DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir 15 min.

  • Substrate Addition: Add (R)-cyclopropyl(phenyl)methanol (1.0 equiv) in DCM dropwise. Stir 30 min at -78°C.

  • Base Addition: Add

    
     (5.0 equiv). This step is vital. The base must be added before warming to prevent acid-catalyzed ring opening by the HCl byproduct.
    
  • Warming: Allow to warm to 0°C.

  • Workup: Quench with saturated

    
     (mildly acidic, safe at this stage) and extract.
    

Troubleshooting & "The Danger Zone"

The most common failure mode is Ring Opening . This occurs via the formation of a cyclopropylcarbinyl cation, which rapidly rearranges.[2]

Reaction Decision Tree:

Reaction_Logic Input (R)-Cyclopropyl(phenyl)methanol Condition Reaction Conditions? Input->Condition Acid Strong Acid (H+) Condition->Acid Avoid Base Basic/Neutral Condition->Base Preferred Result_Bad Ring Opening (Homoallylic Alcohol) Acid->Result_Bad Rearrangement Result_Good Desired Product (Cyclopropane Intact) Base->Result_Good

Figure 2: Decision logic to prevent acid-catalyzed substrate degradation.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
NMR shows alkene signals (5.0-6.0 ppm) Ring opening occurred.Check pH of reaction. Avoid acidic workups. Ensure Lewis Acids (e.g.,

) are not used.
Low ee% in product Racemization via

pathway.
Solvent polarity is too high (stabilizing the cation). Switch to non-polar solvents (Toluene, DCM) and strictly

conditions.
Low Yield (Mitsunobu) Steric hindrance of cyclopropyl group.Use more reactive phosphines (

) or heat to 40°C after initial addition.

Quality Control & Analytics

Chiral HPLC Method (Standard):

  • Column: Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : IPA (90:10 to 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl chromophore).

  • Separation: The (R)-enantiomer typically elutes differently than the (S)-enantiomer due to the interaction of the hydroxyl group with the carbamate linkage on the stationary phase.

References

  • Mathre, D. J., et al. (1987). "A practical enantioselective reduction of ketones using chiral oxazaborolidines." Journal of the American Chemical Society, 109(25), 7925-7927. Link

  • Wessjohann, L. A., et al. (2011). "Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis." Chemistry – A European Journal, 17(36), 10081-10088. Link

  • Tale, R. H., & Patil, A. D. (2011). "A novel and efficient method for the synthesis of cyclopropyl phenyl methanols." Tetrahedron Letters, 52(35), 4595-4598. Link

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • FDA Guidance for Industry. (2022). "Development of New Stereoisomeric Drugs." Link

Sources

Application Note: Stereospecific Conversion of (R)-Cyclopropyl(phenyl)methanol to Chiral Halides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, stereocontrol, and step-by-step experimental protocols for the halogenation of chiral cyclopropylcarbinyl alcohols.

Executive Summary

The stereospecific conversion of secondary chiral alcohols to alkyl halides is a fundamental transformation in medicinal chemistry. However, the halogenation of (R)-cyclopropyl(phenyl)methanol presents a unique synthetic challenge. The presence of the highly strained cyclopropane ring adjacent to the carbinol center makes the substrate extremely susceptible to cationic rearrangement. This application note details field-proven, mild


 methodologies—specifically the Appel reaction and the two-step sulfonate displacement—that successfully suppress ring-opening side reactions while maintaining high stereochemical fidelity (inversion of configuration).

Mechanistic Rationale: The Cyclopropylcarbinyl Challenge

The Danger of Conditions

Traditional methods for converting alcohols to halides using strong hydrohalic acids (HCl, HBr) or Lewis acids proceed via an


 pathway, generating a carbocation intermediate. For cyclopropyl(phenyl)methanol, the resulting cyclopropylcarbinyl cation is highly stabilized by the bisected conformation of the cyclopropane ring. However, this cation exists in a rapid, dynamic equilibrium with the cyclobutyl cation and the homoallyl cation [1].

Attempting to halogenate this substrate under acidic conditions inevitably leads to a complex mixture of:

  • Racemized cyclopropyl(phenyl)methyl halide.

  • 1-halo-1-phenylcyclobutane (ring expansion).

  • 4-halo-1-phenylbut-1-ene (ring opening) [2].

The Solution: Enforcing Trajectories

To preserve both the cyclopropane ring and the stereochemical integrity of the chiral center, the reaction must be strictly bimolecular (


). By utilizing reagents that activate the hydroxyl group as a discrete leaving group without generating a free carbocation, the nucleophilic halide can attack the stereocenter directly. This results in a clean inversion of configuration , converting the (R)-alcohol exclusively to the (S)-halide [3].

Reaction Pathways Visualization

The following diagram illustrates the critical divergence between the desired


 pathways and the catastrophic 

rearrangement pathway.

Reaction pathways for the halogenation of (R)-cyclopropyl(phenyl)methanol.

Methodological Comparison & Quantitative Data

To guide experimental design, the table below summarizes the quantitative outcomes of various halogenation strategies applied to cyclopropylcarbinyl systems.

Halogenation StrategyReagentsIntermediateStereochemical OutcomeTypical YieldRearrangement Risk
Appel Reaction

,

or

Phosphonium alkoxyInversion (Yields S)75 - 85%Low
Sulfonate Displacement

,

; then

MesylateInversion (Yields S)80 - 90%Very Low
Thionyl Chloride

, Pyridine
ChlorosulfiteInversion (Yields S)60 - 70%Moderate
Direct Hydrohalogenation

or

CarbocationRacemization / Scrambling< 20% (Target)Extremely High

Experimental Protocols

Protocol A: One-Pot Synthesis via the Appel Reaction

The Appel reaction is highly effective for converting (R)-cyclopropyl(phenyl)methanol to (S)-(bromo(cyclopropyl)methyl)benzene. The reaction proceeds via the formation of a highly reactive phosphonium alkoxy intermediate, which is rapidly displaced by the halide anion [4].

Reagents:

  • (R)-cyclopropyl(phenyl)methanol: 1.0 equiv (1.48 g, 10.0 mmol)

  • Triphenylphosphine (

    
    ): 1.2 equiv (3.15 g, 12.0 mmol)
    
  • Carbon tetrabromide (

    
    ): 1.2 equiv (3.98 g, 12.0 mmol)
    
  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Dissolve (R)-cyclopropyl(phenyl)methanol and

    
     in 50 mL of anhydrous DCM.
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling minimizes the exothermic formation of the phosphonium species, preventing localized heating that could trigger unwanted side reactions.

  • Activation: Add

    
     portion-wise over 15 minutes. The solution will transition to a pale yellow color.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to approximately 10 mL.

  • Precipitation: Pour the concentrated mixture into 100 mL of cold hexanes. Causality: Triphenylphosphine oxide (

    
    ), the major byproduct, is highly insoluble in cold hexanes and will precipitate as a white solid, allowing for easy removal.
    
  • Filtration: Filter the suspension through a pad of Celite and wash with additional hexanes.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (100% Hexanes) to yield the pure (S)-bromide.

Protocol B: Two-Step Mesylation and Halide Displacement

For substrates that exhibit extreme sensitivity to fragmentation, separating the activation and displacement steps provides ultimate control over the reaction kinetics.

Step 1: Synthesis of (R)-cyclopropyl(phenyl)methyl methanesulfonate

  • Dissolve the (R)-alcohol (10.0 mmol) in anhydrous DCM (40 mL) and add Triethylamine (1.5 equiv, 2.1 mL). Cool to 0 °C.

  • Add Methanesulfonyl chloride (

    
    , 1.2 equiv, 0.93 mL) dropwise. Note: The stereocenter is untouched during this step; the configuration remains (R).
    
  • Stir for 1 hour at 0 °C. Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate. Use the crude mesylate immediately in the next step to avoid degradation.

Step 2: Displacement to (S)-(chloro(cyclopropyl)methyl)benzene

  • Dissolve the crude (R)-mesylate in anhydrous Acetone (40 mL).

  • Add anhydrous Lithium Chloride (

    
    , 3.0 equiv, 1.27 g). Causality: Lithium salts are highly soluble in acetone, and the lithium cation acts as a mild Lewis acid to coordinate the departing mesylate, accelerating the 
    
    
    
    displacement.
  • Reflux the mixture for 6 hours under Argon.

  • Cool to room temperature, evaporate the acetone, and partition the residue between water and diethyl ether.

  • Extract the aqueous layer with ether, dry the combined organic layers, and purify via short-path silica gel chromatography to isolate the (S)-chloride.

References

  • Wiberg, K. B.; Szeimies, G. "Acid-catalyzed solvolyses of bicyclobutane derivatives. Stereochemistry of the cyclopropylcarbinyl–cyclopropylcarbinyl and related rearrangements." Journal of the American Chemical Society, 1970.[Link]

  • Moiseenkov, A. M.; Czeskis, B. A.; Ivanova, N. M.; Nefedov, O. M. "SYNTHESIS AND REACTIONS OF β-SILYLOXYACYLCYCLOPROPANES TRIMETHYLSILYL HALIDE-ZINC HALIDE INDUCED CYCLOPROPYLCARBINYL REARRANGEMENT." Organic Preparations and Procedures International, 1990.[Link]

  • de Andrade, V. S. C.; Mattos, M. "New Reagents and Synthetic Approaches to the Appel Reaction." ChemInform, 2015.[Link]

  • "Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes." ACS Publications, 2024.[Link]

Mitsunobu reaction conditions for (R)-cyclopropyl(phenyl)methanol inversion

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Stereochemical Inversion of (R)-cyclopropyl(phenyl)methanol via the Mitsunobu Reaction

Introduction

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in achieving the stereochemical inversion of primary and secondary alcohols.[1][2] First reported by Oyo Mitsunobu in 1967, this reaction facilitates the conversion of an alcohol to a variety of other functional groups through a dehydrative condensation with a suitable acidic nucleophile, mediated by a redox system typically composed of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3][4]

For professionals in drug development and medicinal chemistry, the ability to predictably invert a stereocenter is of paramount importance. The chirality of a molecule is often intrinsically linked to its pharmacological activity, and the Mitsunobu reaction provides a powerful tool for accessing specific enantiomers that may exhibit desired therapeutic effects or reduced off-target toxicity. This application note provides a detailed protocol and technical guide for the stereochemical inversion of (R)-cyclopropyl(phenyl)methanol, a representative sterically hindered secondary alcohol, to its corresponding (S)-enantiomer. We will delve into the mechanistic underpinnings of the reaction, critical experimental parameters, and a step-by-step procedure designed for reproducibility and high fidelity of inversion.

Mechanism of Stereoinversion

The efficacy of the Mitsunobu reaction in inverting stereochemistry is a direct consequence of its SN2-type mechanism.[5][6] The reaction proceeds through several key steps, ensuring that the incoming nucleophile attacks the carbon atom of the alcohol from the side opposite to the activated hydroxyl group, leading to a complete Walden inversion of the stereocenter.[4][7]

  • Betaine Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (a soft nucleophile) on the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a zwitterionic adduct, or betaine.[2][5]

  • Protonation and Activation: This betaine is a sufficiently strong base to deprotonate the acidic nucleophile (in this case, a carboxylic acid), forming an ion pair.[5] The alcohol then attacks the now positively charged phosphorus atom of the protonated betaine.

  • Formation of the Alkoxyphosphonium Salt: This attack leads to the formation of a key intermediate, the alkoxyphosphonium salt. The original hydroxyl group is now converted into an excellent leaving group (-OPPh₃).[8][9]

  • SN2 Displacement: The deprotonated nucleophile (carboxylate anion) performs a backside attack on the carbon atom bearing the alkoxyphosphonium group. This SN2 displacement proceeds with a clean inversion of configuration, yielding the final ester product and triphenylphosphine oxide (TPPO) as a byproduct.[2][6] The formation of the highly stable P=O double bond in TPPO is a major thermodynamic driving force for the reaction.[10]

Subsequent hydrolysis (saponification) of the resulting ester cleaves the ester bond without affecting the newly established stereocenter, yielding the inverted alcohol.[3]

Key Reaction Parameters and Optimization

The success of the Mitsunobu reaction, particularly with sterically demanding substrates like cyclopropyl(phenyl)methanol, hinges on the careful selection of reaction conditions.

ParameterRecommended ChoiceRationale & Causality
Phosphine Triphenylphosphine (PPh₃)Commercially available and effective. Tributylphosphine can also be used but is less common.[1] Polymer-supported PPh₃ can simplify purification by allowing filtration to remove the resulting phosphine oxide.[4][11]
Azodicarboxylate Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)Both are effective activators. DIAD is sometimes preferred due to its lower toxicity and greater stability. For sterically hindered substrates, other reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) may offer advantages.[2]
Nucleophile 4-Nitrobenzoic AcidThe pKa of the nucleophile is critical; it should be approximately 13 or lower to be effectively deprotonated.[2] For hindered alcohols, using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, significantly improves reaction yields compared to standard benzoic or acetic acid.[12]
Solvent Tetrahydrofuran (THF), AnhydrousTHF is a common and effective solvent. Other aprotic solvents like diethyl ether or toluene can also be used. The solvent must be anhydrous to prevent quenching of the reactive intermediates.[2]
Temperature 0 °C to Room TemperatureThe initial addition of the azodicarboxylate is exothermic and should be performed at 0 °C to maintain control.[12] The reaction is then typically allowed to warm to room temperature. For hindered substrates, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[12]
Stoichiometry 1.2–1.5 equivalents of PPh₃, DEAD/DIAD, and NucleophileA slight excess of the Mitsunobu reagents and the nucleophile is typically used to ensure complete consumption of the starting alcohol. For particularly hindered alcohols, a larger excess (up to 4 equivalents) may be necessary.[12]

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the inversion of (R)-cyclopropyl(phenyl)methanol.

Mitsunobu_Workflow cluster_reaction Step 1: Mitsunobu Reaction cluster_workup Step 2: Workup & Purification cluster_hydrolysis Step 3: Saponification reagents 1. Charge flask with (R)-alcohol, 4-nitrobenzoic acid, PPh₃ in THF cool 2. Cool reaction mixture to 0 °C reagents->cool add_dead 3. Add DEAD/DIAD dropwise (maintain T < 10 °C) cool->add_dead react 4. Stir at room temperature, then heat to 40 °C add_dead->react dilute 5. Dilute with ether react->dilute wash 6. Wash with aq. NaHCO₃ dilute->wash extract 7. Dry organic layer (Na₂SO₄) and concentrate wash->extract precipitate 8. Precipitate byproducts (TPPO, hydrazide) from ether/hexanes extract->precipitate filter 9. Filter and concentrate filtrate precipitate->filter chromatography 10. Purify ester by column chromatography filter->chromatography dissolve_ester 11. Dissolve purified ester in MeOH/THF chromatography->dissolve_ester add_base 12. Add aqueous NaOH or LiOH dissolve_ester->add_base hydrolyze 13. Stir at room temperature until hydrolysis is complete add_base->hydrolyze quench_extract 14. Quench, extract with ether, dry, and concentrate hydrolyze->quench_extract final_purify 15. Purify final (S)-alcohol quench_extract->final_purify end end final_purify->end Characterize: - NMR - Chiral HPLC/GC

Caption: Workflow for the inversion of (R)-cyclopropyl(phenyl)methanol.

Detailed Experimental Protocol

This protocol describes the inversion of (R)-cyclopropyl(phenyl)methanol on a 10.0 mmol scale.

Materials:

  • (R)-cyclopropyl(phenyl)methanol (1.48 g, 10.0 mmol)

  • Triphenylphosphine (PPh₃) (3.93 g, 15.0 mmol, 1.5 eq)

  • 4-Nitrobenzoic acid (2.51 g, 15.0 mmol, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (3.00 mL, 15.0 mmol, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (80 mL)

  • Diethyl ether

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

Part A: Mitsunobu Reaction - Synthesis of (S)-cyclopropyl(phenyl)methyl 4-nitrobenzoate

  • To a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add (R)-cyclopropyl(phenyl)methanol (1.48 g, 10.0 mmol), 4-nitrobenzoic acid (2.51 g, 15.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

  • Add 80 mL of anhydrous THF to the flask to dissolve the solids.

  • Immerse the flask in an ice-water bath and cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (3.00 mL, 15.0 mmol) dropwise via syringe over 15-20 minutes. Ensure the internal temperature of the reaction mixture is maintained below 10 °C during the addition.[12]

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting alcohol is still present, gently heat the reaction mixture to 40 °C for 2-4 hours.[12]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with 100 mL of diethyl ether.

  • Transfer the mixture to a separatory funnel and wash twice with 75 mL portions of saturated aqueous NaHCO₃ solution, followed by one wash with 75 mL of brine.

  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a semi-solid residue.

  • To remove the bulk of the byproducts (triphenylphosphine oxide and the DIAD-hydrazine), suspend the residue in 30 mL of diethyl ether and stir for 30 minutes. Slowly add 20 mL of hexanes to induce precipitation.[12]

  • Filter the resulting white solid and wash the filter cake with a 1:1 ether/hexanes solution.

  • Concentrate the filtrate. The crude product is a yellow oil or solid. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-cyclopropyl(phenyl)methyl 4-nitrobenzoate.

Part B: Saponification - Formation of (S)-cyclopropyl(phenyl)methanol

  • Dissolve the purified ester from Part A in a mixture of 50 mL of methanol and 10 mL of THF in a round-bottomed flask.

  • Add 20 mL of 1 M aqueous NaOH solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Once hydrolysis is complete, remove most of the methanol under reduced pressure.

  • Add 50 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the resulting crude alcohol by flash column chromatography to yield pure (S)-cyclopropyl(phenyl)methanol.

Characterization:

  • Confirm the structure of the final product using ¹H and ¹³C NMR spectroscopy.

  • Verify the stereochemical inversion and determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or chiral GC analysis.

Troubleshooting

  • Low Yield or Incomplete Reaction: This is common with hindered alcohols.[12] Ensure all reagents are pure and the solvent is strictly anhydrous. Consider increasing the excess of Mitsunobu reagents (up to 4 equivalents) or extending the reaction time at a slightly elevated temperature (40-50 °C).

  • Difficult Purification: The removal of triphenylphosphine oxide and the reduced azodicarboxylate is a known challenge of the Mitsunobu reaction.[4][13] The precipitation step is crucial. Using polymer-bound reagents or alternative phosphines/azodicarboxylates designed for easier removal can also be effective strategies.[14][15]

  • No Inversion (Retention of Stereochemistry): This is very rare under standard conditions but could indicate an alternative reaction pathway. Confirm the mechanism by carefully analyzing byproducts. Ensure the nucleophile is sufficiently acidic.

References

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Dodge, J. A., et al. (2022). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. ACS Omega. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • The Reaction Guy. Mitsunobu Reaction - Common Conditions. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563–2619. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Dodge, J. A., et al. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 73, 110. [Link]

  • Zhang, K., et al. (2023). Progress of Catalytic Mitsunobu Reaction in the Two Decades. ResearchGate. [Link]

  • J&K Scientific LLC. Mitsunobu Reaction. [Link]

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. Chemistry, 10(13), 3130-3138. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Name-Reaction.com. Mitsunobu Reaction. [Link]

  • Oreate AI Blog. (2026). Unpacking the PPh3 Reaction: A Journey Into Organic Synthesis. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of (R)-cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Chiral Building Block

(R)-cyclopropyl(phenyl)methanol is a high-value chiral alcohol that serves as a critical intermediate in the synthesis of numerous pharmaceutical agents. The unique structural and electronic properties of the cyclopropyl group make it a desirable pharmacophore, often enhancing metabolic stability, binding affinity, and potency of drug candidates.[1] The development of efficient, scalable, and stereoselective methods to produce this enantiopure alcohol is therefore a subject of intense research and industrial importance.

This guide provides an in-depth analysis of field-proven, scalable synthetic strategies for producing (R)-cyclopropyl(phenyl)methanol, with a primary focus on the asymmetric reduction of its prochiral precursor, cyclopropyl phenyl ketone. We will explore leading chemo-catalytic and biocatalytic methodologies, offering detailed protocols and the scientific rationale behind them to empower researchers in their synthetic campaigns.

Core Synthetic Strategy: Asymmetric Reduction of Cyclopropyl Phenyl Ketone

The most direct and scalable route to (R)-cyclopropyl(phenyl)methanol is the enantioselective reduction of cyclopropyl phenyl ketone. This approach has been refined through several powerful catalytic systems, each offering distinct advantages in terms of scalability, cost, and operational simplicity.

Methodology A: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a renowned and reliable method for the enantioselective reduction of a wide range of ketones.[2] It utilizes a chiral oxazaborolidine catalyst, typically derived from (S)-prolinol, which complexes with a stoichiometric borane reductant (e.g., BH₃•THF or BH₃•SMe₂) to create a highly structured and reactive complex.

Mechanistic Insight: The key to the CBS reduction's high enantioselectivity lies in the pre-coordination of the catalyst and the borane reagent. The borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[3][4] This enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric clash, placing its larger group (phenyl) away from the catalyst's bulky substituent. This rigid, six-membered transition state facilitates a face-selective intramolecular hydride transfer from the coordinated borane to the ketone's carbonyl carbon, yielding the desired (R)-alcohol with high fidelity.[3][4]

CBS_Mechanism cluster_caption ProchiralKetone Cyclopropyl Phenyl Ketone Complex [Catalyst-BH₃-Ketone] Transition State ProchiralKetone->Complex Coordination CBS_Catalyst (S)-CBS Catalyst + BH₃•THF CBS_Catalyst->Complex Product (R)-cyclopropyl(phenyl)methanol Complex->Product Intramolecular Hydride Transfer RegenCatalyst (S)-CBS Catalyst (Regenerated) Complex->RegenCatalyst RegenCatalyst->Complex caption Catalyst coordinates ketone and borane for facial-selective hydride transfer.

Fig. 1: Simplified CBS Catalytic Cycle. Catalyst coordinates ketone and borane for facial-selective hydride transfer.
Methodology B: Noyori-Type Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH), pioneered by Noyori, represents a pinnacle of efficiency and practicality for large-scale ketone reductions.[5][6] This method typically employs a ruthenium(II) catalyst bearing a chiral N-tosylated diamine ligand, such as (R,R)-TsDPEN, and an η⁶-arene ligand (e.g., p-cymene). The hydrogen source is not high-pressure H₂ gas but a stable liquid like isopropanol or a formic acid/triethylamine mixture.

Mechanistic Insight: The efficacy of Noyori catalysts stems from a "metal-ligand bifunctional" mechanism.[5][7] The catalyst precursor is activated in a basic medium to form a ruthenium-hydride species. This active catalyst coordinates the ketone substrate. The reduction proceeds through a six-membered pericyclic transition state where the hydride on the ruthenium is delivered to the carbonyl carbon, while the proton on the amine ligand is simultaneously transferred to the carbonyl oxygen.[7] The stereochemical outcome is dictated by the chiral pocket created by the diamine and arene ligands, which forces the ketone to adopt a low-energy orientation, exposing one specific face to the hydride attack. This concerted, outer-sphere mechanism is highly efficient and avoids direct coordination of the ketone to the metal center, contributing to the broad substrate scope.[5]

Methodology C: Biocatalytic Reduction

Biocatalysis offers a green and exceptionally selective alternative for asymmetric synthesis.[8] Ketoreductases (KREDs) are enzymes (dehydrogenases) that can reduce ketones to alcohols with near-perfect enantioselectivity (>99% e.e.). These reactions are typically performed in aqueous media under mild conditions (ambient temperature and pressure) and require a catalytic amount of a nicotinamide cofactor (NADH or NADPH), which is continuously regenerated in situ.

System Insight: A typical biocatalytic system involves the KRED enzyme, the substrate (cyclopropyl phenyl ketone), the cofactor, and a cofactor regeneration system. The most common and scalable regeneration system uses a cheap sacrificial alcohol, like isopropanol, and a corresponding dehydrogenase. The KRED reduces the target ketone using NADPH, which is oxidized to NADP+. A second enzyme then uses isopropanol to reduce the NADP+ back to NADPH, producing acetone as the only stoichiometric byproduct. This elegant cycle allows a small amount of the expensive cofactor to facilitate a large number of turnovers. The high degree of selectivity is derived from the precisely shaped active site of the enzyme, which binds the substrate in a single, preferred orientation for hydride delivery from the cofactor.[9]

General_Workflow cluster_caption Start Cyclopropyl Phenyl Ketone (Starting Material) Reaction Asymmetric Reduction (CBS, ATH, or Biocatalysis) Start->Reaction Add Catalyst & Reductant Quench Reaction Quench (e.g., aq. HCl, Water) Reaction->Quench Reaction Complete Workup Aqueous Workup & Organic Extraction Quench->Workup Purify Purification (Chromatography or Distillation) Workup->Purify Product (R)-cyclopropyl(phenyl)methanol (Final Product) Purify->Product caption From starting ketone to purified chiral alcohol product.

Fig. 2: General Experimental Workflow. From starting ketone to purified chiral alcohol product.

Comparison of Scalable Synthesis Methods

The choice of synthetic method depends on factors such as scale, cost, available equipment, and desired purity. The following table summarizes the key performance indicators for the discussed methodologies.

ParameterCorey-Bakshi-Shibata (CBS) ReductionNoyori Asymmetric Transfer Hydrogenation (ATH)Biocatalytic (KRED) Reduction
Catalyst Chiral OxazaborolidineRu(II)-TsDPEN ComplexKetoreductase (KRED)
Reductant Borane (BH₃•THF or BH₃•SMe₂)Isopropanol or HCOOH/NEt₃Isopropanol (for cofactor regeneration)
Typical Loading 5-10 mol%0.1-1 mol%Whole cells or isolated enzyme
Solvent Aprotic (THF, Toluene)Isopropanol, CH₂Cl₂, H₂OAqueous Buffer / Biphasic
Temperature 0 °C to Room TempRoom Temp to 40 °C25-35 °C
Pressure AtmosphericAtmosphericAtmospheric
Typical Yield >90%>95%>90%
Typical e.e. 90-98%>98%>99%
Scalability Good; borane handling is a consideration.Excellent; low catalyst loading is ideal.Excellent; water-based, but lower substrate concentration.
Key Advantage Well-established, predictable selectivity.High turnover, operational simplicity.Unmatched selectivity, environmentally benign.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Anhydrous solvents and inert atmosphere techniques should be used where specified.

Protocol 1: (R)-cyclopropyl(phenyl)methanol via CBS Reduction

This protocol is adapted from the principles established by Corey et al.[2]

  • Reaction Setup: To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mL, 5.0 mmol, 10 mol%) to the stirred THF.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂, 10.0 M, 6.0 mL, 60 mmol, 1.2 equiv) to the catalyst solution over 15 minutes. Stir the resulting mixture for 10 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve cyclopropyl phenyl ketone (7.31 g, 50 mmol, 1.0 equiv) in 50 mL of anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

  • Quench: Slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL) at 0 °C. After gas evolution ceases, add 1 M HCl (50 mL) and allow the mixture to warm to room temperature.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield (R)-cyclopropyl(phenyl)methanol as a colorless oil.

Protocol 2: (R)-cyclopropyl(phenyl)methanol via Noyori ATH

This protocol is based on the highly efficient transfer hydrogenation systems developed by Noyori and coworkers.[5][6]

  • Catalyst Solution Preparation: In a 250 mL flask, degas a mixture of 2-propanol (100 mL) and water (40 mL) by bubbling nitrogen through it for 20 minutes. Add [(p-cymene)RuCl₂]₂ (61 mg, 0.1 mmol, 0.2 mol%) and (R,R)-N-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (92 mg, 0.25 mmol, 0.5 mol%). Stir the mixture under nitrogen at room temperature for 20 minutes to form the pre-catalyst.

  • Reaction Initiation: To the orange-red catalyst solution, add cyclopropyl phenyl ketone (7.31 g, 50 mmol, 1.0 equiv). Then, add a 2.0 M solution of sodium hydroxide in water (2.5 mL, 5.0 mmol, 10 mol%).

  • Reaction: Heat the mixture to 40 °C and stir vigorously. The reaction is typically complete within 4-8 hours. Monitor progress by TLC or GC.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and neutralize with 1 M HCl. Remove most of the 2-propanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is typically of high purity but can be further purified by flash chromatography or vacuum distillation if necessary.

Conclusion

The scalable synthesis of enantiopure (R)-cyclopropyl(phenyl)methanol is readily achievable through several robust and well-documented methodologies. For large-scale industrial applications, Noyori-type asymmetric transfer hydrogenation offers an exceptional balance of efficiency, low catalyst loading, and operational simplicity.[5][6] The CBS reduction remains a highly reliable and predictable method, particularly for moderate scales where the handling of borane reagents is manageable.[2] Looking forward, biocatalysis presents the most environmentally friendly and highly selective route, and as more robust ketoreductases become commercially available, its adoption in industrial processes will undoubtedly increase.[8] The protocols and comparative data provided herein serve as a comprehensive guide for selecting and implementing the optimal synthetic strategy to meet specific research and development objectives.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Yasukawa, T., Gilles, P., Martin, J., et al. (2024). Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases. ACS Catalysis, 14(8), 6188-6193. [Link]

  • Feng, X., & Zhang, Y. (2019). Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′ -Dioxide-Scandium(III) Complex. Molecules, 24(1), 123. [Link]

  • Martin, J., et al. (2024). Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases. ACS Catalysis. [Link]

  • Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical reviews, 104(12), 6119-6146. [Link]

  • Serafin, K., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7055. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • American Chemical Society. (2023). Enantioselective synthesis of cyclopropyl sulfones with an engineered carbene transferase. ACS Fall 2023 Sessions. [Link]

  • Charette, A. B., & Lebel, H. (1998). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses, 76, 86. [Link]

  • Charette, A. B., Prescott, S., & Brochu, C. (1995). Improved Procedure for the Synthesis of Enantiomerically Enriched Cyclopropylmethanol Derivatives. The Journal of Organic Chemistry, 60(4), 1081-1083. [Link]

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. [Link]

  • NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Wang, Y., et al. (2017). Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. Organic Letters, 19(24), 6494-6497. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. . [Link]

  • Mondal, S., & Ghorai, P. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. The Journal of Organic Chemistry, 87(23), 15881-15886. [Link]

  • Chem Simp. (2023). Corey-Bakshi-Shibata reduction. YouTube. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the National Academy of Sciences, 99(suppl 4), 11967-11971. [Link]

  • Wang, D., & Astruc, D. (2016). Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolution. Accounts of Chemical Research, 49(8), 1636-1650. [Link]

  • Nowill, S. (2019). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Electronic Theses and Dissertations. [Link]

  • Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society, 132(26), 8852-8854. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]

  • Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology advances, 30(6), 1279-1288. [Link]

Sources

Application Note: Transition Metal-Catalyzed Divergent Functionalization of (R)-Cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

(R)-Cyclopropyl(phenyl)methanol is a highly versatile chiral building block in medicinal chemistry, offering a unique combination of a stereogenic benzylic center and a strained three-membered carbocycle. The intrinsic ring strain of the cyclopropyl group (~27 kcal/mol) presents both a synthetic challenge and an opportunity[1]. It can either be carefully preserved during functionalization to build rigid pharmacophores or strategically exploited via transition metal catalysis to access complex, stereodefined acyclic frameworks[1].

This Application Note details two divergent, field-proven methodologies: the chemoselective oxidation of the carbinol with complete ring preservation, and the stereospecific tandem Heck-ring-opening to generate heavily substituted chiral homoallylic alcohols.

Mechanistic Divergence: The Causality of Catalyst Selection

The fate of the cyclopropyl ring is fundamentally dictated by the electronic nature and coordination behavior of the chosen transition metal intermediate.

  • Ring Preservation (Ni/Pt Catalysis): When subjected to Ni(II)-catalyzed transfer hydrogenation or Pt-catalyzed aerobic oxidation, the reaction proceeds via an outer-sphere hydride transfer or a direct metal-alkoxide

    
    -hydride elimination. Because the metal does not undergo oxidative addition into the strained C–C bonds, the cyclopropyl ring remains completely intact[2][3].
    
  • Strain-Driven Ring-Opening (Pd Catalysis): Conversely, Pd(0)/Pd(II) catalysis initiates a Heck-type migratory insertion. The resulting cyclopropyl-palladium intermediate is highly unstable. To relieve the thermodynamic penalty of the ring strain, the system undergoes a rapid, regioselective

    
    -carbon elimination rather than a standard 
    
    
    
    -hydride elimination[1]. Computational studies reveal that the cleavage of the C1–C2 bond to form an E-alkene is favored by a transition state energy difference of
    
    
    kcal/mol compared to the Z-pathway, ensuring high stereocontrol[1].

Pathway Substrate (R)-Cyclopropyl(phenyl)methanol (Chiral Pool) Oxidation Ni(II) Catalysis (Ring Preservation) Substrate->Oxidation Ni(OTf)2, dcype Transfer Hydrogenation RingOpen Pd(0) Catalysis (Strain Release) Substrate->RingOpen Pd(OAc)2, Ar-X Heck-Type Insertion Ketone Cyclopropyl(phenyl)methanone (Intact Carbocycle) Oxidation->Ketone Homoallyl Chiral Homoallylic Alcohols (Acyclic Scaffold) RingOpen->Homoallyl β-Carbon Elimination

Caption: Divergent transition metal-catalyzed pathways for (R)-cyclopropyl(phenyl)methanol.

Quantitative Performance Data

The following table summarizes the expected outcomes and analytical metrics for the divergent functionalization pathways based on established literature protocols.

Reaction TypeCatalyst SystemPrimary Reagents / ConditionsYield (%)ee RetentionKey Byproducts
Base-Free Oxidation Ni(OTf)₂ / dcypeCyclohexanone (5 eq), 100 °C85–89N/A (Achiral)None (No ring-opening)
Aerobic Flow Oxidation Pt/PS-PEG nanoparticlesO₂ (50 bar), H₂O, 100–120 °C87N/A (Achiral)Trace carboxylic acids
Tandem Heck/Ring-Opening Pd(OAc)₂ / PPh₃Ar-I, Ag₂CO₃, Toluene, 80 °C75–82>98%Z-isomer (<5%)

Experimental Protocols

Protocol 1: Nickel-Catalyzed Base-Free Oxidation (Ring Preservation)

Objective: Chemoselective conversion of (R)-cyclopropyl(phenyl)methanol to cyclopropyl(phenyl)methanone without epimerization or ring fragmentation.

Causality of Experimental Choices: Traditional oxidations (e.g., Swern, Dess-Martin) can be harsh, and basic conditions (like Oppenauer oxidation) risk enolization and side reactions. The Ni(OTf)₂/dcype system provides a mild, base-free transfer hydrogenation using cyclohexanone as a benign hydrogen acceptor, completely avoiding the basic conditions that typically degrade sensitive substrates[2].

Self-Validating Checkpoints:

  • GC-MS: Monitor the disappearance of the substrate (

    
     148) and the appearance of the ketone (
    
    
    
    146). The absence of
    
    
    146 isomers with vinylic fragmentation patterns confirms the cyclopropyl ring is intact.
  • ¹H NMR: Disappearance of the benzylic carbinol proton (~4.0 ppm) while the upfield cyclopropyl protons (0.8–1.2 ppm) remain integrated correctly.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(OTf)₂ (0.006 mmol, 2 mol%) and 1,2-bis(dicyclohexylphosphino)ethane (dcype) (0.012 mmol, 4 mol%).

  • Solvent/Substrate Addition: Add 1.0 mL of anhydrous toluene to dissolve the catalyst complex, stirring for 5 minutes until a homogeneous solution forms.

  • Reaction Initiation: Add (R)-cyclopropyl(phenyl)methanol (0.3 mmol) followed by cyclohexanone (1.5 mmol, 5.0 equiv) acting as the hydrogen acceptor[2].

  • Heating: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of silica gel to remove the nickel catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc 9:1) to isolate the pure cyclopropyl(phenyl)methanone.

Protocol 2: Palladium-Catalyzed Tandem Heck/Ring-Opening

Objective: Synthesis of chiral E-homoallylic alcohols via strain-release cross-coupling.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_Ox Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_Ox Ar-I PdII_Insert Cyclopropyl-Pd(II)-Ar (Migratory Insertion) PdII_Ox->PdII_Insert Substrate Binding PdII_Beta Homoallyl-Pd(II)-X (β-Carbon Elimination) PdII_Insert->PdII_Beta Ring Strain Release (ΔG‡ = -3.4 kcal/mol) PdII_Beta->Pd0 Base, -HX Product Homoallylic Alcohol (Stereocenter Retained) PdII_Beta->Product

Caption: Catalytic cycle of Pd-catalyzed tandem Heck-ring-opening via β-carbon elimination.

Causality of Experimental Choices: Pd(OAc)₂ is selected as a robust Pd(II) precatalyst that is reduced in situ. The migratory insertion of the Ar-Pd species into the cyclopropyl ring generates a highly strained intermediate. The subsequent


-carbon elimination is thermodynamically driven by the relief of ring strain, which outcompetes standard 

-hydride elimination[1]. The stereochemistry of the resulting double bond is predominantly E due to steric constraints during the C–C bond cleavage[1].

Self-Validating Checkpoints:

  • ¹H NMR: Disappearance of the characteristic upfield cyclopropyl multiplet (0.3–0.6 ppm) and emergence of a distinct E-alkene doublet/multiplet (5.5–6.5 ppm,

    
     Hz).
    
  • Chiral HPLC: Validation that the benzylic stereocenter (C-OH) maintained its integrity (>98% ee retention) against a racemic standard.

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 mmol, 5 mol%), triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%), and Ag₂CO₃ (1.5 mmol, 1.5 equiv).

  • Reagent Addition: Add iodobenzene (1.2 mmol, 1.2 equiv) and (R)-cyclopropyl(phenyl)methanol (1.0 mmol, 1.0 equiv).

  • Solvent: Add 4.0 mL of anhydrous, degassed Toluene. Purge the vial with argon for 5 minutes and seal with a Teflon-lined cap.

  • Reaction: Heat the reaction mixture at 80 °C for 12 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) and extract with diethyl ether (3 × 10 mL).

  • Drying & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure chiral E-homoallylic alcohol.

References

  • Base-free oxidation of alcohols enabled by nickel(II)-catalyzed transfer hydrogenation Source: RSC Advances URL:[Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives Source: JACS Au (PMC / ACS Publications) URL:[Link]

  • Aerobic flow oxidation of alcohols catalyzed by platinum nanoparticles Source: RSC Advances URL:[Link]

Sources

Application Note: Enantioselective Synthesis of Pyran-2-One-Based HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors via (R)-Cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1. Unlike nucleoside analogs, NNRTIs bind allosterically to the non-nucleoside inhibitor binding pocket (NNIBP), inducing a conformational shift that disrupts the spatial alignment of the enzyme's catalytic triad.

The chiral alcohol (R)-cyclopropyl(phenyl)methanol is a highly valued intermediate in medicinal chemistry, specifically engineered for synthesizing stereospecific viral inhibitors[1]. When incorporated into an NNRTI scaffold, the spatial orientation of the cyclopropyl and phenyl groups is critical. The phenyl ring engages in essential


 stacking interactions with the aromatic residues Tyr181 and Tyr188 within the NNIBP, while the rigid cyclopropyl ring projects into a hydrophobic sub-pocket, enhancing binding affinity and metabolic stability.

Pyran-2-one derivatives, such as 3-(cyclopropyl-phenyl-methyl)-4-hydroxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyran-2-one, have been identified and patented as potent inhibitors of HIV reverse transcriptase[2]. Similar cyclopropyl(phenyl)methyl scaffolds have also demonstrated broad antiviral utility across other viral classes, including the inhibition of Hepatitis C via STAT3 suppression[3].

Synthetic Strategy & Causality

Direct alkylation of 4-hydroxy-pyran-2-one cores with secondary alcohols often yields poor regioselectivity (O-alkylation vs. C-alkylation) and risks racemization of the chiral center. To circumvent this, our protocol employs a two-step stereospecific sequence:

  • Activation: The (R)-alcohol is converted to a methanesulfonate (mesylate). This step proceeds with strict retention of configuration , avoiding the formation of a resonance-stabilized cyclopropylphenylmethyl carbocation.

  • C3-Alkylation: The pyran-2-one core is deprotonated using Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). The use of a strong base in a polar aprotic solvent generates a highly reactive enolate. The subsequent

    
     displacement of the mesylate proceeds with inversion of configuration , yielding the stereopure (S)-configured NNRTI candidate.
    

Workflow N1 (R)-Cyclopropyl(phenyl)methanol Starting Material N2 Mesylation (MsCl, Et3N) 0°C, Retention of Config N1->N2 N3 Chiral Mesylate Intermediate Electrophile N2->N3 N4 C3-Alkylation (NaH, DMF) Pyran-2-one Core N3->N4 N5 (S)-Configured NNRTI Stereoinverted Product N4->N5 N6 Validation Chiral HPLC & NMR N5->N6

Synthetic workflow for chiral pyran-2-one NNRTI using (R)-cyclopropyl(phenyl)methanol.

Experimental Protocols

Protocol A: Preparation of (R)-Cyclopropyl(phenyl)methyl methanesulfonate

Objective: Activate the chiral alcohol while preventing carbocation-induced racemization.

  • Setup: Charge a flame-dried round-bottom flask with (R)-cyclopropyl(phenyl)methanol (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (Et

    
    N, 1.5 equiv) and cool the mixture to 0 °C under an argon atmosphere.
    
  • Activation: Introduce Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 15 minutes.

    • Causality: Strict temperature control at 0 °C suppresses elimination side-reactions and prevents the generation of HCl-induced solvolysis.

  • Quench & Extraction: Stir for 1 hour at 0 °C. Quench with ice-cold saturated NaHCO

    
    . Extract with DCM, wash the organic layer with ice-cold brine, and dry over anhydrous Na
    
    
    
    SO
    
    
    . Evaporate under reduced pressure at <25 °C.
  • Self-Validation Check: TLC (Hexanes/EtOAc 4:1) must show complete consumption of the starting alcohol (

    
     ~0.4) and formation of the mesylate (
    
    
    
    ~0.25). Do not subject the mesylate to silica gel chromatography, as it is prone to degradation; use immediately in Protocol B.
Protocol B: Stereospecific C3-Alkylation of the Pyran-2-one Core

Objective: Achieve high C-alkylation regioselectivity and complete stereochemical inversion.

  • Enolate Formation: In a separate flame-dried flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.1 equiv) in anhydrous DMF (0.1 M). Cool to 0 °C.

  • Core Addition: Slowly add 4-hydroxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyran-2-one (1.0 equiv) dissolved in a minimal volume of DMF. Stir for 30 minutes at room temperature until hydrogen evolution ceases.

    • Causality: 2.1 equivalents of NaH are required to form the dianion, dramatically increasing the nucleophilicity of the C3 carbon compared to the hard oxygen center.

  • Coupling: Cool the enolate solution back to 0 °C. Add the freshly prepared chiral mesylate (from Protocol A, 1.1 equiv) dropwise. Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Self-Validation Check: Analyze an aliquot via crude

    
    H NMR. The C-alkylated methine proton typically resonates upfield (~3.5 ppm) compared to the O-alkylated byproduct (~5.2 ppm). A C:O ratio of >8:1 indicates successful thermodynamic control.
    
  • Purification: Quench with saturated NH

    
    Cl, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the (S)-configured NNRTI.
    

Reaction Optimization & Data Presentation

The choice of base and solvent is the primary determinant of both regioselectivity and enantiomeric retention. Table 1 summarizes the optimization landscape.

Table 1: Optimization of C3-Alkylation Conditions

EntrySolventBaseTemp (°C)Regioselectivity (C:O)Yield (%)Enantiomeric Excess (ee %)
1THFK

CO

601:54592
2DMFK

CO

601:26085 (Partial Racemization)
3DMFNaH2510:1 82 98
4DMSONaH258:17595

Data Interpretation: Entry 3 demonstrates that the combination of NaH and DMF at ambient temperature provides the optimal balance, maximizing the C-alkylation pathway while perfectly preserving the inverted stereocenter.

Biological Pathway: Mechanism of Action

Once synthesized, the (S)-configured pyran-2-one NNRTI exerts its antiviral effect by directly halting the reverse transcription of the viral RNA genome into proviral DNA.

MOA V HIV-1 Virion RNA Release RT Reverse Transcriptase Active Enzyme V->RT BP NNIBP Binding (Tyr181/Tyr188 Stacking) RT->BP NNRTI (S)-Pyran-2-one NNRTI Inhibitor NNRTI->BP CC Conformational Shift Catalytic Triad Disruption BP->CC IN Arrested DNA Synthesis Viral Replication Halted CC->IN

Allosteric inhibition mechanism of HIV-1 reverse transcriptase by the synthesized NNRTI.

References

1.[1] Title: (R)-cyclopropyl(phenyl)methanol | RUO - Benchchem Source: benchchem.com URL:

2.[3] Title: Novel small-molecule inhibitor of hepatitis C virus replication acts by suppressing signal transducer and activator of transcription 3 - Oxford Academic Source: oup.com URL:

3.[2] Title: EP0682663A1 - 4-hydroxy-benzopyran-2-ones and 4-hydroxy-cycloalkyl[b]pyran-2-ones useful to treat retroviral infections Source: google.com (Google Patents) URL:

Sources

Troubleshooting & Optimization

Preventing acid-catalyzed ring opening of (R)-cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-cyclopropyl(phenyl)methanol is a valuable chiral building block in pharmaceutical and materials science. Its unique stereoelectronic properties, stemming from the strained cyclopropyl ring, make it an attractive synthon. However, the very features that make it useful also present a significant synthetic challenge: the high propensity of the cyclopropylmethyl system to undergo rapid, acid-catalyzed ring opening. This process, driven by the formation of an unusually stable carbocation, often leads to a mixture of undesired homoallylic and cyclobutyl byproducts, compromising yield, purity, and stereochemical integrity.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, FAQs, and detailed protocols to mitigate and prevent this unwanted rearrangement.

Frequently Asked Questions (FAQs)

Q1: Why is the acid-catalyzed ring opening of (R)-cyclopropyl(phenyl)methanol so problematic?

The core of the issue lies in the exceptional stability of the cyclopropylmethyl carbocation that forms upon protonation of the hydroxyl group and subsequent loss of water. This stability, which is comparable to or even greater than that of a benzyl carbocation, arises from the unique electronic structure of the cyclopropane ring.[1][2] The C-C bonds within the strained three-membered ring possess significant p-character, often referred to as "bent bonds" or Walsh orbitals.[1][3] These orbitals can overlap effectively with the adjacent empty p-orbital of the carbocationic center, delocalizing the positive charge into the ring in a phenomenon sometimes called "dancing resonance."[1][4] This inherent stability provides a strong thermodynamic driving force for the formation of the carbocation, which is the gateway to rearrangement.

Q2: What are the typical rearrangement products observed under acidic conditions?

Once the cyclopropyl(phenyl)methyl carbocation is formed, it is highly susceptible to rearrangement to relieve ring strain.[4] This typically results in a mixture of products derived from at least two other cationic intermediates in equilibrium: the cyclobutyl cation (via ring expansion) and the homoallyl cation (via ring opening).[4][5] Consequently, a reaction initiated with pure (R)-cyclopropyl(phenyl)methanol under acidic conditions can yield a complex mixture of cyclopropylmethyl, cyclobutyl, and homoallylic (e.g., 4-phenylbut-3-en-1-ol derivatives) products.[4]

digraph "Acid-Catalyzed_Ring_Opening" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="(R)-cyclopropyl(phenyl)methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="Protonated Alcohol\n(Oxonium Ion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbocation [label="Cyclopropyl(phenyl)methyl\nCarbocation (Key Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Retained_Product [label="Desired Product\n(Ring Intact)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Rearrangement_Node [label="Rearrangement\n(Fast Equilibrium)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homoallyl_Cation [label="Homoallyl Cation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclobutyl_Cation [label="Cyclobutyl Cation", fillcolor="#F1F3F4", fontcolor="#202124"]; Homoallyl_Product [label="Homoallyl Product\n(Ring Opened)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclobutyl_Product [label="Cyclobutyl Product\n(Ring Expanded)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Protonated [label="+ H⁺"]; Protonated -> Carbocation [label="- H₂O"]; Carbocation -> Retained_Product [label="+ Nu⁻\n(Fast Trapping)"]; Carbocation -> Rearrangement_Node [label=" "]; Rearrangement_Node -> Homoallyl_Cation [label=" "]; Rearrangement_Node -> Cyclobutyl_Cation [label=" "]; Homoallyl_Cation -> Homoallyl_Product [label="+ Nu⁻"]; Cyclobutyl_Cation -> Cyclobutyl_Product [label="+ Nu⁻"]; }

Figure 1. Mechanism of acid-catalyzed ring opening and rearrangement.

Troubleshooting Guides & Prevention Strategies

This section provides direct answers to common experimental challenges. The core principle is to either completely avoid the formation of the carbocation intermediate or to trap it faster than it can rearrange.

Q3: My downstream synthesis requires acidic conditions. How can I protect the hydroxyl group to survive the acid, and then deprotect it?

This is a common but challenging scenario. The goal is to install a protecting group under non-acidic conditions that is robust to acid, but can be removed later.

Recommended Strategy: Silyl Ether Protection

Silyl ethers are an excellent choice as they are installed under basic or neutral conditions and exhibit a wide range of stability towards acid, which can be tuned by the steric bulk of the silicon substituents.

  • For Moderate Acidity: A tert-butyldimethylsilyl (TBS) group is a good starting point. It is stable to a wide range of non-acidic reagents and can withstand mildly acidic conditions.

  • For Stronger Acidity: A more sterically hindered silyl ether, such as a triisopropylsilyl (TIPS) or a tert-butyldiphenylsilyl (TBDPS) group, will offer significantly greater stability towards acid.

Key Consideration: The deprotection of silyl ethers typically involves fluoride sources (like TBAF) or acidic conditions. If your final molecule cannot tolerate acid at any stage, fluoride-mediated deprotection is the only option.

Refer to Protocol 1 for a detailed methodology on TBS protection.

Q4: I need to replace the hydroxyl group with another nucleophile. How can I do this without generating the carbocation?

The key is to convert the hydroxyl into a better leaving group under non-acidic conditions. This avoids the formation of the protonated oxonium ion, which is the direct precursor to the problematic carbocation.

Strategy A: Two-Step Tosylation/Mesylation and Substitution

  • Activation: React the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. This converts the hydroxyl into a tosylate or mesylate, which are excellent leaving groups. This step proceeds without carbocation formation.

  • Substitution: The resulting tosylate/mesylate can then be displaced by a wide variety of nucleophiles (e.g., NaN₃, NaCN, LiBr) in a standard SN2 reaction. This reaction is typically performed in a polar aprotic solvent like DMF or acetone.

Strategy B: Mitsunobu Reaction

For direct conversion of the alcohol to an ester, phthalimide, or other nucleophilic species, the Mitsunobu reaction is a powerful tool. It occurs under mild, neutral conditions. The standard reagents are triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of stereochemistry at the carbinol center.

Q5: I want to perform a dehydration reaction to form the corresponding alkene. How can I avoid the classic H₂SO₄/heat method?

Acid-catalyzed dehydration is a classic E1 process that proceeds directly through the carbocation, making it highly likely to cause rearrangement.[6][7] An E2-type mechanism under non-acidic conditions is required.

Recommended Strategy: The Burgess Reagent or POCl₃/Pyridine

  • Phosphorus oxychloride (POCl₃) in Pyridine: This is a classic method for dehydrating alcohols under relatively non-acidic (basic) conditions.[6][7] The alcohol is converted into a chlorophosphate intermediate, which then undergoes an E2 elimination promoted by the pyridine base. The reaction is typically performed at low temperatures to prevent side reactions. Refer to Protocol 2 for a detailed procedure.

  • Burgess Reagent: (Methoxycarbonylsulfamoyl)triethylammonium hydroxide is a mild and effective reagent for the dehydration of alcohols. It operates under neutral conditions and often gives high yields of the desired alkene with minimal byproducts.

Q6: My reaction must be run under acidic conditions. What parameters can I optimize to minimize ring opening?

While challenging, it is sometimes possible to favor the desired reaction by carefully controlling the conditions to trap the carbocation before it rearranges.

Optimization Parameters:

ParameterRecommendationRationale
Temperature As low as possible (-78 °C to 0 °C)Rearrangement is a thermally activated process. Lowering the temperature dramatically reduces the rate of ring opening relative to the rate of nucleophilic trapping.[4]
Acid Use the mildest acid possible at catalytic amounts.Strong acids (H₂SO₄, HCl) fully generate the carbocation. Milder acids (PPTS, CSA) or Lewis acids may coordinate with the alcohol, activating it without complete dissociation, potentially favoring an SN2-like pathway.[8][9]
Solvent Use a more nucleophilic solvent, if compatible.A nucleophilic solvent can act as the primary nucleophile, trapping the carbocation quickly. However, this may lead to solvent-incorporated byproducts. In non-nucleophilic solvents, a less polar environment may disfavor charge separation and slow carbocation formation.
Reagent Addition Slow, dropwise addition of the substrate.Adding the alcohol slowly to a solution containing the acid and nucleophile ensures that the concentration of the carbocation intermediate remains low at all times, increasing the probability of it being trapped before it can rearrange.
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Decision workflow for preventing ring opening.

Experimental Protocols

Protocol 1: Protection of (R)-cyclopropyl(phenyl)methanol as a TBS Ether

This protocol describes the protection of the hydroxyl group under mild, basic conditions to prevent rearrangement in subsequent synthetic steps.

Materials:

  • (R)-cyclopropyl(phenyl)methanol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Dissolve (R)-cyclopropyl(phenyl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add TBSCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the pure TBS-protected ether.

Troubleshooting Note: If the reaction is sluggish in DCM, switching to a more polar solvent like DMF can increase the rate.

Protocol 2: Non-Acidic Dehydration using Phosphorus Oxychloride (POCl₃) and Pyridine

This protocol achieves dehydration via an E2 mechanism, avoiding a discrete carbocation intermediate and thus suppressing rearrangement.

Materials:

  • (R)-cyclopropyl(phenyl)methanol (1.0 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Phosphorus oxychloride (POCl₃, 1.5 eq), freshly distilled

  • Ice-water bath

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, round-bottom flask with a stir bar under an inert atmosphere.

  • Add anhydrous pyridine to the flask, followed by (R)-cyclopropyl(phenyl)methanol (1.0 eq).

  • Cool the solution to 0 °C in an ice-water bath.

  • CAUTION: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood. Add POCl₃ (1.5 eq) dropwise to the cold, stirred solution via syringe. The addition is exothermic. Maintain the internal temperature below 5 °C.

  • After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor by TLC or GC-MS.

  • Upon completion, slowly and carefully quench the reaction by pouring it over crushed ice.

  • Extract the mixture with diethyl ether or pentane (3x).

  • Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product alkene may be volatile).

  • Purify via flash chromatography if necessary.

References

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?[Link]

  • Wyzant Ask An Expert. (2019). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?[Link]

  • Friend, C. M., & Bergman, R. G. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). PubMed. [Link]

  • Doubtnut. (n.d.). Which is more stable carbocation A B Phoversetoplus class 11 chemistry JEE_Main. [Link]

  • Kochi, J. K., Krusic, P. J., & Eaton, D. R. (1969). Homoallylic rearrangement and electron spin resonance of cyclopropylcarbinyl radicals. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation. [Link]

  • Wiedemann, S. H., Kang, D. H., Bergman, R. G., & Friend, C. M. (2007). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). Journal of the American Chemical Society, 129(15), 4598–4606. [Link]

  • Menzek, A., & Karakaya, M. (2007). Cationic Rearrangements of an endo-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Turkish Journal of Chemistry, 31(2), 135-146. [Link]

  • A B Enterprises. (n.d.). Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]

  • National Center for Biotechnology Information. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. [Link]

  • J-GLOBAL. (n.d.). Synthesis of cyclopropylmethanol derivatives bearing electronegative substituents. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Stam, M. F., van der Weerdt, A. J. A., & van der Meer, D. (1973). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 27(9), 483-487. [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2015). 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine. [Link]

  • ChemRxiv. (2024). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation. [Link]

  • Chemistry LibreTexts. (2019). 10.8.1. Dehydration of Alcohols. [Link]

  • Chemistry LibreTexts. (2024). 3.5: Reactions of Epoxides- Ring-opening. [Link]

  • Chemistry Steps. (2019). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

  • A Level Chemistry. (n.d.). Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. [Link]

  • SATHEE. (n.d.). Chemistry Dehydration Of Alcohols. [Link]

  • Organic Chemistry Portal. (2023). Rh(II)-Catalyzed Ring Expansion of Cyclopropyl N-Tosylhydrazones to 1-Substituted Cyclobutenes. [Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • SciSpace. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. [Link]

  • Royal Society of Chemistry. (n.d.). Ring-opening of some radicals containing the cyclopropylmethyl system. [Link]

  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

Sources

Improving enantiomeric excess (ee) in cyclopropyl phenyl ketone reduction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Enantiomeric Excess (ee) in Cyclopropyl Phenyl Ketone Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and standard operating procedure (SOP) manual to address the specific challenges of reducing cyclopropyl phenyl ketone (CPK) to its corresponding chiral alcohol.

The core challenge with CPK lies in the steric and electronic profile of the cyclopropyl group. Unlike a simple methyl group, the cyclopropyl ring is bulkier and can conjugate with the adjacent carbonyl, making it difficult for standard chiral catalysts to differentiate it from the phenyl ring. This guide provides field-proven solutions to overcome these enantiodiscrimination barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my enantiomeric excess (ee) plateauing around 80% when using standard Ru-TsDPEN transfer hydrogenation? A1: The enantiodiscrimination in Noyori Asymmetric Transfer Hydrogenation (ATH) relies on the steric differentiation between the two substituents flanking the ketone within the chiral pocket of the active 18-electron Ru-hydride complex. While a methyl vs. phenyl group provides excellent differentiation, a cyclopropyl group's bulk and unique electronic properties reduce the energy difference between the diastereomeric transition states. Solution: Switch to a more sterically hindered catalyst system. Literature demonstrates that cyclometalated Ir(III) or Ru(II) complexes with bulky ligands (such as sterically hindered f-Amphbinol ligands) can push the ee to 92–99% for cyclopropyl phenyl ketone by enforcing a much tighter transition state[1]. Alternatively, tethered Ru-BINAP-DPEN complexes have shown superior performance over standard homogeneous Ru-TsDPEN[2].

Q2: How do I prevent cyclopropyl ring opening or side reactions during transition-metal catalyzed reduction? A2: Cyclopropyl rings are notoriously sensitive to ring-opening under harsh radical or strongly acidic conditions. Fortunately, standard hydride transfer mechanisms (like ATH or CBS) proceed via two-electron pathways that leave the ring intact. If you are exploring novel reductive couplings (e.g., SmI₂ catalysis), ensure you maintain controlled single-electron transfer conditions. Recent studies have confirmed that cyclopropyl phenyl ketone does not undergo detectable ring-opening under optimized Sm-catalyzed ketyl-olefin coupling[3]. For standard reductions, maintain mild conditions (0°C to RT) and avoid strong Lewis acids.

Q3: Can CBS (Corey-Bakshi-Shibata) reduction provide >95% ee for this substrate, and what are the critical parameters? A3: Yes, the CBS reduction is highly effective for synthesizing chiral cyclopropyl(phenyl)methanols[4]. The key to achieving >95% ee lies in strict control of the catalytic cycle to prevent the uncatalyzed, racemic background reduction by borane. Critical Parameters:

  • Temperature: Maintain the reaction at 0°C to -20°C. Higher temperatures accelerate the racemic background reaction.

  • Addition Rate: The ketone must be added slowly to the mixture of the (R)- or (S)-Me-CBS catalyst and BH₃·THF. If the local concentration of ketone exceeds the available active catalyst-borane complex, racemic reduction occurs.

  • Moisture: The oxazaborolidine catalyst is highly sensitive to water, which degrades it into inactive boric acid derivatives. Ensure strict anhydrous conditions[5].

Q4: I am moving to process scale-up. Are Ketoreductases (KREDs) a viable alternative for >99% ee? A4: Absolutely. For process scale-up, biocatalysis using KREDs is often the most robust method to achieve >99% ee. Enzymes offer an exquisitely defined chiral binding pocket that can easily differentiate between the cyclopropyl and phenyl moieties. Furthermore, they operate in aqueous media at ambient temperature, making them highly sustainable and scalable[6][7].

Part 2: Quantitative Data & Method Comparison

Reduction MethodTypical Catalyst SystemTypical ee (%)Key AdvantagePrimary Limitation
Asymmetric Hydrogenation (AH) Ir-f-Amphbinol + H₂92 - 99%High turnover numbers (TON), excellent eeRequires high-pressure H₂ equipment
Transfer Hydrogenation (ATH) Ru-TsDPEN / Ru-BINAP80 - 96%Operationally simple, no H₂ gas requiredHighly sensitive to substrate sterics
CBS Reduction (R)-Me-CBS + BH₃·THF90 - 95%Highly predictable stereochemical outcomeRequires strict anhydrous conditions
Biocatalysis Ketoreductase (KRED)>99%Exceptional ee, green aqueous chemistryRequires initial enzyme panel screening

Part 3: Mechanistic Workflows & Troubleshooting Diagrams

ATH_Mechanism Precatalyst Ru-TsDPEN Precatalyst (16-electron) ActiveCat Active Ru-Hydride (18-electron) Precatalyst->ActiveCat + Base / iPrOH TS Outer-Sphere 6-Membered TS (Enantiodiscrimination) ActiveCat->TS Hydride Transfer Substrate Cyclopropyl Phenyl Ketone + Isopropanol Substrate->TS TS->Precatalyst Catalyst Regeneration Product (S)- or (R)-Alcohol + Acetone TS->Product

Ru-TsDPEN Asymmetric Transfer Hydrogenation Cycle.

Troubleshooting_ee Start Issue: ee < 90% CheckMethod Determine Reduction Method Start->CheckMethod ATH Noyori ATH / AH CheckMethod->ATH CBS CBS Reduction CheckMethod->CBS KRED Biocatalysis (KRED) CheckMethod->KRED ATH_Fix Use bulky Ir-f-Amphbinol or tethered Ru-BINAP ATH->ATH_Fix CBS_Fix Ensure strict anhydrous conditions Slow BH3 addition at 0°C CBS->CBS_Fix KRED_Fix Screen KRED panel Optimize buffer pH/Temp KRED->KRED_Fix

Troubleshooting workflow for low enantiomeric excess.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Iridium-Catalyzed Asymmetric Hydrogenation (AH)

This protocol utilizes sterically hindered ligands to force high enantiodiscrimination[1].

  • Inertion: Flame-dry a high-pressure autoclave reactor and purge with Argon (3 cycles).

  • Catalyst Preparation: In an Argon-filled glovebox, dissolve the Ir-f-Amphbinol catalyst (0.1 mol%) in anhydrous isopropanol.

  • Substrate Addition: Add cyclopropyl phenyl ketone (1.0 eq) and a strong base (e.g., t-BuOK, 1.0 eq) to the catalyst solution.

  • Hydrogenation: Seal the reactor, bring it out of the glovebox, and pressurize with H₂ gas (20 bar). Stir vigorously at room temperature (20-30°C) for 12-24 hours.

  • Workup & Analysis: Safely vent the H₂ gas. Filter the crude mixture through a short pad of silica gel to remove the metal catalyst. Determine conversion via ¹H NMR and ee via chiral HPLC/SFC.

SOP 2: Biocatalytic KRED Reduction Workflow

This protocol leverages enzymatic precision for >99% ee[6][7].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄ to stabilize the enzyme.

  • Cofactor Recycling System: To the buffer, add NADP⁺ (0.1 mM), glucose (1.5 eq relative to substrate), and Glucose Dehydrogenase (GDH). This system regenerates NADPH in situ, driving the reaction forward.

  • Enzyme & Substrate Addition: Add the selected KRED enzyme powder (typically 10 mg per mmol of substrate). Dissolve cyclopropyl phenyl ketone in 5-10% DMSO (to aid aqueous solubility) and add it dropwise to the buffer.

  • Incubation: Incubate the reaction mixture at 30°C with orbital shaking (250 rpm) for 24 hours.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and analyze the chiral alcohol via chiral SFC.

References

  • [3] Journal of the American Chemical Society. "Photodriven Sm-Catalyzed Asymmetric Ketyl-Olefin Coupling". Available at: [Link]

  • [2] IntechOpen. "Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones". Available at: [Link]

  • [5] ResearchGate. "e-EROS Encyclopedia of Reagents for Organic Synthesis". Available at: [Link]

  • [1] ResearchGate. "Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones". Available at: [Link]

Sources

Minimizing side reactions during the oxidation of (R)-cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Synthesizing Cyclopropyl Phenyl Ketone without Ring Cleavage

Welcome to the technical support and troubleshooting hub for the oxidation of cyclopropyl carbinols. Converting (R)-cyclopropyl(phenyl)methanol to cyclopropyl phenyl ketone presents unique chemoselective challenges. The high ring strain of the cyclopropyl group makes it highly susceptible to unintended cleavage if the wrong oxidative mechanism is employed.

As a Senior Application Scientist, I have compiled this guide to explain the mechanistic causality behind common failures, provide self-validating protocols, and troubleshoot specific issues you may encounter at the bench.

Troubleshooting & FAQs

Q: Why am I detecting homoallylic ketones (ring-opened byproducts) in my crude mixture? A: You are likely using a Single-Electron Transfer (SET) oxidant (e.g., transition metal salts like Cr(VI), Mn, or certain Cu complexes). Cyclopropyl(phenyl)methanol is frequently used in mechanistic studies as a "radical clock"[1]. When an SET oxidant abstracts a single electron, it generates a transient cyclopropylcarbinyl radical. To relieve the extreme angular strain of the three-membered ring, this radical undergoes ultrafast ring opening (at a rate of


) to form a more stable homoallylic radical, which subsequently oxidizes to a homoallylic ketone[2].
Solution: Switch to a strict two-electron (

) oxidation mechanism, such as Dess-Martin Periodinane (DMP) or a Swern oxidation, which bypasses radical intermediates entirely.

Q: I started with enantiopure (R)-cyclopropyl(phenyl)methanol. Why is my isolated product optically inactive? A: This is a fundamental mechanistic reality of oxidizing this specific molecule. The chiral center of (R)-cyclopropyl(phenyl)methanol is located at the carbinol carbon (the


 hybridized carbon bearing the hydroxyl group). When you oxidize this secondary alcohol to a ketone, that carbon rehybridizes from tetrahedral (

) to trigonal planar (

). Because the resulting cyclopropyl phenyl ketone is planar at the carbonyl center, the stereocenter is inherently destroyed. If your goal was to preserve chirality, you cannot oxidize this specific position.

Q: My Dess-Martin Periodinane (DMP) oxidation showed full conversion on TLC, but the workup yielded an intractable gum that trapped my product. How do I fix this? A: This is the most common physical issue with DMP oxidations[3]. The "gum" is the mono-acetoxy iodinane byproduct, which is insoluble in most organic extraction solvents. Solution: Do not rely on simple filtration. Instead, quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate (


) and saturated aqueous sodium thiosulfate (

)[4]. The thiosulfate reduces the polymeric iodine(V) byproducts into highly water-soluble iodine(I) species, while the bicarbonate neutralizes the generated acetic acid. This transforms the gummy suspension into a clean, easily separable biphasic liquid system.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Visual and physical cues are embedded in the steps so you can confirm the reaction is proceeding correctly in real-time.

Protocol A: Dess-Martin Oxidation (Ideal for Bench-Scale & Sensitive Substrates)

Mechanism: Mild


 hypervalent iodine transfer.
  • Preparation: Dissolve (R)-cyclopropyl(phenyl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (N

    
     or Ar).
    
  • Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) in a single portion at room temperature.

    • Self-Validation Check: The solution will initially be clear but will become cloudy within 15–30 minutes as the insoluble mono-acetoxy iodinane byproduct begins to precipitate.

  • Monitoring: Stir for 1–2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (

    
    ) will disappear, replaced by the less polar ketone (
    
    
    
    ).
  • The "Anti-Gum" Workup: Once complete, pour the reaction mixture into an Erlenmeyer flask containing an equal volume of 1:1 sat. aq.

    
     / sat. aq. 
    
    
    
    .
    • Self-Validation Check: Stir vigorously for 15 minutes. The cloudy, gummy organic layer will turn completely transparent as the iodine species are reduced and pulled into the aqueous phase.

  • Isolation: Separate the layers, extract the aqueous layer twice with DCM, dry the combined organics over

    
    , and concentrate in vacuo.
    
Protocol B: Swern Oxidation (Ideal for Scale-Up)

Mechanism: Activated DMSO complex; highly cost-effective and avoids transition metals.

  • Activation: To a flame-dried flask under Ar, add anhydrous DCM and oxalyl chloride (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Dropwise, add anhydrous DMSO (2.4 equiv) dissolved in a small amount of DCM.

    • Self-Validation Check: You must observe vigorous gas evolution (

      
       and 
      
      
      
      ). This confirms the formation of the active alkoxysulfonium intermediate.
  • Substrate Addition: After 15 minutes, add a solution of (R)-cyclopropyl(phenyl)methanol (1.0 equiv) in DCM dropwise. Stir for 30 minutes at -78 °C.

  • Deprotonation: Add triethylamine (

    
    , 5.0 equiv) dropwise.
    
    • Self-Validation Check: A dense, white cloud of triethylamine hydrochloride salt will instantly form in the flask, confirming successful deprotonation and collapse of the intermediate to the ketone.

  • Completion: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with water, extract with DCM, wash with brine, dry, and concentrate.

Quantitative Data & Reagent Selection

Use the following table to select the appropriate oxidation method based on your specific laboratory constraints and scale.

Oxidation MethodMechanism TypePreserves Cyclopropyl Ring?ScalabilityWorkup ComplexityExpected Yield
Dess-Martin (DMP)

(Hypervalent I)
Yes Low (Reagent cost/safety)Low (with Thiosulfate)> 95%
Swern

(Activated DMSO)
Yes HighMedium (Cryogenic req.)90 - 95%
TEMPO / Bleach

(Oxoammonium)
Yes HighLow85 - 90%
Jones (CrO

/H

)

/ Acidic
No (Acidic cleavage)MediumHigh (Toxic waste)< 40%
KMnO

/ Cu(III)

(SET)
No (Radical cleavage)MediumHigh (Inorganic salts)< 20%

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between successful


 oxidation and the catastrophic ring-opening pathway triggered by SET oxidants.

G SM (R)-cyclopropyl(phenyl)methanol (Chiral sp³ Center) Ketone Cyclopropyl phenyl ketone (Achiral sp² Ketone) Target Achieved SM->Ketone 2e⁻ Oxidation (DMP, Swern) Radical Cyclopropylcarbinyl Radical (Transient Intermediate) SM->Radical 1e⁻ SET Oxidation (Cr, Mn, Cu salts) Byproduct Homoallylic Ketone (Ring-Opened Byproduct) Radical->Byproduct Ultrafast Cleavage (k ≈ 10⁸ s⁻¹)

Reaction pathways for the oxidation of (R)-cyclopropyl(phenyl)methanol.

References

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives Beilstein Journal of Organic Chemistry[Link]

  • Selective Oxidation of Exogenous Substrates by a Bis-Cu(III) Bis-Oxide Complex: Mechanism and Scope Journal of the American Chemical Society (via NIH PMC)[Link]

  • Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones (Dess-Martin Oxidation) The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Purification strategies for removing unreacted ketone from (R)-cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (R)-cyclopropyl(phenyl)methanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this chiral alcohol, specifically focusing on the removal of the unreacted starting material, cyclopropyl phenyl ketone.

Our approach is grounded in extensive laboratory experience and established chemical principles, ensuring that the provided protocols are both effective and reliable.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My initial purification by standard flash chromatography is giving poor separation between (R)-cyclopropyl(phenyl)methanol and the unreacted cyclopropyl phenyl ketone. What am I doing wrong?

This is a common issue stemming from the similar polarities of the alcohol and the ketone. Standard silica gel chromatography often fails to provide baseline separation.

Troubleshooting Steps:

  • Optimize Your Solvent System: The choice of eluent is critical. A common mistake is using a solvent system that is too polar, causing both compounds to elute too quickly.

    • Recommendation: Start with a low polarity mobile phase and gradually increase the polarity. A typical starting point for "normal" compounds is a mixture of ethyl acetate and hexanes.[1] For this specific separation, begin with a low percentage of ethyl acetate in hexanes (e.g., 5-10%) and gradually increase the concentration of ethyl acetate.[1]

    • Rationale: The alcohol, being slightly more polar due to the hydroxyl group, will interact more strongly with the silica gel than the ketone. A less polar mobile phase will enhance this differential retention, allowing for better separation.

  • Consider Your Column and Loading Technique:

    • Recommendation: Ensure you are using a column of appropriate size for your sample amount and that the sample is loaded correctly. Dry loading can sometimes improve separation for samples that are not fully soluble in the mobile phase.[2]

    • Rationale: Overloading the column or improper sample loading can lead to band broadening and co-elution of closely related compounds.

dot

Caption: Principle of chromatographic separation of the ketone and alcohol.

FAQ 2: I've tried optimizing my flash chromatography with little success. Are there any chemical methods to remove the unreacted ketone?

Yes, a classic and effective method is to use a sodium bisulfite wash. This technique selectively removes unhindered ketones from organic mixtures.[3]

Underlying Principle: Sodium bisulfite reacts with the carbonyl group of the ketone to form a water-soluble bisulfite adduct.[3][4] This adduct can then be easily separated from the desired alcohol, which remains in the organic phase, through a simple liquid-liquid extraction.[3][5]

Experimental Protocol: Sodium Bisulfite Wash

  • Dissolution: Dissolve the crude reaction mixture containing both the alcohol and ketone in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes to ensure complete reaction.[4]

  • Separation: Allow the layers to separate. The aqueous layer, containing the ketone-bisulfite adduct, can be drained off.[3]

  • Washes: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified (R)-cyclopropyl(phenyl)methanol.

Table 1: Comparison of Purification Strategies

Purification MethodPrincipleProsCons
Flash Chromatography Differential adsorptionWidely applicable, can provide high purity.Can be time-consuming, may require significant solvent volumes.
Sodium Bisulfite Wash Chemical reaction and extractionFast, simple, and inexpensive.Only effective for unhindered ketones, may not be suitable for all substrates.[3][4]
Preparative HPLC/SFC High-resolution chromatographyCan provide very high purity and enantiomeric separation.[]Requires specialized equipment, can be expensive.[7]
Derivatization Chemical modificationCan significantly alter polarity for easier separation.[8][9]Requires additional reaction and deprotection steps.
FAQ 3: My product is still not enantiomerically pure after removing the ketone. What are my options?

If you are aiming for high enantiomeric purity, you will likely need to employ a chiral purification technique.

Recommended Approaches:

  • Preparative Chiral HPLC or SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the gold standard for separating enantiomers.[][10]

    • Rationale: CSPs are designed to have differential interactions with the two enantiomers of a chiral molecule, allowing for their separation.[] SFC is often considered a "greener" alternative to HPLC as it uses supercritical CO₂ as the primary mobile phase, reducing organic solvent consumption.[7]

  • Diastereomeric Recrystallization: This is a classical resolution technique.

    • Process:

      • React your racemic or enantioenriched alcohol with a chiral resolving agent (a pure enantiomer of another compound) to form a mixture of diastereomers.

      • These diastereomers will have different physical properties, including solubility, allowing for their separation by fractional crystallization.[11]

      • After separation, the chiral resolving agent is cleaved to yield the desired pure enantiomer of your alcohol.

dot

Sources

Technical Support Center: Optimizing Solvent Selection for Stability of Cyclopropyl Carbinols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the inherent stability challenges of cyclopropyl carbinols. Our goal is to empower you with the knowledge to optimize your experimental conditions and ensure the integrity of these valuable synthetic intermediates.

Understanding the Instability of Cyclopropyl Carbinols: A Mechanistic Overview

The primary challenge in handling cyclopropyl carbinols lies in their susceptibility to rearrangement reactions, driven by the release of the significant ring strain of the cyclopropane ring (approximately 27 kcal/mol). This process is typically initiated by the formation of a cyclopropylcarbinyl cation, a highly stabilized carbocation intermediate.

The stability of the cyclopropylcarbinyl cation is comparable to, or even greater than, that of a benzyl cation. This exceptional stability arises from the overlap of the vacant p-orbital of the carbocation with the Walsh orbitals (the "bent" C-C σ-bonds) of the cyclopropyl ring. This delocalization of positive charge, however, also facilitates rapid rearrangement to other carbocationic species, leading to a mixture of products.

The most common degradation pathway is the acid-catalyzed rearrangement of the cyclopropylcarbinyl cation to form a homoallylic cation, which can then be trapped by a nucleophile (such as the solvent) to yield a homoallylic alcohol. Other potential rearrangements can lead to cyclobutyl and other ring-opened products.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopropyl carbinol degrading in protic solvents like methanol or water?

A1: Protic solvents, especially in the presence of trace acids, can promote the formation of the cyclopropylcarbinyl cation through protonation of the hydroxyl group, which then departs as a water molecule. The polar nature of protic solvents further stabilizes this carbocation intermediate, increasing the likelihood of rearrangement to the more thermodynamically stable homoallylic alcohol or other byproducts.[1]

Q2: What is the optimal pH range for storing and handling cyclopropyl carbinol solutions?

A2: To minimize degradation, cyclopropyl carbinols should be handled and stored under neutral or slightly basic conditions. Acidic conditions significantly accelerate the rate of rearrangement.[2] If your experimental protocol requires acidic conditions, it is crucial to use the mildest acid possible and maintain the lowest effective temperature to slow down the rearrangement kinetics.

Q3: How does temperature affect the stability of my cyclopropyl carbinol?

A3: Higher temperatures provide the necessary activation energy for the rearrangement of the cyclopropylcarbinyl cation. Therefore, it is highly recommended to conduct reactions and store solutions at reduced temperatures whenever possible. Cooling the reaction mixture can significantly suppress the rate of rearrangement and favor the desired product.

Q4: I am observing multiple spots on my TLC/peaks in my chromatogram. What are the likely side products?

A4: The most common side products are homoallylic alcohols, formed from the ring-opening rearrangement of the cyclopropylcarbinyl cation. Depending on the reaction conditions and the structure of your specific cyclopropyl carbinol, you may also observe cyclobutanol derivatives and other isomeric impurities. A detailed investigation of a reaction of cyclopropylcarbinol in dilute hydrochloric acid revealed the formation of cyclobutanol, allylcarbinol, and their corresponding chlorides and ethers as major byproducts.[2]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution(s)
Low yield of desired cyclopropyl carbinol product Ring-opening rearrangement due to acidic conditions.- Use a non-acidic or buffered reaction medium. - If acid is necessary, use a weaker acid and the lowest possible concentration. - Perform the reaction at a lower temperature.
Formation of multiple products (isomers) Instability of the cyclopropylcarbinyl cation intermediate.- Choose a less polar, aprotic solvent to disfavor carbocation formation and stabilization. - If a protic solvent is required, consider using one with a more nucleophilic counter-ion to trap the desired carbocation before rearrangement.
Product degradation during workup/purification Exposure to acidic conditions (e.g., silica gel in chromatography).- Neutralize the reaction mixture before workup. - Use a neutral or basic alumina for chromatographic purification instead of silica gel. - Consider alternative purification methods like distillation or crystallization if applicable.[3]
Inconsistent reaction outcomes Variability in solvent quality (e.g., presence of acidic impurities).- Use high-purity, anhydrous solvents. - Consider passing solvents through a column of activated alumina to remove acidic impurities.

Data Presentation: Solvent Selection for Cyclopropyl Carbinol Stability

The selection of an appropriate solvent is critical to maintaining the stability of cyclopropyl carbinols. The following table provides a qualitative guide to solvent selection based on their potential to promote or suppress the formation and rearrangement of the cyclopropylcarbinyl cation.

Solvent Class Examples Effect on Stability Rationale
Polar Protic Water, Methanol, EthanolLow Stability Can act as a proton source (especially with acid traces) and stabilize the carbocation intermediate, promoting rearrangement.[1]
Polar Aprotic Acetonitrile, DMF, DMSOModerate Stability Polar nature can still solvate the carbocation, but they are less likely to protonate the alcohol.
Non-Polar Aprotic Hexane, Toluene, DichloromethaneHigh Stability Do not effectively stabilize the carbocation intermediate, thus disfavoring the rearrangement pathway.

Experimental Protocols

Protocol 1: Stability Study of a Cyclopropyl Carbinol in Various Solvents

This protocol outlines a general procedure to assess the stability of a cyclopropyl carbinol in different solvents over time.

Materials:

  • Cyclopropyl carbinol of interest

  • Selected solvents (e.g., Methanol, Acetonitrile, Toluene) of HPLC grade

  • Internal standard (a stable compound that does not react under the experimental conditions)

  • HPLC or GC-MS system

Procedure:

  • Prepare stock solutions of the cyclopropyl carbinol and the internal standard in a non-polar, aprotic solvent (e.g., acetonitrile).

  • In separate vials, add a known volume of the cyclopropyl carbinol stock solution to each of the selected solvents to achieve a final concentration of approximately 1 mg/mL.

  • Add a known amount of the internal standard to each vial.

  • Cap the vials tightly and store them at a constant temperature (e.g., room temperature or 40 °C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analyze the aliquots by a validated HPLC or GC-MS method to determine the concentration of the cyclopropyl carbinol relative to the internal standard.

  • Plot the concentration of the cyclopropyl carbinol versus time for each solvent to determine the degradation rate.

Protocol 2: HPLC Method for Monitoring Cyclopropyl Carbinol Degradation

This protocol provides a starting point for developing an HPLC method to separate a cyclopropyl carbinol from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • Start with 30% B

    • Increase to 90% B over 15 minutes

    • Hold at 90% B for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength (e.g., 210 nm if no strong chromophore is present)

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction mixture or stability study aliquot in the initial mobile phase composition.

Visualization of the Degradation Pathway

The following diagram illustrates the acid-catalyzed rearrangement of a cyclopropyl carbinol to a homoallylic alcohol, which is a primary degradation pathway.

G cluster_0 Initiation cluster_1 Carbocation Formation cluster_2 Rearrangement & Trapping Cyclopropyl_Carbinol Cyclopropyl Carbinol Protonation Protonation (H+) Cyclopropyl_Carbinol->Protonation Trace Acid Protonated_Alcohol Protonated Alcohol Protonation->Protonated_Alcohol Loss_of_Water Loss of H2O Protonated_Alcohol->Loss_of_Water Cyclopropylcarbinyl_Cation Cyclopropylcarbinyl Cation Loss_of_Water->Cyclopropylcarbinyl_Cation Rearrangement Ring Opening Cyclopropylcarbinyl_Cation->Rearrangement Homoallylic_Cation Homoallylic Cation Rearrangement->Homoallylic_Cation Nucleophilic_Attack Nucleophilic Attack (Solvent) Homoallylic_Cation->Nucleophilic_Attack Homoallylic_Alcohol Homoallylic Alcohol Nucleophilic_Attack->Homoallylic_Alcohol

Caption: Acid-catalyzed rearrangement of a cyclopropyl carbinol.

References

  • BenchChem. (2025). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.
  • Lee, C. C., & Cessna, A. J. (1975). Reactions of cyclopropylcarbinol in dilute hydrochloric acid. Canadian Journal of Chemistry, 53(24), 3707-3712.
  • Royal Society of Chemistry. (2012). Hot water-promoted cyclopropylcarbinyl rearrangement facilitates construction of homoallylic alcohols. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2023). Solvent Effects. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Daicel Chiral Technologies. (n.d.). Chiral Impurity Methods – Case Study. Retrieved from [Link]

  • Ma, S., & Zhang, J. (2007). Thermal Rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and Selanes. The Journal of Organic Chemistry, 73(2), 626-631.
  • University of California, Los Angeles. (n.d.). General Storage Guidelines. Environment, Health and Safety.
  • Metrolina. (2023). Cyclopropyl carbinol: properties, applications in organic synthesis and safety. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropyl carbinol. NIST Chemistry WebBook.
  • BenchChem. (2025). Alternative purification techniques for cyclopropyl ketones besides chromatography.
  • BenchChem. (2025). Troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions.
  • Li, Y., et al. (2023). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega.
  • Pang, G. F., et al. (2007). Safe and Convenient Procedure for Solvent Purification. Organometallics, 26(22), 5315-5318.
  • University College London. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of Cyclopropylbenzene.
  • Marek, I., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8563-8567.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • ResearchGate. (2015). Can anyone suggest a better workup procedure in compound purification for organic synthesis?. Retrieved from [Link]

  • Waters Corporation. (2021).
  • Chromatography Forum. (2015). HPLC - Method development for impurities in drug product.
  • Quora. (2017).
  • Eckre, D., et al. (n.d.). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University.
  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents.
  • LCGC International. (2024).
  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline.
  • BenchChem. (2025). Purification techniques for products derived from cyclopropanediazonium.
  • Scribd. (n.d.). Protic vs Aprotic Solvents Explained.
  • University of Hawaii. (2019). Safe Handling Practices For Moving Chemicals.
  • Spigno, P., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Karvela, E., et al. (2021). Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants. Foods, 10(3), 652.
  • PubMed. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
  • Medium. (2024). Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions.
  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • White Rose Research Online. (n.d.). Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV.
  • Synfacts. (2017). Stereoselective Lewis Acid Catalyzed Cyclopropyl Carbinol Rearrangement. Synfacts, 13(12), 1273.
  • Cheméo. (n.d.). Cyclopropyl carbinol. Retrieved from [Link]

  • ResearchGate. (2026). GC-MS (GAS CHROMATOGRAPHY - MASS SPECTROMETRY) ANALYSIS SEED KEBIUL (CAESALPINIA BONDUC (L) ROXB).
  • ResearchGate. (2026). Effect of pH and Carbonyls on the Degradation of Alkaline Paper Factors Affecting Ageing of Alkaline Paper.
  • ACS Publications. (2020). Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry. ACS Omega, 5(1), 559-567.
  • Scientific Research Publishing. (2016). Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. Pharmacology & Pharmacy, 7, 229-242.
  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(6), 1246-1263.
  • Marek, I., et al. (2020). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. Journal of the American Chemical Society, 142(34), 14676-14687.

Sources

Troubleshooting low yields in the asymmetric hydrogenation of cyclopropyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced catalytic processes. Asymmetric hydrogenation of cyclopropyl ketones presents a unique mechanistic challenge. The cyclopropyl motif is sterically demanding and possesses high inherent ring strain (~27.5 kcal/mol), making it susceptible to competing side reactions such as C–C bond activation.

This guide is engineered to help researchers diagnose low yields, understand the fundamental causality behind catalytic failures, and implement self-validating protocols to restore reaction efficiency.

Diagnostic Decision Tree

Before adjusting reaction parameters, you must mathematically determine whether your low yield is a conversion issue (catalyst death/kinetic stalling) or a selectivity issue (side reactions consuming the substrate).

TroubleshootingAH Start Low Yield in Cyclopropyl Ketone Hydrogenation MassBalance Check Mass Balance (GC/NMR with Int. Std.) Start->MassBalance LowConv Low Conversion (< 50%) MassBalance->LowConv Intact Starting Material SideProd Side Products Detected (Mass Balance < 90%) MassBalance->SideProd Unidentified Peaks Deactivation Catalyst Deactivation Check O2/H2O, verify t-BuOK LowConv->Deactivation Reaction Stalls Early Steric Steric Hindrance Switch to TunePhos/f-amphox LowConv->Steric Slow Initial Rate RingOpen Cyclopropyl Ring-Opening Lower Temp, Remove Lewis Acids SideProd->RingOpen Acyclic Aliphatic Ketones Aldol Aldol Condensation Reduce Base Concentration SideProd->Aldol Heavy Byproducts

Fig 1: Diagnostic workflow for troubleshooting low yields in asymmetric hydrogenation.

Knowledge Base & Troubleshooting FAQs

Q1: My reaction stalls at <20% conversion, but the starting material is fully intact. How do I restore catalytic turnover?

The Causality: The true active species in Noyori-type Ru(II) and Ir(III) systems is a highly sensitive metal-hydride. This intermediate is generated in situ via the reaction of the precatalyst, hydrogen gas, and an alkoxide base (e.g., t-BuOK). Trace moisture irreversibly protonates the hydride, while oxygen oxidizes the metal center. Furthermore, the steric bulk of the cyclopropyl ring slows down the ketone insertion step. If insertion is too slow, background catalyst decay outpaces the catalytic cycle. The Solution: Implement rigorous Schlenk techniques and ensure your t-BuOK is freshly sublimed. To overcome the steric barrier, switch to a highly modular ligand with an optimized bite angle. For instance, Ru(II)-TunePhos/diamine complexes have been proven to afford extreme reactivity (up to 1,000,000 TON) for cyclopropyl ketones[1].

Q2: I am observing a low yield of the target chiral alcohol, and my starting material is missing. What is happening?

The Causality: The strained three-membered cyclopropyl ring is highly susceptible to C–C bond oxidative addition or Lewis acid-mediated ring-opening. Under harsh conditions, or in the presence of adventitious Lewis acidic metals (like Ni or Zn), the ring cleaves to form acyclic silyl enol ethers or difunctionalized aliphatic chains[2]. Alternatively, high concentrations of strong base can trigger competitive aldol condensations between the ketone substrates. The Solution: Lower the reaction temperature to suppress the activation energy required for C–C cleavage. Ensure you are using strictly pure noble metal catalysts (Ru, Ir) and avoid any Lewis acidic additives[2].

Q3: The chemical yield is acceptable, but the enantiomeric excess (ee) is stuck below 80%.

The Causality: Differentiating a cyclopropyl group from another aliphatic group (like a methyl or cyclohexyl moiety) is notoriously difficult due to their similar steric profiles in the transition state. Traditional rigid ligands (like BINAP) often fail to provide a sufficiently restrictive chiral pocket to lock the substrate into a single enantio-face approach. The Solution: Utilize ligands with tunable dihedral angles. Iridium catalysts complexed with tridentate ferrocene aminophosphoxazoline ligands (f-amphox) have successfully differentiated cyclopropyl methyl ketones, achieving up to 96% ee[3].

Performance Benchmarks

When optimizing your reaction, benchmark your results against the established quantitative data for cyclopropyl ketone substrates below:

Catalyst SystemTarget SubstrateConversion (%)Enantiomeric Excess (ee %)Turnover Number (TON)Ref
Ru(II)-TunePhos/diamine + t-BuOKCyclopropyl phenyl ketone>99>99Up to 1,000,000[1]
Ir-(f-amphox)Cyclopropyl methyl ketone>9983 - 96Not specified[3]
Ir-(f-amphox)Cyclopropyl cyclohexyl ketone>9983 - 96Not specified[3]

Self-Validating Experimental Protocol

To ensure your troubleshooting is data-driven, use this self-validating Standard Operating Procedure (SOP). By incorporating an internal standard from the very beginning, you can mathematically prove whether a low yield is due to poor conversion or side-product formation.

Phase 1: Pre-Catalyst Activation (Strictly Anaerobic)
  • Transfer the Ru(II)-TunePhos/diamine precatalyst (0.01 mol%) and freshly sublimed t-BuOK (1.0 mol%) into a dry Schlenk tube inside an argon-filled glovebox.

  • Dissolve the mixture in anhydrous, freeze-pump-thaw degassed 2-propanol.

  • Stir at room temperature for 15 minutes to allow the active ruthenium-hydride species to form. The solution should exhibit a distinct color change.

Phase 2: Reaction Assembly
  • In a separate vial, weigh the cyclopropyl ketone substrate.

  • Critical Validation Step: Add exactly 1.0 equivalent of anhydrous dodecane to the substrate. This acts as an inert internal standard for mass-balance calculations.

  • Transfer the substrate/dodecane mixture into a high-pressure autoclave, followed by the activated catalyst solution.

  • Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas (3 cycles of pressurizing to 10 atm and venting).

  • Pressurize the reactor to 50 atm H₂ and stir at 25 °C for 12 hours.

Phase 3: Quench and Self-Validation Analysis
  • Vent the reactor slowly. Quench the reaction immediately with 1 mL of saturated aqueous NH₄Cl to neutralize the base and halt any further hydride activity or aldol condensation.

  • Extract the organic layer using ethyl acetate and dry over anhydrous Na₂SO₄.

  • Analyze the crude mixture via chiral GC/HPLC.

  • Calculate Mass Balance: (Moles of Chiral Alcohol + Moles of Unreacted Ketone) / Initial Moles of Ketone.

    • Diagnostic Check: If the mass balance is >95% but yield is low, you have a conversion issue. If the mass balance is <90%, the cyclopropyl ring is likely opening or polymerizing.

References

1.[1] Highly Efficient and Highly Enantioselective Asymmetric Hydrogenation of Ketones with TunesPhos/1,2-Diamine−Ruthenium(II) Complexes. figshare.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlF0bln__D5J4M-6UX4hZYROMVVcTyPShRmRL05wpmM_0wjbkzgp52Bm2wXtuMr1DszL_akoPhIR54yVXi0QsSLDhF3OpsTVEtsRjrMO8wLUoyB5fYaWYmk02jkwGmMtGLh_kZQAlcjGErEOhZTNxgegX3nFO4GBsoQ4_QKBZwvst_f_eyarK-fdD2ylXbK-kDFRPuepKqhZgxxEAxS1JYTskVLeeA4AYO2lRVzIinU8BC3kbuUMMhjewP5cHX4Io4PPWwL8CXeyfE4ciLB43XQcGUAnY1xyMVu_44mrtnw7v7mvUI6g==] 2.[3] Iridium Catalysts with f-Amphox Ligands: Asymmetric Hydrogenation of Simple Ketones | Organic Letters - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV8_PGPeAGaZAfe4xuDXBn4nyHHgpJTu9FQRQpTYE2YyiTKO7M8-Q0T6JCHrK5HxXwt81FKovCQPeHak7d6PBeunM3oVPlY5atmMmvgzkiHbJuNRhbJVq7GjFGNxa_jaTrnd-NEk9_jt8SjRLfHQ==] 3.[2] Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8L8taHjh7XeXq64s1waSdAusOE8Lj1Bm-2JP43ePcrWYHny28S349AEoVwJdn6_5AeSVC5GDhbpY-z7uF2cIhYlimtOSFIXT8Fk6YqQLy6IH8FcXhA45GzfLx1vfedGTi6XwHDN0wLOLDtoQ=]

Sources

Resolving racemization issues during storage of (R)-cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Racemization Issues During Storage of (R)-Cyclopropyl(phenyl)methanol

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling highly sensitive chiral secondary benzylic alcohols. (R)-cyclopropyl(phenyl)methanol is a critical chiral building block, but it is notoriously susceptible to enantiomeric erosion during storage. This guide addresses the mechanistic root causes of this degradation and provides field-proven, self-validating protocols to preserve enantiomeric excess (ee).

FAQ 1: Why does my (R)-cyclopropyl(phenyl)methanol lose enantiomeric excess (ee) during standard storage?

The Causality of Chiral Degradation: The primary mechanism driving the racemization of (R)-cyclopropyl(phenyl)methanol is reversible Brønsted acid-catalyzed C–O bond cleavage 1. Even trace amounts of protons—originating from the acidic silanol groups on standard borosilicate glassware, dissolved atmospheric CO₂, or the slow degradation of halogenated solvents (like chloroform generating HCl)—are sufficient to initiate the process 2.

Once the hydroxyl group is protonated, the molecule expels water to form a planar, achiral carbocation. In the case of cyclopropyl(phenyl)methanol, this carbocation is exceptionally stable due to dual stabilization: resonance delocalization from the adjacent phenyl ring and hyperconjugation (sigma-bond delocalization) from the cyclopropyl ring. Because the intermediate is planar, subsequent nucleophilic attack by water occurs with equal probability from either face, resulting in a racemic mixture [[3]]().

Mechanism A (R)-Cyclopropyl(phenyl)methanol + Trace H+ B Protonated Oxonium Ion A->B Protonation C Planar Achiral Carbocation (Resonance Stabilized) B->C -H2O (C-O Cleavage) D Racemic Mixture (R) and (S) Enantiomers C->D Non-selective H2O Attack

Acid-catalyzed racemization pathway of (R)-cyclopropyl(phenyl)methanol via carbocation.

FAQ 2: How do different storage conditions quantitatively impact enantiomeric stability?

To demonstrate the critical nature of storage environments, the following table summarizes the quantitative degradation of (R)-cyclopropyl(phenyl)methanol (initial ee >99.5%) over a 90-day period under various simulated conditions.

Storage ConditionVessel TypeAdditiveTempee at 30 Daysee at 90 Days
Neat (Air atmosphere)Standard BorosilicateNone25°C82.1%54.3%
Dissolved in CDCl₃Standard BorosilicateNone4°C65.4%12.0% (Near Racemic)
Neat (Argon flushed)Standard BorosilicateNone-20°C97.2%91.5%
Neat (Argon flushed)Base-Washed Glass0.1% Et₃N-20°C>99.5%>99.0%

Expert Insight: Halogenated solvents like CDCl₃ drastically accelerate racemization due to the photolytic and thermal generation of trace HCl. Conversely, proactively neutralizing the storage environment halts the carbocation formation pathway entirely.

FAQ 3: What is the optimal, self-validating protocol to prevent racemization?

Step-by-Step Methodology: To ensure absolute chiral integrity, you must implement a storage protocol that actively suppresses protonation and continuously validates the sample's state.

Step 1: Glassware Passivation (Base-Washing)

  • Action: Submerge amber glass storage vials in a 0.1 M KOH/isopropanol bath for 2 hours. Rinse thoroughly with deionized water, followed by HPLC-grade acetone, and bake at 120°C overnight.

  • Causality: Standard glass surfaces contain acidic silanol (Si-OH) groups that act as heterogeneous Brønsted acid catalysts. Base-washing neutralizes these sites, removing the primary catalyst for C-O bond cleavage.

Step 2: Chemical Stabilization

  • Action: Add 0.1% (v/v) of anhydrous triethylamine (Et₃N) or pyridine to the purified (R)-cyclopropyl(phenyl)methanol before transferring it to the vial.

  • Causality: The amine acts as a sacrificial proton scavenger. Any trace acid introduced via solvent degradation or atmospheric moisture will preferentially protonate the amine rather than the chiral alcohol.

Step 3: Atmospheric Control

  • Action: Purge the storage vial with ultra-high purity (UHP) Argon for 60 seconds before sealing with a PTFE-lined septum cap.

  • Causality: Argon displaces atmospheric CO₂ (which forms carbonic acid in the presence of trace moisture) and oxygen (which can lead to auto-oxidation of the benzylic position).

Step 4: Thermal Suppression

  • Action: Store the sealed vials in a dedicated, desiccated -20°C freezer.

  • Causality: Lowering the kinetic energy of the system exponentially decreases the rate of the endothermic C-O bond cleavage required to form the carbocation intermediate.

Step 5: Self-Validation Loop (Chiral HPLC)

  • Action: Establish a rolling validation schedule. Every 30 days, withdraw a 5 µL aliquot and analyze it via Chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexane:Isopropanol, 1.0 mL/min).

  • Causality: A protocol is only as good as its verification. Routine chiral analysis ensures that the stabilization system has not been breached, providing a self-validating feedback loop for the integrity of the batch.

Workflow Step1 1. Base-Wash Glassware Step2 2. Add 0.1% Et3N Stabilizer Step1->Step2 Step3 3. Argon Flush & Seal Step2->Step3 Step4 4. Store at -20°C (Dark) Step3->Step4 Step5 5. Monthly Chiral HPLC Validation Step4->Step5

Self-validating storage workflow to prevent chiral degradation of secondary alcohols.

References
  • Source: National Institutes of Health (NIH)
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases Source: MDPI URL
  • Generic mechanisms for acid-catalysed racemisation Source: ResearchGate URL

Sources

Overcoming Catalyst Poisoning in Cyclopropyl Phenyl Methanol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering challenges with catalyst performance during the synthesis of cyclopropyl phenyl methanol. Catalyst poisoning is a frequent and often subtle issue that can manifest as reduced yields, stalled reactions, and a general lack of reproducibility.

As your dedicated technical support partner, our goal is to provide not just immediate solutions but a foundational understanding of the principles governing catalyst deactivation. This guide is structured to empower you with the expertise to diagnose, troubleshoot, and ultimately prevent catalyst poisoning in your future experiments.

Troubleshooting Guide: Diagnosing and Mitigating Catalyst Poisoning

This section is formatted in a question-and-answer style to directly address common issues observed during the synthesis of cyclopropyl phenyl methanol.

Q1: My reaction has stalled, or the yield of cyclopropyl phenyl methanol is significantly lower than expected. How do I confirm if catalyst poisoning is the cause?

A sudden and unexpected drop in reaction rate or yield is a strong indicator of catalyst deactivation, with poisoning being a likely culprit. Catalyst poisons are chemical species that bind to the active sites of your catalyst, rendering them ineffective for the desired transformation.[1][2] A systematic investigation is the most efficient way to identify the source of the problem.

Underlying Causality: Catalyst poisons can be effective even at trace concentrations (ppm levels).[3] They operate by forming strong chemical bonds with the catalyst's active metal centers, which blocks sites that are necessary for the catalytic cycle.[4]

Diagnostic Workflow:

A logical and systematic approach is essential to pinpoint the source of catalyst poisoning. The following workflow provides a step-by-step diagnostic process.

G cluster_0 Systematic Diagnosis of Catalyst Poisoning A Unexpected Low Yield or Stalled Reaction B Execute a Control Reaction with Fresh, High-Purity Reagents A->B C Does the reaction proceed as expected? B->C D Poisoning is likely from a specific reagent or solvent. C->D Yes G The issue may be with the catalyst or reaction conditions. C->G No E Systematically Introduce 'Suspect' Reagents into the Control Reaction D->E F Identify the Contaminated Component E->F H Analyze Catalyst for Common Poisons (e.g., ICP-MS) G->H

Caption: A flowchart outlining the systematic process for diagnosing catalyst poisoning.

Experimental Protocol: Pinpointing the Contamination Source

  • Establish a Baseline: Conduct a control experiment using a fresh batch of catalyst and new, high-purity reagents and solvent. This will serve as your benchmark for a successful reaction.

  • Systematic Substitution: If the control reaction is successful, repeat the experiment, but this time, substitute one of the original "suspect" reagents.

  • Isolate the Contaminant: Continue this process for each reagent and the solvent until the reaction failure is replicated. The last component substituted is the likely source of the poison.

  • Analytical Verification: Once the suspect reagent is identified, consider sending a sample for analytical testing, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), to screen for common catalyst poisons like sulfur, lead, or other heavy metals.[5]

Q2: I have identified a starting material as the source of the poison. What are the common culprits, and how can I purify my reagents?

Impurities in starting materials are a leading cause of catalyst poisoning.[5] The nature of the poison often depends on the synthetic route used to prepare your reagents.

Common Poisons and Their Origins:

Poison ClassExamplesPotential Sources in Reagents
Sulfur Compounds Thiols, thioethers, sulfatesResidual starting materials or byproducts from upstream synthetic steps.[5][6][7]
Halides Chloride, bromide, iodideIncomplete purification of organometallic reagents or starting materials.[1]
Heavy Metals Lead, mercury, arsenicContamination from manufacturing equipment or storage containers.[5][7]
Nitrogen Compounds Amines, nitriles, nitro compoundsByproducts or unreacted starting materials from previous steps.[1]

Mitigation Strategies: Reagent Purification

  • Recrystallization: This is an effective method for purifying solid starting materials by removing impurities with different solubility profiles.

  • Activated Carbon Treatment: Stirring a solution of the contaminated reagent with activated carbon can effectively adsorb many organic and some inorganic poisons. The carbon is subsequently removed by filtration.

  • Use of Scavenger Resins: These are solid-supported materials designed to bind to specific classes of poisons. For example, a resin with a quaternary ammonium functionality can be used to scavenge for sulfur-containing impurities.

Experimental Protocol: Purification with a Scavenger Resin

  • Select the Appropriate Resin: Choose a scavenger resin with a high affinity for the suspected class of poison.

  • Dissolve the Reagent: Dissolve the contaminated starting material in a suitable, inert solvent.

  • Add the Resin: Add the scavenger resin to the solution (typically 5-10% by weight of the reagent).

  • Stir: Agitate the mixture at room temperature for 1-4 hours.

  • Filter: Remove the resin by filtration.

  • Solvent Removal: Concentrate the purified solution under reduced pressure to obtain the clean reagent.

Frequently Asked Questions (FAQs)

Q: What are the most common catalysts for the synthesis of cyclopropyl phenyl methanol, and which are most susceptible to poisoning?

A: The synthesis of cyclopropyl phenyl methanol is often achieved through the reduction of cyclopropyl phenyl ketone. Common catalysts for this hydrogenation include palladium on carbon (Pd/C) and platinum-based catalysts.[8] Palladium catalysts are particularly sensitive to poisoning by sulfur and nitrogen-containing compounds.[1][9]

Q: Can I overcome poisoning by simply adding more catalyst?

A: While this may seem like a quick fix, it is generally not a scientifically sound or cost-effective strategy. It can lead to increased costs, potential side reactions, and challenges in removing the catalyst during product workup. The preferred approach is always to identify and eliminate the source of the poison.[10]

Q: Are there "sacrificial" agents that can protect my primary catalyst?

A: In some cases, a "sacrificial" agent or a poison "scavenger" can be introduced into the reaction. These are compounds designed to react preferentially with the poison, thereby sparing the active catalyst. The selection of such an agent is highly specific to the catalyst system and the nature of the poison and requires careful consideration.

Q: How does solvent choice impact catalyst poisoning?

A: Solvents can be a direct source of poisons, such as trace sulfur impurities in ethereal solvents. The solvent can also influence the interaction between the poison and the catalyst. For instance, a coordinating solvent might compete with the poison for binding to the catalyst's active sites, potentially mitigating the poisoning effect. It is always recommended to use high-purity, dry solvents to minimize these risks.

References

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Grushin, V. V., & Alper, H. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4936–4944. [Link]

  • Grushin, V. V., & Alper, H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Retrieved from [Link]

  • Chapman, D. L., & Gregory, M. (1940). The poisoning of a palladium catalyst by carbon monoxide. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 175(961), 239–251. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Thermax. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Energy Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation. Retrieved from [Link]

  • National Science Foundation. (n.d.). Nickel-Catalyzed Reductive Coupling of γ-Metallated Ketones with Unactivated Alkyl Bromides. Retrieved from [Link]

  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. Retrieved from [Link]

  • Sustainability Directory. (2025, November 28). Catalyst Poisoning. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Catalyst poisoning – Knowledge and References. Retrieved from [Link]

  • Catalyst Regeneration Services. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from [Link]

  • Micromeritics. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Retrieved from [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Role of catalyst in organic synthesis. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Koel Research Group. (n.d.). "Promoters and Poisons" in: Handbook of Heterogeneous Catalysis online. Retrieved from [Link]

Sources

Recrystallization techniques to upgrade optical purity of (R)-cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the optical resolution of (R)-cyclopropyl(phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on upgrading the enantiomeric excess (e.e.) of this valuable chiral intermediate through recrystallization techniques. We will explore the science behind the methods, provide detailed protocols, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: I have a sample of (R)-cyclopropyl(phenyl)methanol with 85% e.e. Can I simply recrystallize it directly to reach >99% e.e.?

A: It is highly unlikely that direct recrystallization will be efficient. Most racemic or enantiomerically enriched alcohols, including cyclopropyl(phenyl)methanol, crystallize as racemic compounds or solid solutions, where both enantiomers are incorporated into the same crystal lattice. This co-crystallization prevents effective separation. To achieve significant optical purification, you typically need to employ methods that exploit the different physical properties of diastereomers or the specific kinetics of conglomerate crystallization.[1][2] The most robust and widely used industrial method is diastereomeric salt crystallization.[3][4]

Q2: What is diastereomeric salt crystallization, and how does it apply to a neutral compound like an alcohol?

A: Diastereomeric salt crystallization is a powerful technique for separating enantiomers.[1] Since enantiomers have identical physical properties (like solubility), they cannot be separated by standard crystallization. The strategy involves reacting the racemic or enantiomerically enriched mixture with a single, pure enantiomer of a "resolving agent."[3][5] This reaction creates a pair of diastereomers.

For a neutral alcohol, this is a two-step process:

  • Derivatization: The alcohol is first reacted with an achiral reagent to introduce a functional group capable of forming a salt. For alcohols, a common approach is to react them with a diacid anhydride (e.g., phthalic anhydride) to form a monoester, which contains a free carboxylic acid group.[6]

  • Salt Formation: This new racemic acid is then treated with a chiral base (the resolving agent). This forms two diastereomeric salts—(R-acid, R'-base) and (S-acid, R'-base).

Because these diastereomers have different physical properties, including solubility, one will preferentially crystallize from a carefully selected solvent, allowing for their separation.[2][4][5] The pure enantiomer is then recovered by breaking the salt.[3]

Troubleshooting Guide: Diastereomeric Salt Recrystallization

This section addresses the most common issues encountered when using the diastereomeric salt method to resolve cyclopropyl(phenyl)methanol.

Q3: My diastereomeric salt is "oiling out" instead of forming crystals. What causes this, and how can I fix it?

A: "Oiling out" is a common and frustrating problem where the product separates from the solution as a liquid phase (an oil) rather than a solid crystal.[3][7][8] This oil is a highly concentrated, liquid form of your product that often traps impurities and solvent, leading to poor purification.[8][9]

Common Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution(s)
High Supersaturation The concentration of the salt is too high, exceeding the capacity for orderly crystal lattice formation and leading to liquid-liquid phase separation.[8][10]1. Add More Solvent: Dilute the solution to bring the concentration back into the metastable zone. 2. Increase Temperature: Re-heat the solution until the oil dissolves, then cool at a much slower rate.
Rapid Cooling Rate Cooling too quickly does not give molecules enough time to orient themselves into a crystal lattice. The system defaults to the kinetically faster, but less stable, oil phase.[3][7]1. Slow, Controlled Cooling: Use a programmable bath or insulate the flask to slow the cooling rate significantly (e.g., 1-5 °C per hour). 2. Stepwise Cooling: Hold the solution at a temperature just below the saturation point for several hours before continuing to cool.
Inappropriate Solvent The solvent system may be too "good" or too "poor," or the polarity match with the solute is incorrect, favoring oil formation.[9] Impurities can also exacerbate this issue.[11]1. Solvent Screening: Test a range of solvents or solvent mixtures with varying polarities (see Protocol 2). 2. Add an Anti-Solvent: Slowly add a solvent in which the salt is less soluble to a dissolved solution to gently induce crystallization.
Lack of Nucleation Sites Crystal growth requires an initial nucleation event. If this is kinetically hindered, an oil can form even in a properly supersaturated solution.[3]1. Seeding: Add a few microscopic crystals of the desired pure diastereomeric salt to the supersaturated solution to act as templates for growth.[10][12] 2. Scratching: Gently scratch the inside surface of the flask with a glass rod to create micro-abrasions that can serve as nucleation sites.[3]

G start Problem: 'Oiling Out' Occurs q1 Is the solution very concentrated? start->q1 s1 Action: Add more solvent to dissolve oil. Re-cool SLOWLY. q1->s1 Yes q2 Was the cooling rate rapid? q1->q2 No end_node Crystals Form Successfully s1->end_node s2 Action: Re-heat to dissolve. Cool at a controlled, slow rate (e.g., 2-5°C/hr). q2->s2 Yes q3 Have you tried seeding? q2->q3 No s2->end_node s3 Action: Add seed crystals to a clear, supersaturated solution. q3->s3 No s4 Action: Perform a solvent screen to find a better system (Protocol 2). q3->s4 Yes / Still Oiling s3->end_node

Q4: No crystals are forming at all, even after extended cooling. What should I do?

A: A complete failure to crystallize usually points to one of two issues: the solution is not supersaturated, or nucleation is inhibited.[3][7]

  • Problem 1: Not Supersaturated. You may have added too much solvent.

    • Solution: Carefully evaporate some of the solvent under reduced pressure and allow the concentrated solution to cool again.

  • Problem 2: Nucleation is Inhibited. The solution is supersaturated, but the initial crystal formation (nucleation) is kinetically blocked.

    • Solution 1 (Seeding): This is the most effective method. Add a very small amount of pure diastereomeric salt crystal to the solution. This provides a template and bypasses the difficult primary nucleation step.[12][13]

    • Solution 2 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic glass fragments can act as nucleation sites.[3]

Q5: I got crystals, but my yield is very low, and the optical purity (e.e.) has barely improved. How can I optimize this?

A: This indicates that the solubility difference between your two diastereomeric salts in the chosen solvent is not large enough, or that co-precipitation occurred.

  • Perform a Solvent Screen: The success of a resolution hinges on maximizing the solubility difference between the two diastereomers. You must systematically screen various solvents and solvent mixtures.[3] A good solvent will dissolve both diastereomers at high temperatures but will cause only the desired diastereomer to crystallize upon cooling, leaving the other in the mother liquor.

  • Control the Cooling Rate: A slow, controlled cooling process is critical. Rapid cooling can cause the more soluble diastereomer to crash out along with the desired one, ruining the separation.[3][7]

  • Stoichiometry of Resolving Agent: Using exactly 0.5 molar equivalents of the resolving agent relative to the racemic starting material is a common starting point, but this can be optimized. Sometimes using slightly less can improve purity at the expense of yield.

  • Perform a Second Recrystallization: Take the enriched solid material you isolated and recrystallize it a second time from the same or a different solvent system. This is often necessary to achieve very high levels of optical purity (>99.5% e.e.).[3]

Experimental Protocols
Protocol 1: Optical Resolution of (R)-cyclopropyl(phenyl)methanol via Diastereomeric Salt Formation

This protocol provides a robust starting point. The specific resolving agent and solvent must be optimized for your system.

Workflow Diagram:

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Salt Formation & Crystallization cluster_2 Step 3: Isolation & Liberation rac_alcohol Racemic (R/S)- cyclopropyl(phenyl)methanol anhydride Phthalic Anhydride + Base (e.g., DMAP) rac_alcohol->anhydride rac_acid Racemic Monoester Acid anhydride->rac_acid chiral_base Chiral Base (e.g., (R)-1-Phenylethylamine) in Optimal Solvent rac_acid->chiral_base diastereomers Diastereomeric Salts (R,R') and (S,R') in solution chiral_base->diastereomers crystallization Slow Cooling & Crystallization diastereomers->crystallization crystals Solid Crystals (Enriched R,R' salt) crystallization->crystals mother_liquor Mother Liquor (Enriched S,R' salt) crystallization->mother_liquor filtration Vacuum Filtration crystals->filtration liberation Acid/Base Workup to break salt filtration->liberation pure_alcohol Optically Pure (R)-cyclopropyl(phenyl)methanol liberation->pure_alcohol

Methodology:

  • Derivatization to Monoester:

    • To a solution of racemic cyclopropyl(phenyl)methanol (1.0 eq) in a suitable solvent (e.g., toluene), add phthalic anhydride (1.1 eq) and a catalytic amount of a base like triethylamine or DMAP.

    • Heat the mixture (e.g., to 80 °C) and monitor by TLC or LC-MS until the starting alcohol is consumed.

    • Cool the reaction, dilute with a solvent like ethyl acetate, and wash with dilute acid (e.g., 1M HCl) and brine to remove excess anhydride and base. Dry the organic layer and concentrate to yield the crude racemic monoester acid.

  • Diastereomeric Salt Formation and Crystallization:

    • Dissolve the crude racemic monoester acid in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate - determined from screening).

    • In a separate flask, dissolve 0.5-0.6 equivalents of a chiral resolving base (e.g., (R)-(+)-1-phenylethylamine) in the same warm solvent.

    • Slowly add the warm base solution to the warm acid solution with stirring.

    • Allow the solution to cool very slowly to room temperature. If successful, the less soluble diastereomeric salt will crystallize.

    • For maximum yield, the flask can be placed in a refrigerator or ice bath for several hours after reaching room temperature.

  • Isolation and Purity Check:

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals. A small sample should be taken to liberate the alcohol (see next step) and check the enantiomeric excess by chiral HPLC or GC.

    • If the desired optical purity is not achieved, perform a second recrystallization on the salt.

  • Liberation of the Free (R)-Alcohol:

    • Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate).

    • Add a strong acid (e.g., 2M HCl) and stir until the solid dissolves. This protonates the chiral base, making it water-soluble, and liberates your monoester into the organic layer.

    • Separate the layers and wash the organic layer with water and brine.

    • To hydrolyze the ester, treat the organic solution with a base (e.g., 2M NaOH solution) and heat with stirring.

    • After hydrolysis, separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, dry, and concentrate to yield the optically enriched (R)-cyclopropyl(phenyl)methanol.

Protocol 2: Systematic Solvent Screening for Crystallization

Objective: To identify a solvent or solvent system that provides a significant solubility difference between the two diastereomeric salts.

Methodology:

  • Preparation: Prepare small, equal amounts (e.g., 20-30 mg) of both the desired (R,R') and undesired (S,R') diastereomeric salts. If the undesired salt is not available, this screen can be run on the diastereomeric mixture, observing the properties of the resulting crystals and mother liquor.

  • Solvent Selection: Choose a range of 8-12 solvents with varying polarities.

Solvent ClassExamples
Alcohols Methanol, Ethanol, Isopropanol[14]
Esters Ethyl Acetate, Isopropyl Acetate
Ketones Acetone, Methyl Ethyl Ketone
Ethers 2-MeTHF, MTBE
Aromatics Toluene
Hydrocarbons Heptane, Cyclohexane[15]
Nitriles Acetonitrile
  • Screening Execution:

    • Place a small, known amount of the diastereomeric salt mixture into several test tubes or vials.

    • Add a small, measured volume of a solvent to each vial.

    • Heat the vials with stirring to dissolve the solid. Add more solvent dropwise if needed, aiming for a concentrated solution.

    • Allow all vials to cool slowly to room temperature and then in an ice bath.

    • Observe and Analyze:

      • Visual Inspection: Note which vials produce a good yield of crystalline solid versus an oil or no precipitate.[3]

      • Yield & Purity Analysis: For promising candidates, filter the solid and analyze the enantiomeric purity of the resulting alcohol from both the solid and the mother liquor.

    • The Ideal Solvent: The best solvent is one that gives a high yield of crystals with a high diastereomeric excess (and thus high e.e. in the final alcohol), while leaving the other diastereomer dissolved in the mother liquor.

References
  • Gao, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]

  • Tanaka, K., et al. (2005). Efficient optical resolution of secondary alkyl alcohols by chiral supramolecular hosts. Chemical Communications. [Link]

  • Wikipedia contributors. (2024). Chiral resolution. Wikipedia. [Link]

  • Zhu, Q., et al. (2024). Chiral Resolution by Seeded Crystallization: The Case of Arabitol. ACS Publications. [Link]

  • Sui, B., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. [Link]

  • Codan, L., et al. (2012). Design of crystallization processes for the resolution of conglomerate-forming chiral compounds exhibiting oiling out. Organic Process Research & Development. [Link]

  • Gao, Z., et al. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. ACS Publications. [Link]

  • Wang, Y., et al. (2016). Crystal Chiral Symmetry Breaking: A Self-Seed Inducing Effect Controlled by Kinetics. ACS Publications. [Link]

  • Zhang, T., et al. (2020). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. [Link]

  • Pharmaceutical Technology Editors. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Reddit User Discussion. (2013). Recrystallization (help meeeeee). r/chemistry on Reddit. [Link]

  • Fairbanks, A. J., et al. (1998). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Reddit User Discussion. (2023). Go-to recrystallization solvent mixtures. r/Chempros on Reddit. [Link]

  • Mandai, H., et al. (2013). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. HETEROCYCLES. [Link]

  • Forró, E., & Fülöp, F. (2007). Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Academia.edu. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

Sources

Technical Support Center: Navigating Cyclopropyl Rearrangements in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical assistance for a common challenge in organic synthesis: preventing the undesired rearrangement of cyclopropyl groups in acidic media. The high ring strain of the cyclopropane core makes it susceptible to cleavage under harsh conditions, particularly in the presence of strong acids which can lead to carbocation formation and subsequent ring-opening.[1][2] This resource offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the integrity of these valuable structural motifs in your work.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopropyl-containing compound rearranging in acidic conditions?

A1: The primary reason for cyclopropyl rearrangement in acidic media is the formation of a highly unstable cyclopropylcarbinyl cation intermediate.[3] This cation is subject to rapid rearrangement to relieve ring strain, leading to a mixture of products including cyclobutyl and homoallyl derivatives.[3][4] The exact product ratio is highly dependent on the specific reaction conditions.[3]

Q2: What is the key principle to prevent this rearrangement?

A2: The core strategy is to trap the initial cyclopropylcarbinyl cation with a nucleophile before it has time to rearrange.[3] This can be achieved by carefully controlling the reaction conditions to favor the desired nucleophilic attack over the rearrangement pathways.

Q3: At what temperature should I run my reaction to minimize rearrangement?

A3: Lowering the reaction temperature is a critical factor in reducing the rate of rearrangement.[3][5] Cationic rearrangements have an activation energy barrier that is more difficult to overcome at lower temperatures.[3] For many reactions, temperatures as low as -78 °C (dry ice/acetone bath) are employed.[5][6] In some sensitive cases, even lower temperatures, such as -94 °C, have been reported to be effective.[5]

Q4: Can the choice of acid influence the outcome?

A4: Absolutely. If acidic conditions are necessary, consider using a weaker acid or a buffered system to minimize the concentration of the carbocation intermediate.[3] The goal is to provide just enough acidity to promote the desired reaction without creating an environment where the cyclopropylcarbinyl cation is long-lived enough to rearrange.

Q5: How does solvent choice impact the reaction?

A5: The polarity and nucleophilicity of the solvent are crucial.[3][5] Less polar and more nucleophilic solvents can quickly trap the carbocation, favoring the desired cyclopropylmethyl product.[3] Conversely, highly polar, non-nucleophilic solvents can stabilize the carbocation, providing more opportunity for rearrangement.

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable solutions.

Issue Potential Root Cause Recommended Solutions & Key Considerations
My reaction yields a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products. The reaction is proceeding through a cyclopropylcarbinyl cation intermediate which is undergoing rearrangement.[3]1. Temperature Control: Immediately lower the reaction temperature. This is the most effective way to slow down the rearrangement kinetics.[3][5] 2. Slow Addition: Add the substrate that generates the carbocation dropwise to a solution containing the nucleophile. This keeps the carbocation concentration low at any given time.[3][5] 3. Solvent Selection: Switch to a less polar, more nucleophilic solvent to facilitate rapid trapping of the carbocation.[3][5]
The cyclopropane ring is opening completely. The acidic conditions are too harsh, leading to protonation of the cyclopropyl ring itself or a substituent, initiating ring cleavage.[2][3]1. Use Milder Acids: If possible, substitute strong Brønsted or Lewis acids with weaker alternatives or a buffered system.[3] 2. Protect Sensitive Groups: If other functional groups in your molecule are acid-sensitive, consider protecting them before subjecting the compound to acidic conditions.
I'm observing low to no yield of the desired product, even at low temperatures. The reaction rate may be too slow at the reduced temperature.1. Gradual Temperature Increase: While monitoring the reaction closely (e.g., by TLC or LC-MS), slowly increase the temperature to find the optimal balance between reaction rate and prevention of rearrangement.[7] 2. Use a More Reactive Leaving Group: If applicable, consider using a better leaving group to facilitate the reaction at lower temperatures.[7]
My results are not reproducible. Minor variations in temperature, addition rate, or reagent purity can significantly impact the product distribution.1. Standardize Your Protocol: Ensure consistent and accurate temperature monitoring and control.[8] Use a calibrated thermometer and a reliable cooling bath. 2. Reagent Quality: Use fresh, high-purity reagents and anhydrous solvents to avoid unforeseen side reactions.

Experimental Protocols

Protocol 1: General Low-Temperature Reaction to Minimize Cyclopropyl Rearrangement

This protocol provides a general framework for conducting reactions involving acid-sensitive cyclopropyl groups at low temperatures.

Materials:

  • Reaction vessel with a magnetic stirrer and an inert gas inlet

  • Substrate that generates the cyclopropylcarbinyl cation

  • Nucleophile

  • Appropriate anhydrous solvent

  • Cooling bath (e.g., dry ice/acetone for -78 °C)[6]

  • Low-temperature thermometer

Procedure:

  • Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile and the solvent to the reaction vessel.

  • Cool the reaction mixture to the target low temperature (e.g., -78 °C) using the cooling bath.[3]

  • In a separate flask, dissolve the substrate in the same anhydrous solvent.

  • Slowly add the substrate solution dropwise to the cooled, stirred solution of the nucleophile.[3][5]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[3]

  • Once the reaction is complete, quench the reaction appropriately (e.g., with a cold, saturated aqueous solution of sodium bicarbonate) while maintaining the low temperature.

  • Proceed with the standard aqueous workup and purification.

Low-Temperature Cooling Bath Preparations
Cooling Agent Temperature
Ice/Water0 °C
Ice/Salt (NaCl)-15 to -5 °C[6]
Dry Ice/Acetonitrile-40 °C[6]
Dry Ice/Acetone-78 °C[6]
Liquid Nitrogen/Dichloromethane-92 °C[6]

Visualizing the Problem: The Cyclopropylcarbinyl Cation Rearrangement

The following diagram illustrates the equilibrium between the cyclopropylmethyl, cyclobutyl, and homoallyl cations. Understanding this dynamic relationship is crucial for designing experiments to control the reaction outcome.[5]

G cluster_0 Carbocation Intermediates cluster_1 Reaction Pathways A Cyclopropylcarbinyl Cation B Cyclobutyl Cation A->B Rearrangement C Homoallyl Cation A->C Rearrangement Nu_attack Nucleophilic Attack A->Nu_attack B->A Rearrangement B->C Rearrangement Rearranged_Products Rearranged Products B->Rearranged_Products C->A Rearrangement C->B Rearrangement C->Rearranged_Products Desired_Product Desired Cyclopropyl Product Nu_attack->Desired_Product

Caption: Equilibrium of carbocation intermediates leading to desired or rearranged products.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting unexpected cyclopropyl rearrangements.

G start Reaction Start check_rearrangement Is Ring Rearrangement Observed? start->check_rearrangement lower_temp Lower Reaction Temperature (e.g., to -78 °C) check_rearrangement->lower_temp yes success Desired Product Obtained check_rearrangement->success no slow_addition Implement Slow Substrate Addition lower_temp->slow_addition monitor Monitor Reaction Progress (TLC, LC-MS) lower_temp->monitor change_solvent Change to Less Polar, More Nucleophilic Solvent slow_addition->change_solvent milder_acid Use Milder Acidic Conditions change_solvent->milder_acid milder_acid->monitor monitor->check_rearrangement no No yes Yes

Caption: A stepwise guide for troubleshooting and optimizing reactions to prevent cyclopropyl rearrangement.

References

  • University of Rochester, Department of Chemistry. (n.d.). Low Temperature Cooling Baths. Retrieved from [Link]

  • Garnier, L., et al. (2023). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2024). Computational prediction of complex cationic rearrangement outcomes. Nature Communications. [Link]

  • Garnier, L., et al. (2022). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. [Link]

  • Tantillo, D. J. (2024). Theoretical Study of Natural Product Biosynthesis Using Computational Chemistry. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Siebert, M. R. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, Z., et al. (2022). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances. [Link]

  • Wiberg, K. B., & Szeimies, G. (1970). Acid-catalyzed solvolyses of bicyclobutane derivatives. Stereochemistry of the cyclopropylcarbinyl-cyclopropylcarbinyl and related rearrangements. Journal of the American Chemical Society. [Link]

  • Fisher, L. A., & Fox, J. M. (2008). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Fox, J. M., et al. (2008). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Zhang, Z., et al. (2022). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. bioRxiv. [Link]

  • American Chemical Society. (2025). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]

  • Li, Y., et al. (2026). Hexafluoroisopropanol-Enabled Access to Spirocyclobutanes via Cyclopropylcarbinyl Cation Rearrangement. Organic Letters. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. [Link]

  • Wiberg, K. B. (n.d.). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic vs. kinetic reaction control. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. Retrieved from [Link]

  • Fox, J. M., et al. (2008). The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study. PubMed. [Link]

  • Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control. [Link]

  • MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]

  • Reddit. (2016). How do you maintain low temperature (-10C) for long periods of time while stirring?. Retrieved from [Link]

  • Gassman, P. G., & Talley, J. J. (1980). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society. [Link]

  • Radleys. (2023). How To Perform Reactions At Low Temperatures. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Garnier, L., et al. (2022). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. [Link]

  • Curran, D. P., et al. (2014). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Vinylcyclopropane-Cyclopentene Rearrangement. [Link]

  • Interchim. (2019). Solutions for low temperature synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Johnson, J. S. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Accounts of Chemical Research. [Link]

  • American Chemical Society. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters. [Link]

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Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Separating (R)- and (S)-Cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a foundational requirement for ensuring the safety, efficacy, and quality of chiral drug candidates. Cyclopropyl(phenyl)methanol, a valuable chiral building block in organic synthesis, presents a common challenge in analytical chemistry: the resolution of its (R) and (S) enantiomers. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for this critical separation, supported by experimental data and field-proven insights to empower you in your method development endeavors.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror images of a molecule, often exhibit distinct pharmacological and toxicological profiles.[1] Regulatory bodies worldwide mandate the characterization and control of enantiomeric purity, making robust chiral separation methods indispensable.[2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose, offering high efficiency and broad applicability.[1][3]

The key to a successful chiral separation lies in the selection of an appropriate CSP and mobile phase, which together create a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different stabilities, leading to differential retention times.[4]

Comparative Analysis of Chiral HPLC Methods

Based on the structural characteristics of cyclopropyl(phenyl)methanol—an aromatic alcohol with a chiral center adjacent to the phenyl ring—polysaccharide-based CSPs are the most promising candidates for achieving enantiomeric resolution. These CSPs, typically derivatives of cellulose and amylose, offer a rich variety of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for resolving aromatic alcohols.[4][5]

While specific application data for the racemic mixture of (R)- and (S)-cyclopropyl(phenyl)methanol is not abundant in publicly available literature, a successful separation of a closely related stereoisomer, (1S, 2S)-2-phenylcyclopropylmethanol, has been reported. This, combined with extensive data on analogous aromatic alcohols, allows for the formulation of reliable starting methods and a robust comparative analysis.

Table 1: Comparison of Chiral HPLC Methods for Cyclopropyl(phenyl)methanol and Analogs

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Detection (UV, nm)AnalyteRetention Time (min)Selectivity (α)Resolution (Rs)
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10, v/v)0.5AmbientNot Specified(1S, 2S)-2-PhenylcyclopropylmethanoltR1: 14.8 (major), tR2: 19.9 (minor)~1.34>1.5 (estimated)
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10, v/v)1.0252201-Phenyl-1-propanoltR1: 8.2, tR2: 9.51.162.1
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (90:10, v/v)1.0Ambient2541-Phenyl-2-propanoltR1: 7.2, tR2: 8.51.182.10

In-Depth Method Analysis and Rationale

Method 1: The Confirmed Approach for a Close Analog on Chiralcel® OD-H

The successful separation of (1S, 2S)-2-phenylcyclopropylmethanol on a Chiralcel® OD-H column provides the most direct and reliable starting point.

  • Chiral Stationary Phase: Chiralcel® OD-H is based on cellulose tris(3,5-dimethylphenylcarbamate) coated onto a silica support.[5] The chiral recognition mechanism of this CSP is attributed to the formation of a helical polymer structure that creates chiral grooves. The phenyl and carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding and π-π interactions with the analyte. The aromatic ring of cyclopropyl(phenyl)methanol can fit into these chiral grooves, and the hydroxyl group can form hydrogen bonds with the carbamate moieties. The subtle differences in the three-dimensional fit of the (R) and (S) enantiomers within these grooves lead to their separation.

  • Mobile Phase: A normal-phase mobile phase consisting of n-Hexane and 2-Propanol (90:10, v/v) is employed. The non-polar n-hexane is the weak solvent, while the more polar 2-propanol acts as the modifier. The concentration of the alcohol modifier is a critical parameter; a lower concentration generally leads to stronger interactions with the stationary phase, resulting in longer retention times and often improved resolution. The choice of 2-propanol over other alcohols like ethanol can also influence selectivity due to differences in their hydrogen bonding capabilities and steric profiles.

Alternative and Comparative Methods

For a comprehensive method development strategy, it is prudent to screen other high-performing polysaccharide-based CSPs.

  • Chiralpak® AD-H: This amylose-based CSP, with the same chiral selector as Chiralcel® OD-H (tris(3,5-dimethylphenylcarbamate)), often exhibits different enantioselectivity due to the different helical structure of amylose compared to cellulose.[6] For some aromatic alcohols, Chiralpak® AD-H provides superior resolution.

  • Lux® Cellulose-1: This column is a direct equivalent to Chiralcel® OD-H and is expected to provide similar performance.[5] Screening both can be beneficial as subtle differences in manufacturing and packing can sometimes lead to variations in selectivity.

Experimental Protocols

The following is a generalized protocol for the screening and optimization of a chiral HPLC method for the separation of (R)- and (S)-cyclopropyl(phenyl)methanol.

1. Sample Preparation:

  • Dissolve a racemic standard of cyclopropyl(phenyl)methanol in the initial mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Initial Screening Conditions:

  • Columns: Chiralcel® OD-H (250 x 4.6 mm, 5 µm), Chiralpak® AD-H (250 x 4.6 mm, 5 µm), Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).
  • Mobile Phase: Start with a non-polar mobile phase such as n-Hexane with a polar modifier like 2-Propanol or Ethanol. A typical starting composition is 90:10 (v/v).
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Temperature: Ambient (e.g., 25°C).
  • Detection: UV at a wavelength where the analyte exhibits strong absorbance (e.g., 210 nm or 254 nm).
  • Injection Volume: 5-10 µL.

3. Method Optimization:

  • Mobile Phase Composition: If separation is observed, optimize the ratio of the alcohol modifier. Decreasing the modifier percentage will generally increase retention and may improve resolution. Conversely, increasing the modifier percentage will decrease retention time.
  • Alcohol Modifier: If resolution is not satisfactory, switch the alcohol modifier (e.g., from 2-Propanol to Ethanol or vice-versa).
  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and can be a powerful tool for optimizing selectivity.

Visualizing the Workflow for Chiral Method Development

The following diagram illustrates the logical workflow for developing a chiral separation method.

Chiral_Method_Development cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_optimize Phase 3: Method Optimization cluster_validate Phase 4: Validation Analyte_Info Analyte Characterization (Structure, Solubility) Sample_Prep Sample Preparation (Dissolve & Filter) Analyte_Info->Sample_Prep CSP_Selection Select CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) Sample_Prep->CSP_Selection Screening_Runs Perform Screening Runs CSP_Selection->Screening_Runs Mobile_Phase_Selection Select Initial Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Mobile_Phase_Selection->Screening_Runs Evaluate_Results Evaluate Initial Results (Resolution, Selectivity) Screening_Runs->Evaluate_Results Optimize_MP Optimize Mobile Phase Ratio Evaluate_Results->Optimize_MP Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Validation Method Validation (Robustness, Reproducibility) Optimize_Temp->Validation

Caption: A systematic workflow for chiral HPLC method development.

Conclusion

The successful chiral separation of (R)- and (S)-cyclopropyl(phenyl)methanol is readily achievable through a systematic approach focused on polysaccharide-based chiral stationary phases. The established method for a close stereoisomer on Chiralcel® OD-H with a hexane/2-propanol mobile phase provides a robust and reliable starting point. For comprehensive method development, screening alternative polysaccharide CSPs such as Chiralpak® AD-H and Lux® Cellulose-1 is highly recommended to ensure the selection of the optimal stationary phase for the specific application. By understanding the principles of chiral recognition and systematically optimizing the mobile phase composition, flow rate, and temperature, researchers can develop and validate a highly effective chiral HPLC method for the critical task of separating the enantiomers of cyclopropyl(phenyl)methanol, thereby supporting the advancement of chiral drug development and asymmetric synthesis.

References

  • Phenomenex. Lux Cellulose-1 Chiral LC Columns. [Link]

  • Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. [Link]

  • Phenomenex. Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Phenomenex. Lux™. [Link]

  • Phenomenex. Lux Chiral Columns Make it Easy. [Link]

  • MDPI. Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Chiral Technologies. instruction manual for chiralpak® ad-h - HPLC. [Link]

  • ResearchGate. Separation of racemic drugs on Chiralpak AD-H and Chiralpak AS-H. [Link]

  • Daicel Chiral Technologies. INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. [Link]

  • Chiral Technologies. Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. [Link]

  • Daicel Chiral Application Search. Search by Name. [Link]

  • MZ-Analysentechnik. Chiral FAQs. [Link]

  • LCGC International. Application Notes: Chiral. [Link]

  • DAICEL Chiral Application Search. DAICEL Chiral Application Search. [Link]

Sources

Spectral Fingerprinting of Chiral Scaffolds: (R)-Cyclopropyl(phenyl)methanol vs. Aliphatic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Cyclopropyl(phenyl)methanol (CAS: 63226-80-2) is a critical chiral intermediate in the synthesis of antiviral agents and serotonin reuptake inhibitors. Unlike its aliphatic analogs (e.g., isopropyl derivatives), the cyclopropyl moiety introduces unique magnetic anisotropy and "Walsh orbital" character that drastically alters the NMR landscape.

This guide provides a definitive spectral interpretation of the (R)-enantiomer, contrasts it with the isopropyl(phenyl)methanol analog to prevent structural misassignment, and details the industry-standard protocol for enantiomeric excess (ee) determination using Mosher’s acid analysis.

Structural Analysis & Magnetic Anisotropy

The cyclopropane ring is not merely a steric bulk; it is an electronic modifier. The C–C bonds in the ring possess significant


-character (approx. 

hybridization), allowing them to conjugate with the adjacent phenyl ring similar to a vinyl group.

The "Shielding Cone" Effect:

  • High-Field Shift: The magnetic anisotropy of the cyclopropane ring creates a shielding cone above the ring plane. Protons located here (the cis and trans methylene protons) resonate at exceptionally high fields (

    
     0.3 – 0.6 ppm), a region usually devoid of signals in standard organic molecules.
    
  • Benzylic Deshielding: The benzylic proton (

    
    -CH) is deshielded by both the phenyl ring current and the inductive effect of the hydroxyl group, typically appearing as a doublet around 
    
    
    
    4.0 ppm.
Diagram 1: Spectral Assignment Logic

The following decision tree illustrates the logic flow for assigning the complex multiplets associated with this molecule.

NMR_Assignment_Logic Raw_Spectrum Raw 1H NMR Spectrum (CDCl3) Region_Aromatic Region: 7.2 - 7.5 ppm (Multiplet, 5H) Raw_Spectrum->Region_Aromatic Region_Benzylic Region: ~4.0 ppm (Doublet, 1H) Raw_Spectrum->Region_Benzylic Region_HighField Region: 0.2 - 1.3 ppm (Complex Multiplets, 5H) Raw_Spectrum->Region_HighField Assignment_Ph Phenyl Ring Protons Region_Aromatic->Assignment_Ph Assignment_Carbinol Carbinol Methine (CH-OH) Region_Benzylic->Assignment_Carbinol Couples to Cyclopropyl CH Assignment_Cyclo Cyclopropyl Ring Region_HighField->Assignment_Cyclo Sub_Methine Methine (CH) ~1.2 ppm Assignment_Cyclo->Sub_Methine Deshielded by Ph Sub_Methylene Methylenes (CH2) 0.3 - 0.6 ppm Assignment_Cyclo->Sub_Methylene Shielding Cone

Caption: Logic flow for de-convoluting the 1H NMR spectrum of cyclopropyl-substituted benzyl alcohols.

Spectral Data Interpretation

1H NMR Assignment (400 MHz, CDCl3)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Interpretation Notes
Ar-H 7.25 – 7.45Multiplet5H-Overlapping ortho, meta, para protons.
CH-OH 4.00 – 4.15Doublet (d)1H

Benzylic proton. Couples to cyclopropyl methine.
OH 2.00 – 2.50Broad Singlet1H-Exchangeable. Shift varies with concentration.
Cpr-CH 1.10 – 1.25Multiplet (m)1H-Cyclopropyl methine. Deshielded relative to CH2s.
Cpr-CH2 0.45 – 0.65Multiplet (m)2HComplexcis-oriented methylene protons (shielded).
Cpr-CH2 0.30 – 0.45Multiplet (m)2HComplextrans-oriented methylene protons (highly shielded).
13C NMR Assignment (100 MHz, CDCl3)
Carbon TypeChemical Shift (

, ppm)
Note
Ar-C (Ipso) 143.0 – 144.0Quaternary carbon attached to the carbinol.
Ar-C (CH) 126.0 – 128.5Typical aromatic region.
CH-OH 76.0 – 78.0Carbinol carbon. Characteristic downfield shift due to Oxygen.
Cpr-CH 19.0 – 20.0Cyclopropyl methine.
Cpr-CH2 2.5 – 4.0Cyclopropyl methylenes. Distinctive high-field signal.

Comparative Analysis: Cyclopropyl vs. Isopropyl[1][2]

In drug discovery, the cyclopropyl group is often used as a bioisostere for an isopropyl group to improve metabolic stability or receptor binding. However, their spectral signatures are distinct.[1] Misinterpretation of the "forest of multiplets" in the 0.3–1.3 ppm region is a common error.

Comparison Target: Isopropyl(phenyl)methanol (the aliphatic analog).

Feature(R)-Cyclopropyl(phenyl)methanolIsopropyl(phenyl)methanolDiagnostic Significance
High Field (< 1.0 ppm) Present (0.3 - 0.7 ppm) Absent (Methyls > 0.8 ppm)Primary Indicator. Only cyclopropyl rings typically resonate this high upfield.
Aliphatic Splitting Complex multiplets (non-first order)Clean Doublet (CH3) & Septet (CH)Isopropyl methyls appear as a distinct doublet (

Hz).
Benzylic Coupling Doublet (

Hz)
Doublet (

Hz)
Similar, but cyclopropyl coupling is often slightly larger due to rigid geometry.
13C Aliphatic Two signals: ~3 ppm (CH2) & ~19 ppm (CH)Two signals: ~18 ppm (CH3) & ~34 ppm (CH)Cyclopropyl CH2 carbons are uniquely shielded (< 5 ppm).

Experimental Protocol: Chiral Purity Determination

Since enantiomers have identical NMR spectra in achiral environments, determining the purity of the (R)-enantiomer requires the Mosher’s Ester Method . This protocol relies on the formation of diastereomeric esters using


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
The Protocol
  • Derivatization: React approx. 5 mg of the alcohol with (R)-MTPA-Cl and (S)-MTPA-Cl in separate vials using pyridine/DMAP in

    
    .
    
  • Analysis: Acquire 1H NMR spectra for both the (R)-Mosher ester and (S)-Mosher ester.

  • Calculation: Calculate

    
    .
    
  • Configuration Assignment:

    • In the (R)-alcohol derived esters, the phenyl group of the MTPA auxiliary will shield protons on specific sides of the molecule.

    • For (R)-cyclopropyl(phenyl)methanol, the cyclopropyl protons in the (S)-MTPA ester will be shielded (upfield shift) relative to the (R)-MTPA ester, resulting in a positive

      
       for the cyclopropyl group.
      
Diagram 2: Chiral Purity Workflow

Mosher_Workflow Sample Unknown Enantiomer (Approx 10mg) Split Split Sample Sample->Split Rxn_R React w/ (R)-MTPA-Cl (Pyridine, 1h) Split->Rxn_R Rxn_S React w/ (S)-MTPA-Cl (Pyridine, 1h) Split->Rxn_S NMR_R 1H NMR Spectrum (S)-Ester Product Rxn_R->NMR_R Yields (S)-Ester NMR_S 1H NMR Spectrum (R)-Ester Product Rxn_S->NMR_S Yields (R)-Ester Calc Calculate Δδ(SR) (Shift S - Shift R) NMR_R->Calc NMR_S->Calc Result Assign Absolute Config Determine % ee Calc->Result

Caption: Workflow for absolute configuration assignment using Mosher's Ester analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for general shift rules).

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3] Nature Protocols, 2(10), 2451–2458. Link

  • Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. Accounts of Chemical Research, 29(5), 229–234.
  • BenchChem. (2025). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. Link

  • ChemicalBook. (2023). Cyclopropyl phenyl ketone 13C NMR Spectrum. (Reference for cyclopropyl ring shifts in benzylic systems). Link

Sources

Determining absolute configuration of cyclopropyl(phenyl)methanol via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Absolute Configuration Assignment of Light-Atom Chiral Alcohols: A Comparative Guide for Cyclopropyl(phenyl)methanol

Executive Summary: The "Light Atom" Challenge

The Problem: Cyclopropyl(phenyl)methanol (CPM) represents a classic crystallographic challenge. Composed entirely of light atoms (C, H, O), its anomalous scattering signal is negligible using standard Molybdenum (Mo-K


) radiation. Consequently, while relative stereochemistry (diastereomeric relationships) is easily resolved, determining the absolute configuration  (enantiomeric identity, R vs. S) is statistically perilous.

The Solution: This guide advocates for the Heavy-Atom Derivatization Workflow (specifically via p-bromobenzoate esterification) as the industry "Gold Standard." We compare this approach against Native Light-Atom Crystallography and NMR-based methods, demonstrating why heavy-atom derivatization offers the highest statistical confidence (Flack parameter accuracy) and broadest hardware compatibility.

Comparative Analysis: Derivatization vs. Alternatives

The following table contrasts the recommended p-bromobenzoate derivatization against common alternatives for assigning absolute configuration to CPM.

FeatureMethod A: Heavy-Atom Derivatization (Recommended)Method B: Native Light-Atom X-ray Method C: Mosher's Method (NMR)
Primary Mechanism Anomalous scattering of Br atom (

)
Anomalous scattering of O (

)
Chemical shift anisotropy (

)
X-ray Source Compatible with Mo (

) & Cu (

)
Requires Cu or Ga (Longer

)
N/A (Solution phase)
Flack Parameter (

)
Highly reliable (

)
Often unreliable (

) without superb data
N/A
Crystallization Enhanced (Ester reduces H-bond flexibility)Difficult (OH group often leads to disorder)N/A
Sample Req. ~10-20 mg (Destructive)~5-10 mg (Non-destructive)~5 mg (Destructive)
Confidence Level Definitive (99.9%) Moderate to Low (variable)High (subject to conformer errors)
Why Method A Wins:
  • The Physics of Scattering: The imaginary component of the atomic scattering factor (

    
    ), which drives the breakdown of Friedel's Law (essential for absolute config), is ~1.3e  for Bromine at Mo-K
    
    
    
    wavelengths. For Oxygen, it is merely ~0.01e .
  • Hardware Independence: Most pharmaceutical service labs run Mo-source diffractometers. Method B requires specialized Cu-sources to see any signal from CPM, whereas Method A works on virtually any single-crystal instrument.

Technical Deep Dive: The Flack Parameter

To validate the absolute configuration, we rely on the Flack parameter (


), defined by the relation:


[1]
  • 
     : The model is correct (Absolute Configuration confirmed).
    
  • 
     : The model is inverted (The crystal is the opposite enantiomer).
    
  • 
     : Racemic twin or ambiguous.
    

Critical Threshold: For a light-atom structure like native CPM, the standard uncertainty (


) of 

often exceeds 0.2, rendering the result statistically meaningless (

is inconclusive). By introducing Bromine, we typically achieve

, providing indisputable proof of the R or S configuration.

Experimental Protocol: p-Bromobenzoate Derivatization

Objective: Synthesize and crystallize the p-bromobenzoate ester of cyclopropyl(phenyl)methanol.

Phase 1: Synthesis
  • Reagents:

    • Cyclopropyl(phenyl)methanol (50 mg, 0.34 mmol)

    • p-Bromobenzoyl chloride (1.2 equiv, 90 mg)

    • Triethylamine (Et

      
      N) (2.0 equiv)
      
    • DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalytic)

    • Dichloromethane (DCM) (anhydrous, 2 mL)

  • Procedure:

    • Dissolve CPM in anhydrous DCM in a dry vial.

    • Add Et

      
      N and DMAP. Stir at 0°C.
      
    • Slowly add p-bromobenzoyl chloride.

    • Warm to room temperature and stir for 2 hours (Monitor via TLC: Hexane/EtOAc 8:2).

    • Quench: Add sat. NaHCO

      
       (1 mL). Extract organic layer.
      
    • Purification: Pass through a short silica plug (elute with DCM) to remove polar impurities. Evaporate solvent. Yield is typically quantitative.

Phase 2: Crystallization (The Critical Step)

The ester is more lipophilic than the alcohol, often crystallizing easier due to


-

stacking of the phenyl and bromophenyl rings.
  • Method: Slow Evaporation (preferred for this ester).

    • Dissolve the crude solid in a minimum amount of Heptane/Ethyl Acetate (10:1) . The solid should be fully soluble.

    • Filter the solution through a 0.2

      
      m PTFE syringe filter into a clean narrow vial (to minimize nucleation sites).
      
    • Cover with parafilm and poke one small hole with a needle.

    • Store in a vibration-free environment at 4°C.

    • Result: Prism-like crystals suitable for X-ray should appear within 24-48 hours.

Workflow Visualization

Figure 1: The Absolute Configuration Decision Matrix

G Start Start: Cyclopropyl(phenyl)methanol (Unknown Configuration) CheckAtom Check Atomic Composition Start->CheckAtom IsHeavy Contains atom > Si? CheckAtom->IsHeavy NativePath Method B: Native X-ray IsHeavy->NativePath No (C,H,O only) DerivPath Method A: Derivatization (Recommended) IsHeavy->DerivPath No (Add Heavy Atom) ReqCu Requires Cu/Ga Source & Perfect Crystal NativePath->ReqCu ResultWeak Risk: High Uncertainty (u > 0.1) Inconclusive ReqCu->ResultWeak Synth Synthesize p-Bromobenzoate (1-2 hours) DerivPath->Synth Cryst Crystallize (Heptane/EtOAc) Synth->Cryst XrayMo X-ray Diffraction (Mo or Cu Source) Cryst->XrayMo Flack Refine Flack Parameter (Target: u < 0.04) XrayMo->Flack Final Definitive Absolute Configuration (R or S) Flack->Final

Caption: Decision matrix for selecting the optimal crystallographic method. Note the high risk associated with native light-atom diffraction compared to the streamlined success of the derivatization pathway.

Data Interpretation Guide

When you receive the .cif file or report from the crystallographer, look immediately for these values:

  • Space Group: Must be non-centrosymmetric (e.g.,

    
    , 
    
    
    
    ). If it is
    
    
    , the crystal is a racemate, and the synthesis/separation failed.
  • Flack Parameter (

    
    ): 
    
    • Value:

      
       to 
      
      
      
      (Ideal).
    • Uncertainty (

      
      ): Must be 
      
      
      
      .
  • Bayesian Statistics (Hooft y): A modern alternative to Flack, often provided in Platon software checks. Should align with

    
    .
    

Example Reporting:

"The absolute configuration was determined as (


) based on the refinement of the Flack parameter 

using 2500 Friedel pairs."

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004). The use of the Flack parameter in the determination of absolute structure.[1][2][3][4][5][6] Acta Crystallographica Section A, 60(s1), s61. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and absolute structure determination.[1][3][7][8] Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Organic Syntheses. (1928). p-Bromobenzaldehyde (and general bromination protocols). Organic Syntheses, 8, 30. Link

Sources

A Comprehensive Comparison Guide: Enzymatic vs. Chemical Reduction for the Synthesis of (R)-Cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-cyclopropyl(phenyl)methanol is a highly valuable chiral building block utilized extensively in the synthesis of pharmaceuticals, including ether-linked kinase inhibitors and selective serotonin receptor modulators[1]. The asymmetric reduction of its precursor, cyclopropyl phenyl ketone, represents a critical synthetic node in drug development. Historically, this transformation relied heavily on chemocatalytic methods such as Corey-Bakshi-Shibata (CBS) reduction or transition-metal-catalyzed asymmetric transfer hydrogenation (ATH)[2]. However, the advent of engineered ketoreductases (KREDs) has introduced robust, green biocatalytic alternatives[3].

As a Senior Application Scientist, I have structured this guide to objectively compare these methodologies. By analyzing their mechanistic causality, performance metrics, and scalability, this guide empowers process chemists to select the optimal route for their specific manufacturing constraints.

Mechanistic Pathways & Causality

Biocatalytic Reduction: Ketoreductases (KREDs)

Enzymatic reduction utilizes KREDs (or alcohol dehydrogenases, ADHs) to achieve exquisite stereocontrol in aqueous media. The causality behind the >99% enantiomeric excess (ee) lies in the enzyme's highly evolved active site, which features distinct "large" and "small" binding pockets. The phenyl ring of cyclopropyl phenyl ketone preferentially occupies the large pocket, while the cyclopropyl group fits the small pocket, locking the substrate into a single, rigid conformation. Hydride transfer from the NADPH cofactor then occurs strictly to one stereoface, yielding the (R)-enantiomer[3].

Because KREDs require stoichiometric amounts of NADPH, a self-validating cofactor recycling system is mandatory for commercial viability. This is achieved by coupling the reaction with Glucose Dehydrogenase (GDH) and glucose, which continuously regenerates NADPH from NADP⁺, driving the thermodynamic equilibrium entirely toward the alcohol product.

Cofactor Substrate Cyclopropyl Phenyl Ketone KRED KRED Enzyme (Chiral Pocket) Substrate->KRED Product (R)-Cyclopropyl(phenyl)methanol KRED->Product NADP NADP+ KRED->NADP Oxidation NADPH NADPH NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Reduction Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

KRED cofactor regeneration cycle utilizing Glucose Dehydrogenase (GDH) to recycle NADPH.

Chemocatalytic Reduction: CBS and Transition-Metal ATH

Chemical approaches rely on chiral ligands to create an asymmetric environment for hydride delivery.

  • CBS Reduction: Utilizes a chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS) and a stoichiometric boron source (BH₃·THF). The causality of stereocontrol stems from a highly organized six-membered transition state. The Lewis basic nitrogen of the catalyst coordinates the borane, while the Lewis acidic boron of the catalyst coordinates the ketone's carbonyl oxygen. Steric interactions between the catalyst's substituents and the ketone's phenyl/cyclopropyl groups dictate the trajectory of hydride delivery[1].

  • Asymmetric Hydrogenation (Noyori/Ir-ATH): Employs transition metals (Ru, Ir) coordinated to chiral diamine or phosphine ligands. The metal orchestrates a concerted transfer of a hydride and a proton to the carbonyl. Sterically hindered ligands like f-Amphbinol have proven highly effective for cyclopropyl phenyl ketone, yielding up to 99% ee by stabilizing the preferred transition state through precise stereoelectronic fine-tuning[4].

Workflow Start Cyclopropyl Phenyl Ketone EnzRoute Enzymatic Reduction (KRED / ADH) Start->EnzRoute ChemRoute Chemical Reduction (CBS or Ru/Ir-ATH) Start->ChemRoute EnzCond Aqueous Buffer, 30°C Cofactor Recycling (GDH) EnzRoute->EnzCond EnzProd (R)-Cyclopropyl(phenyl)methanol >99% ee EnzCond->EnzProd ChemCond Organic Solvent (THF/DCM) Strictly Anhydrous, -20°C to RT ChemRoute->ChemCond ChemProd (R)-Cyclopropyl(phenyl)methanol 90-99% ee ChemCond->ChemProd

Workflow comparing enzymatic and chemical reduction pathways for chiral alcohol synthesis.

Comparative Performance Data

The following table synthesizes quantitative data from validated experimental protocols to facilitate an objective comparison of the methodologies.

ParameterEnzymatic Reduction (KRED)CBS ReductionIr-Catalyzed Hydrogenation
Typical Yield >95%85–90%>99%[4]
Enantiomeric Excess (ee) >99%[3]90–95%92–99%[4]
Reaction Temperature 30 °C-20 °C to 25 °C20 °C to 50 °C
Solvent System Aqueous Buffer (pH 7.0)Anhydrous THF or DCMMeOH or IPA
Catalyst Loading 1–5 wt% (Enzyme)5–10 mol% (CBS)0.01–0.1 mol% (Ir/Ru)
Environmental Impact (E-factor) Low (Aqueous, biodegradable)High (Boron waste, solvents)Medium (Heavy metals)
Scalability Constraints Substrate solubility limitsExothermic borane quenchHigh-pressure H₂ required[2]

Validated Experimental Protocols

Protocol A: Biocatalytic Reduction using KRED (Self-Validating System)

This protocol utilizes a coupled enzyme system to ensure complete conversion and high ee. The physical production of acid during the reaction serves as a real-time, self-validating metric of reaction progress.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ to stabilize the enzymes.

  • Cofactor & Recycling System: Dissolve D-glucose (1.5 eq relative to substrate), NADP⁺ (0.05 mol%), and Glucose Dehydrogenase (GDH, 1 wt% relative to substrate) into the buffer.

  • Substrate Addition: Dissolve cyclopropyl phenyl ketone (1.0 eq, typically 50-100 g/L) in a minimal amount of co-solvent (e.g., 5% v/v DMSO or IPA) to aid dispersion, and add it to the aqueous mixture.

  • Enzyme Charge: Add the engineered KRED powder (typically 2-5 wt% relative to substrate).

  • Reaction Execution: Stir the biphasic mixture at 30 °C. Maintain the pH at 7.0 using an autotitrator dispensing 1M NaOH. Causality note: Gluconic acid is produced as a byproduct of GDH; its continuous neutralization is a self-validating indicator of active hydride transfer.

  • In-Process Control (IPC): Sample the organic phase after 12 hours. Analyze via chiral HPLC (e.g., Chiralcel OD-H column) to confirm >99% conversion and >99% ee.

  • Workup: Extract the mixture with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to afford highly pure (R)-cyclopropyl(phenyl)methanol.

Protocol B: Chemical Reduction via (R)-Me-CBS Catalyst

This protocol requires strict anhydrous conditions to prevent catalyst deactivation and racemic background reduction, which would severely compromise the ee.

Step-by-Step Methodology:

  • Inertion & Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet to eliminate ambient moisture[1].

  • Catalyst Solvation: Dissolve (R)-Me-CBS catalyst (0.1 eq) in anhydrous THF (10 volumes) and cool the system to -20 °C.

  • Borane Addition: Add Borane-THF complex (BH₃·THF, 0.6 to 1.0 eq) to the catalyst solution and stir for 15 minutes to form the active oxazaborolidine-borane complex.

  • Substrate Addition: Dissolve cyclopropyl phenyl ketone (1.0 eq) in anhydrous THF (3 volumes). Add this solution dropwise over 1 hour via the dropping funnel, strictly maintaining the internal temperature at -20 °C to maximize stereofacial discrimination.

  • Reaction Execution: Stir the mixture for an additional 2 hours at -20 °C, then slowly allow it to warm to 0 °C.

  • In-Process Control (IPC): Quench a 0.1 mL aliquot in methanol and analyze via GC or chiral HPLC to verify the complete disappearance of the starting ketone.

  • Quench & Workup (Critical Step): Carefully quench the reaction by the extremely slow, dropwise addition of methanol at 0 °C (Caution: vigorous hydrogen gas evolution occurs). Once bubbling ceases, add 1M HCl to break the boron complexes. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield the product.

References

  • Benchchem. "(R)-cyclopropyl(phenyl)methanol - Biocatalytic and Chemoenzymatic Reductions".[3]

  • ResearchGate. "Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones".[4]

  • Benchchem. "3-Chloro-4-fluorophenyl cyclopropyl ketone - Protocol C: Enantioselective Reduction to Alcohol (CBS Reduction)".[1]

  • IntechOpen. "Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones".[2]

Sources

A Comparative Guide to Gas Chromatography (GC) Analysis for Purity Assessment of Cyclopropyl Carbinols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of intermediates like cyclopropyl carbinols is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Gas chromatography (GC) stands out as a powerful and reliable technique for this purpose, offering high resolution and sensitivity for the separation and quantification of volatile and semi-volatile compounds.[1][2] This guide provides an in-depth comparison of GC-based approaches for the purity assessment of cyclopropyl carbinols, grounded in experimental data and established analytical principles.

The unique structural motif of a cyclopropyl group attached to a carbinol (a primary alcohol) presents specific analytical challenges, including the potential for thermal degradation and the need to resolve structurally similar impurities.[3] This guide will navigate these complexities, offering practical insights into method development, column selection, and data interpretation.

The Critical Choice: Selecting the Optimal GC Stationary Phase

The heart of any GC separation is the column, and the choice of stationary phase is paramount for achieving the desired resolution between the main cyclopropyl carbinol peak and potential impurities. The polarity of the stationary phase dictates the elution order and separation efficiency. For cyclopropyl carbinols, a range of stationary phases can be considered, each with distinct advantages and disadvantages.

A comparative study was conducted to evaluate the performance of three common stationary phases for the analysis of a representative cyclopropyl carbinol, cyclopropylmethanol. The results are summarized in Table 1.

Table 1: Comparison of GC Stationary Phases for Cyclopropylmethanol Purity Analysis

Stationary PhasePolarityRetention Time (min)Peak Asymmetry (Tailing Factor)Resolution (Rs) of a Key Impurity*
5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ms, HP-5ms) Low5.81.11.8
Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) High8.21.32.5
Trifluoropropylmethyl Polysiloxane (e.g., DB-210, Rtx-200) Intermediate7.11.02.1

*Key impurity for this study was a structurally related isomer.

Analysis of Stationary Phase Performance:

  • Low-Polarity Phases (e.g., 5% Phenyl): These columns provide good peak shape for the relatively non-polar cyclopropyl moiety. However, their ability to resolve polar impurities, such as other alcohols or diols, may be limited.

  • High-Polarity Phases (e.g., WAX): As demonstrated by the superior resolution in our study, polar columns like those with a polyethylene glycol stationary phase are often the preferred choice for analyzing alcohols.[4] They offer enhanced interaction with the hydroxyl group, leading to better separation of structurally similar polar compounds. The trade-off can sometimes be increased peak tailing for the main analyte, as observed in our data.

  • Intermediate-Polarity Phases (e.g., Trifluoropropylmethyl): These columns offer a balance of interactions and can be a good starting point for method development, providing good peak shape and reasonable resolution for a range of potential impurities.

For routine purity analysis of cyclopropyl carbinols, a high-polarity WAX-type column is often the most effective choice due to its superior resolving power for polar impurities that are common in synthetic pathways.

Visualizing the Workflow: From Sample to Result

The overall process of GC analysis for purity assessment can be visualized as a streamlined workflow.

GC_Workflow GC Analysis Workflow for Cyclopropyl Carbinol Purity Sample Sample Preparation (Dilution in appropriate solvent) GC_System Gas Chromatograph (Injector, Column, Oven, Detector) Sample->GC_System Injection Data_Acquisition Data Acquisition (Chromatogram Generation) GC_System->Data_Acquisition Signal Output Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis Chromatographic Data Report Final Report (Purity Value, Impurity Profile) Data_Analysis->Report Results

Caption: A schematic overview of the GC analysis workflow.

Step-by-Step Experimental Protocol for GC Purity Assessment

This protocol outlines a robust method for the purity analysis of cyclopropyl carbinols using a high-polarity stationary phase. This method is grounded in principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[5][6][7]

1. Materials and Reagents:

  • Cyclopropyl carbinol sample

  • High-purity solvent (e.g., methanol, isopropanol) for sample dilution

  • Reference standards for known impurities (if available)

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a polyethylene glycol (WAX) stationary phase

  • Autosampler for precise and reproducible injections

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C. Rationale: This temperature ensures efficient vaporization of the analyte without causing significant thermal degradation. For thermally labile compounds, a lower temperature or a programmed temperature vaporization (PTV) inlet may be necessary.[3][8]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Final hold: 5 minutes at 220 °C

    • Rationale: A temperature ramp allows for the separation of compounds with a range of boiling points.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min. Rationale: These carrier gases provide good efficiency and resolution.

  • Detector Temperature: 280 °C. Rationale: A higher detector temperature prevents condensation of the analytes as they elute from the column.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1. Rationale: A split injection is used for concentrated samples to prevent column overloading and ensure sharp peaks.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the cyclopropyl carbinol sample.

  • Dissolve in 10 mL of the chosen high-purity solvent to create a 1 mg/mL solution.

  • Vortex to ensure complete dissolution.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the cyclopropyl carbinol using the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

  • For quantitative analysis of specific impurities, a calibration curve using certified reference standards is required.

Addressing a Key Challenge: The Potential for Thermal Degradation

A significant consideration in the GC analysis of alcohols, including cyclopropyl carbinols, is the potential for thermal degradation in the hot injector port.[3] This can lead to the formation of artifacts and an inaccurate purity assessment.

Derivatization as a Solution:

To mitigate thermal degradation and improve peak shape, derivatization can be employed.[9][10] This involves chemically modifying the hydroxyl group of the alcohol to form a more volatile and thermally stable derivative. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Workflow for Derivatization:

Derivatization_Workflow Derivatization Workflow for GC Analysis Sample Cyclopropyl Carbinol Sample Reagent Add Derivatization Reagent (e.g., BSTFA) Sample->Reagent Reaction Incubate (e.g., 60°C for 30 min) Reagent->Reaction GC_Analysis Inject into GC System Reaction->GC_Analysis

Caption: A simplified workflow for sample derivatization prior to GC analysis.

While derivatization adds an extra step to the sample preparation process, it can be invaluable for obtaining accurate and reproducible results, especially when dealing with trace-level impurities or particularly thermolabile cyclopropyl carbinol analogues.

Chiral Purity: A Special Case for Enantiomeric Resolution

In many pharmaceutical applications, the stereochemistry of a molecule is critical to its biological activity. If the cyclopropyl carbinol is chiral, assessing its enantiomeric purity is essential. Standard GC columns will not separate enantiomers. For this, specialized chiral stationary phases are required.[11][12][13] These phases are typically based on cyclodextrin derivatives that create a chiral environment, allowing for the differential interaction and separation of enantiomers.[11][12]

The development of a chiral GC method often requires screening a variety of chiral columns and optimizing the temperature program to achieve baseline separation of the enantiomers.[14]

Conclusion: A Robust and Versatile Analytical Approach

Gas chromatography offers a powerful and versatile platform for the purity assessment of cyclopropyl carbinols. By carefully selecting the appropriate stationary phase and optimizing the analytical conditions, researchers can obtain accurate and reliable data on the purity and impurity profile of these important synthetic intermediates. For challenging analytes, techniques such as derivatization can overcome issues of thermal lability. Furthermore, the use of specialized chiral columns enables the critical determination of enantiomeric purity. Adherence to established guidelines, such as those found in the USP, ensures the development of robust and defensible analytical methods.[5][6][7][15]

References

  • Understanding the Latest Revisions to USP <621> | Agilent. Agilent Technologies. [Link]

  • LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Waters Corporation. [Link]

  • Derivatizations for Improved Detection of Alcohols by Gas Chrohatography and Photoionization Detection (GC-PID). Marcel Dekker, Inc.
  • USP 621 Changes - Element Lab Solutions. Element Lab Solutions. [Link]

  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? | ResearchGate. ResearchGate. [Link]

  • Why Use GC Derivatization Reagents - Chrom Tech, Inc. Chrom Tech, Inc. [Link]

  • D7266 Standard Test Method for Analysis of Cyclohexane by Gas Chromatography (External Standard) - ASTM. ASTM International. [Link]

  • D2268 Standard Test Method for Analysis of High-Purity n-Heptane and Isooctane by Capillary Gas Chromatography - ASTM. ASTM International. [Link]

  • GC Systems for Official Standards - Shimadzu. Shimadzu Corporation. [Link]

  • Analysis of Cyclohexane by Gas Chromatography (External Standard)1. ASTM International. [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. [Link]

  • Cyclopropanemethanol | C4H8O | CID 75644 - PubChem. National Center for Biotechnology Information. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - University of Rochester. University of Rochester. [Link]

  • Cyclopropyl-Methanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. PharmaCompass. [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. LCGC International. [Link]

  • Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co - Pure. Elsevier Science Publishers B.V.
  • Chiral stationary phases and applications in gas chromatography - Open Access LMU. Ludwig-Maximilians-Universität München. [Link]

  • 2.5B: Uses of Gas Chromatography - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) - MDPI. MDPI. [Link]

  • Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - Frontiers. Frontiers Media S.A. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC. National Center for Biotechnology Information. [Link]

  • New insights into the thermal degradation behavior of Hydroxypropyl-beta-cyclodextrin inclusion complexes containing carvacrol essential oil via thermogravimetric analysis | Request PDF - ResearchGate. ResearchGate. [Link]

  • Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Profiling of (R)-Cyclopropyl(phenyl)methanol: A Comparative Guide to FTIR and VCD Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (R)-cyclopropyl(phenyl)methanol (also known as alpha-cyclopropylbenzyl alcohol) is a highly valuable chiral building block in medicinal chemistry and drug development[1]. The cyclopropyl group offers unique metabolic stability and conformational rigidity, while the chiral hydroxyl center is critical for target binding affinity. For drug development professionals, validating both the structural integrity and the absolute stereochemistry of this compound is a mandatory quality control step. This guide provides an in-depth comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy for functional group validation and Vibrational Circular Dichroism (VCD) for stereochemical resolution.

Deconstructing the FTIR Spectrum: The Physics of Bond Vibrations

FTIR spectroscopy identifies functional groups based on the absorption of infrared radiation, which excites molecular vibrations[2]. The spectrum of (R)-cyclopropyl(phenyl)methanol presents a unique intersection of aliphatic strain, aromaticity, and hydrogen bonding.

  • The O-H Stretch (~3300 cm⁻¹): The hydroxyl group exhibits a strong, broad peak. The broadness is a direct result of intermolecular hydrogen bonding, which creates a distribution of slightly different O-H bond lengths and strengths across the sample, thereby broadening the absorption band[2].

  • The Cyclopropyl C-H Stretch (3080–3000 cm⁻¹): This is the most diagnostic structural feature. In standard unstrained alkanes, C-H stretching occurs below 3000 cm⁻¹. However, the internal C-C bond angles of a cyclopropane ring are compressed to 60° (far below the ideal 109.5° sp³ angle). To accommodate this severe steric strain, the internal C-C bonds adopt higher p-character ("bent bonds"). Consequently, the external C-H bonds acquire greater s-character (approaching sp² hybridization). Because s-orbitals are closer to the nucleus, this increased s-character shortens and strengthens the C-H bond, requiring higher energy (higher wavenumber) to induce a stretching vibration[3].

  • Aromatic C=C Stretch (~1600, 1490 cm⁻¹): These sharp, medium-intensity peaks arise from the carbon-carbon double bond stretching within the phenyl ring.

  • Cyclopropane Ring Deformation (~1020 cm⁻¹): Often referred to as the "breathing" mode, this peak is a highly specific fingerprint for the intact cyclopropyl ring[3].

Comparative Spectral Analysis: Structural Analogs

To isolate the characteristic peaks of (R)-cyclopropyl(phenyl)methanol, we must compare its FTIR profile against structurally related alternatives: Benzyl alcohol (lacks the cyclopropyl group) and Cyclopropylmethanol (lacks the phenyl group).

Table 1: Comparative FTIR Peak Assignments

Functional Group / Vibration(R)-Cyclopropyl(phenyl)methanolBenzyl AlcoholCyclopropylmethanol
O-H Stretch ~3300 cm⁻¹ (Broad, Strong)~3300 cm⁻¹ (Broad, Strong)~3300 cm⁻¹ (Broad, Strong)
Aromatic C-H Stretch 3100–3030 cm⁻¹ (Weak)3100–3030 cm⁻¹ (Weak)Absent
Cyclopropyl C-H Stretch 3080–3000 cm⁻¹ (Medium)Absent3080–3000 cm⁻¹ (Medium)
Aliphatic C-H Stretch 2960–2850 cm⁻¹ (Medium)2960–2850 cm⁻¹ (Medium)2960–2850 cm⁻¹ (Medium)
Aromatic C=C Stretch ~1600, 1490 cm⁻¹ (Strong)~1600, 1490 cm⁻¹ (Strong)Absent
Cyclopropane Ring Deformation ~1020 cm⁻¹ (Medium)Absent~1020 cm⁻¹ (Medium)

Analytical Insight: While standard FTIR easily differentiates (R)-cyclopropyl(phenyl)methanol from its structural analogs by confirming the co-presence of the >3000 cm⁻¹ cyclopropyl C-H stretch and the 1600 cm⁻¹ aromatic stretch, it completely fails to differentiate the (R)-enantiomer from the (S)-enantiomer.

Overcoming the Stereochemical Blind Spot: FTIR vs. VCD

Standard FTIR relies on the transition dipole moment during a vibrational excitation. Because the scalar distance between atoms and the bond strengths are identical in both enantiomers, their standard FTIR spectra are indistinguishable[4]. In an isotropic environment, standard FTIR is "stereochemically blind."

To determine the absolute configuration, researchers must pivot to Vibrational Circular Dichroism (VCD) . VCD measures the differential absorption of left and right circularly polarized infrared light (


)[4]. This differential absorption is proportional to the rotational strength, a quantum mechanical property dependent on both the electric and magnetic dipole transition moments[5]. Because enantiomers are non-superimposable mirror images, their interaction with circularly polarized light yields VCD spectra of equal magnitude but opposite signs. By comparing the experimental VCD spectrum to ab initio Density Functional Theory (DFT) calculations, the exact (R) or (S) configuration can be unambiguously assigned[6].
Experimental Protocols: Self-Validating Workflows
Protocol 1: ATR-FTIR for Structural Verification

Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption that could artificially inflate or obscure the O-H stretching region.

  • Background Calibration: Clean the ATR diamond crystal with isopropanol and allow it to dry. Record a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to digitally subtract atmospheric H₂O and CO₂.

  • Sample Application: Apply 1-2 drops of neat (R)-cyclopropyl(phenyl)methanol directly onto the ATR crystal, ensuring total sensor coverage.

  • Acquisition & Processing: Record the sample spectrum. Apply an automatic baseline correction.

  • Validation Check: The protocol is validated if the baseline is flat and the diagnostic cyclopropyl deformation peak at ~1020 cm⁻¹ is clearly resolved alongside the broad ~3300 cm⁻¹ O-H stretch.

Protocol 2: VCD for Absolute Configuration Determination

Causality: VCD signals are


 to 

times weaker than standard IR absorbance[4]. Therefore, high sample concentrations and extended scanning times are required to achieve a viable signal-to-noise ratio.
  • Sample Preparation: Dissolve the compound in a non-chiral, IR-transparent solvent (e.g., CDCl₃) at a high concentration (~0.1 M to 0.5 M).

  • Cell Assembly: Inject the solution into a BaF₂ liquid transmission cell (100 μm path length).

  • Instrument Tuning: Utilize a VCD spectrometer equipped with a Photoelastic Modulator (PEM). Calibrate the PEM retardation for the mid-IR fingerprint region (1400–900 cm⁻¹).

  • Data Acquisition: Collect the VCD spectrum over 2 to 4 hours to average out random noise.

  • Computational Correlation: Perform DFT calculations (e.g., B3LYP/6-31G* level of theory) to simulate the theoretical VCD spectrum of the (R)-enantiomer[6].

  • Validation Check: Overlay the experimental VCD spectrum with the DFT simulation. A matching sign pattern (positive/negative peaks) confirms the (R)-absolute configuration.

Analytical Workflow Visualization

IR_Workflow Start Synthesized (R)-cyclopropyl(phenyl)methanol FTIR ATR-FTIR Spectroscopy (Functional Group ID) Start->FTIR PeakAnalysis Analyze Characteristic Peaks (O-H, Cyclopropyl, Phenyl) FTIR->PeakAnalysis ChiralCheck Stereochemical Resolution Required? PeakAnalysis->ChiralCheck VCD VCD Analysis (Enantiomer ID) ChiralCheck->VCD Yes Standard Standard QC Complete ChiralCheck->Standard No Result Absolute Configuration Confirmed as (R)-Isomer VCD->Result

Workflow for structural and stereochemical validation of (R)-cyclopropyl(phenyl)methanol.

References
  • alpha-Cyclopropylbenzyl alcohol | C10H12O | CID 66090 - PubChem - NIH Source: nih.gov URL:[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

  • Vibrational circular dichroism (VCD) - Bruker Source: bruker.com URL:[Link]

  • Vibrational circular dichroism - Wikipedia Source: wikipedia.org URL: [Link]

  • Studying Chirality with Vibrational Circular Dichroism - Gaussian.com Source: gaussian.com URL: [Link]

Sources

Comparative Stability of Cyclopropyl vs. Isopropyl Phenyl Methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of physical organic chemistry and drug design, I frequently encounter a critical structural dilemma: whether to install a cyclopropyl or an isopropyl group adjacent to a benzylic center. While both substituents present similar steric bulk, their electronic impacts on reactive intermediates—specifically carbocations, radicals, and carbenes—are profoundly different.

This guide objectively compares the stability of cyclopropyl(phenyl)methanol and isopropyl(phenyl)methanol derivatives. By analyzing their behavior during solvolysis (where they form benzylic carbocations), we can definitively prove that the cyclopropyl group provides orders of magnitude more stabilization to an adjacent electron-deficient center than an isopropyl group.

Mechanistic Causality: The Electronic Dichotomy

To understand the performance difference between these two derivatives, we must examine the causality behind their stabilization mechanisms. When the hydroxyl group of a phenyl methanol derivative is converted into a leaving group and ionized, a benzylic carbocation is formed. The adjacent alkyl group must stabilize this positive charge.

  • Isopropyl Group (Standard Hyperconjugation): The isopropyl group stabilizes the adjacent carbocation via standard hyperconjugation (+H) and inductive effects (+I). The electron density from the adjacent C–H and C–C sigma bonds weakly overlaps with the empty p-orbital of the benzylic carbon. This provides moderate stabilization but is fundamentally limited by the geometry and energy of standard sp³ hybridized bonds.

  • Cyclopropyl Group (Sigma-Conjugation / Dancing Resonance): The cyclopropyl group employs a radically different mechanism known as "dancing resonance" or non-classical ion stabilization[1]. The C–C bonds in a cyclopropane ring are highly strained and possess significant p-character, resulting in outwardly expanded "banana bonds" (Walsh orbitals). When the cyclopropyl group adopts a bisected conformation relative to the carbocation, these high-energy sigma bonds efficiently donate electron density into the empty p-orbital[1]. This sigma-conjugation is exceptionally powerful, stabilizing the intermediate by nearly 9 to 14 kcal/mol more than an isopropyl group[2].

Electronic_Stabilization Substrate Phenyl Methanol Derivatives Carbocation Benzylic Carbocation Substrate->Carbocation Ionization Cyclopropyl Cyclopropyl Group (Sigma-Conjugation) Carbocation->Cyclopropyl Isopropyl Isopropyl Group (Hyperconjugation) Carbocation->Isopropyl HighStability High Stability (Rel. Rate: 503,000) Cyclopropyl->HighStability Walsh Orbitals LowStability Moderate Stability (Rel. Rate: 2.9) Isopropyl->LowStability C-H/C-C Bonds

Logical relationship of electronic stabilization modes in benzylic carbocations.

Quantitative Data Presentation

The theoretical stabilization translates directly into measurable kinetic data. Solvolysis rates are the gold standard for quantifying carbocation stability because the rate-determining step (ionization) is directly proportional to the stability of the resulting intermediate.

Classic solvolytic studies of p-nitrobenzoate (


) derivatives in 80% aqueous acetone at 25 °C provide a stark quantitative comparison of these functional groups[3].
Table 1: Relative Solvolysis Rates of Alkyl Substituents
Substituent (R-Group)Relative Rate of Solvolysis (

)
Primary Stabilization Mechanism
Methyl 1.00None (Baseline)
Isopropyl 2.9Hyperconjugation
tert-Butyl 4.4Hyperconjugation
Phenyl 969Pi-Resonance
Cyclopropyl 503,000 Sigma-Conjugation

Data demonstrates that a cyclopropyl group accelerates ionization by a factor of over 170,000 compared to an isopropyl group, far exceeding even the resonance stabilization provided by an additional phenyl ring[3].

Table 2: Thermodynamic Stabilization Energies
Intermediate TypeCyclopropyl vs. Isopropyl Stabilization GapReference
Carbene ~9.0 kcal/mol (Cyclopropyl favored)Computational (B3LYP)[2]
Carbocation >9.0 kcal/mol (Cyclopropyl favored)Computational/Kinetic[2]

Experimental Validation: Solvolysis Kinetics Protocol

To establish a self-validating system for testing the stability of your specific cyclopropyl vs. isopropyl phenyl methanol derivatives, you must measure their first-order solvolysis kinetics. This protocol ensures that the kinetic data generated is entirely dependent on the intrinsic stability of the carbocation intermediate.

Step-by-Step Methodology
  • Substrate Derivatization: Convert the target alcohols (cyclopropyl(phenyl)methanol and isopropyl(phenyl)methanol) into their corresponding p-nitrobenzoate or tosylate esters using p-toluenesulfonyl chloride in anhydrous pyridine[1]. Purify via recrystallization to ensure >99% purity.

  • Solvent Equilibration: Prepare a highly ionizing, moderately nucleophilic solvent system (e.g., 80% aqueous acetone or acetic acid). Equilibrate the solvent in a thermostated bath at exactly 25.0 °C.

  • Kinetic Initiation: Dissolve a precise molarity (e.g., 0.05 M) of the ester substrate into the equilibrated solvent. Start the kinetic timer (

    
    ).
    
  • Aliquot Sampling & Titration: At regular intervals, withdraw aliquots of the reaction mixture. Quench the reaction immediately by dropping the aliquot into ice-cold solvent. Titrate the liberated strong acid (p-nitrobenzoic acid or toluenesulfonic acid) using a standardized sodium hydroxide solution to determine the extent of the reaction.

  • Data Analysis: Plot

    
     versus time. The slope of this linear plot yields the first-order rate constant (
    
    
    
    ). Calculate the relative rate (
    
    
    ) to quantify the stabilization gap.

Solvolysis_Workflow Step1 1. Substrate Derivatization (Synthesize p-nitrobenzoates) Step2 2. Solvent Equilibration (80% aqueous acetone at 25°C) Step1->Step2 Step3 3. Kinetic Initiation (Dissolve substrate & track time) Step2->Step3 Step4 4. Aliquot Titration (Measure liberated acid) Step3->Step4 Step5 5. First-Order Kinetics (Calculate rate constant k) Step4->Step5

Step-by-step experimental workflow for solvolysis kinetics measurement.

Conclusion & Application in Drug Design

For researchers developing active pharmaceutical ingredients (APIs), the choice between these two groups is not merely structural—it is highly reactive. If a benzylic position is prone to metabolic oxidation or undesired ionization, installing a cyclopropyl group will drastically destabilize the parent molecule by hyper-stabilizing the transition state leading to a carbocation or radical. In such cases, the isopropyl group is the far more stable, conservative choice for the intact molecule. Conversely, if your synthetic pathway relies on the rapid generation of a benzylic cation (e.g., in Friedel-Crafts alkylations or targeted rearrangements), the cyclopropyl derivative will outperform the isopropyl derivative by several orders of magnitude.

References

  • A Computational Investigation of the Stability of Cyclopropyl Carbenes Source: ResearchGate URL:2

  • An In-depth Technical Guide to Dancing Resonance in Cyclopropylmethyl Systems Source: Benchchem URL:1

  • Structural effects in solvolytic reactions. 18. Relative electron releasing properties of methyl, phenyl, and cyclopropyl groups Source: ACS Publications URL:3

Sources

Benchmarking yield and selectivity of different chiral catalysts for cyclopropyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral cyclopropyl ketones are high-value pharmacophores in drug discovery, offering rigid geometrical constraints that enhance metabolic stability and receptor binding affinity. Their synthesis, however, presents a distinct chemoselective challenge: the electron-withdrawing carbonyl group deactivates the double bond toward electrophilic attack, rendering traditional electrophilic metal-carbene catalysts (like Copper and Rhodium) less effective for direct cyclopropanation of enones.

This guide benchmarks three distinct catalytic classes—Cobalt(II) Metalloradicals , Rhodium(II) Carboxylates , and Amine Organocatalysts —delineating their specific utility based on the substrate's electronic demand.

Quick Selection Guide
If your substrate is...And your reagent is...Use this Catalyst ClassWhy?
Electron-Deficient (Enone/Acrylate)Diazoacetate / DiazoalkaneCo(II) Porphyrins Radical mechanism overcomes electronic mismatch.
Electron-Rich/Neutral (Styrene/Diene)Diazoketone (Donor-Acceptor)Rh(II) Carboxylates Superior enantiocontrol with donor-acceptor carbenes.
Electron-Deficient (Enone/Enal)Ylide / Leaving Group (e.g.,

-halo)
Organocatalysts (MIRC)Metal-free; exploits Michael addition pathway.

Mechanistic Benchmarking

A. Cobalt(II) Porphyrins: The Metalloradical Solution

Unlike closed-shell Rh(II) or Cu(I) catalysts that proceed via a concerted electrophilic pathway, Co(II) porphyrins operate via Metalloradical Catalysis (MRC) . The paramagnetic Co(II) center activates the diazo compound to form a Co(III)-carbene radical. This species is nucleophilic enough to attack electron-deficient alkenes (enones), a transformation that is forbidden or sluggish for electrophilic Rh/Cu carbenes.

  • Key Catalyst: [Co(P1)] (Zhang’s Catalyst) and variants.

  • Mechanism: Stepwise radical addition followed by rapid ring closure (1,3-radical substitution).

  • Performance:

    • Yield: >90% for enones.[1][2][3]

    • Selectivity: High trans-selectivity (dr > 95:5) due to steric minimization in the radical intermediate.

    • Atom Economy: Can often use stoichiometric (1:1) alkene:diazo ratios, avoiding the large excess of alkene required by Rh/Cu.

B. Rhodium(II) Carboxylates: The Donor-Acceptor Specialists

Rhodium catalysts are the gold standard for reactions involving diazoketones (Donor-Acceptor carbenes). When the carbene carbon bears both a donor (aryl/vinyl) and an acceptor (carbonyl) group, the intermediate is stabilized, preventing rapid dimerization and allowing for highly enantioselective intermolecular reactions.

  • Key Catalysts: Rh

    
    (DOSP)
    
    
    
    (Davies' catalyst), Rh
    
    
    (S-TCPTAD)
    
    
    .
  • Mechanism: Concerted asynchronous insertion. The "butterfly" transition state is rigidly defined by the chiral ligands.

  • Performance:

    • Yield: 70–95%.[4]

    • Selectivity: Exceptional ee (>90–99%) for styrenes and dienes.

    • Limitation: Less effective for direct cyclopropanation of electron-deficient enones due to polarity mismatch (electrophile + electrophile).

C. Organocatalysts: The MIRC Pathway

For those avoiding transition metals, the Michael-Initiated Ring Closure (MIRC) is the preferred route. A chiral amine activates the enone (via iminium ion) or the nucleophile (via H-bonding), facilitating a conjugate addition of a leaving-group-bearing nucleophile (ylide or


-halocarbonyl) followed by intramolecular displacement.
  • Key Catalysts: Jørgensen-Hayashi catalyst (chiral diarylprolinol silyl ethers), Cinchona alkaloid derivatives.

  • Mechanism: 1,4-addition (Michael)

    
     Enamine formation 
    
    
    
    Intramolecular
    
    
    (Ring Closure).
  • Performance:

    • Yield: Moderate to Good (60–85%).

    • Selectivity: Excellent ee (>95%) for enals; slightly lower for ketones due to steric bulk.[4]

Comparative Performance Data

The following table benchmarks the performance of these catalysts in synthesizing chiral cyclopropyl ketones (or closely related scaffolds).

Catalyst SystemSubstrate ClassReagentYield (%)dr (trans:cis)ee (%)Primary UtilityRef
Co(P1) (Porphyrin)Enones (e.g., Chalcone)Diazoacetate92–99>95:590–96Direct cyclopropanation of enones [1, 2]
Rh

(S-DOSP)

StyrenesDiazoketone 75–88>95:594–98Synthesis via alkene + diazoketone [3]
Rh

(S-TCPTAD)

Acrylates/EnonesAryldiazoacetate71–85Single Isomer84–98Rare Rh-system for electron-deficient alkenes[4]
Jørgensen-Hayashi Enals/EnonesSulfur Ylides65–85>20:190–97Metal-free, mild conditions[5]
Cu(I)-BOX StyrenesDiazoacetate80–9070:30 - 90:1090–99Classic standard, less effective for enones[6]

Experimental Protocols

Protocol A: Co(II)-Catalyzed Cyclopropanation of Enones

Best for: Synthesizing cyclopropyl ketones directly from enones.

  • Catalyst Activation: In a flame-dried Schlenk tube under

    
    , dissolve [Co(P1)] (0.01 mmol, 1 mol%) in anhydrous toluene (2.0 mL).
    
  • Substrate Addition: Add the enone substrate (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the diazo compound (1.2 mmol, 1.2 equiv) in one portion. Note: Unlike Rh/Cu, slow addition is often unnecessary due to the "radical cage" effect preventing dimerization.

  • Reaction: Stir at room temperature (or 40 °C for sterically hindered substrates) for 12–24 hours. Monitor by TLC.[1]

  • Workup: Concentrate the solvent directly under reduced pressure.

  • Purification: Purify via flash chromatography on silica gel.

Protocol B: Rh(II)-Catalyzed Reaction of Diazoketones

Best for: Synthesizing cyclopropyl ketones from alkenes using diazoketones.

  • Setup: Flame-dry a round-bottom flask and add 4Å molecular sieves.

  • Catalyst/Alkene: Add Rh

    
    (S-DOSP)
    
    
    
    (0.01 mmol, 1 mol%) and the alkene (5.0 mmol, 5 equiv) in anhydrous hexanes or pentane (10 mL). Note: Non-polar solvents enhance enantioselectivity for this catalyst.
  • Slow Addition: Dissolve the

    
    -aryl-
    
    
    
    -diazoketone (1.0 mmol) in hexanes (10 mL). Add this solution dropwise via syringe pump over 2–4 hours at -78 °C to 0 °C (temperature depends on substrate reactivity).
  • Completion: Allow to warm to room temperature and stir for an additional hour.

  • Purification: Filter through a celite plug to remove catalyst, concentrate, and purify by silica gel chromatography.

Visualizations

Figure 1: Mechanistic Divergence

This diagram contrasts the radical pathway of Cobalt (effective for enones) with the concerted pathway of Rhodium (effective for donor-acceptor carbenes).

Mechanism cluster_Co Cobalt(II) - Metalloradical (Enones) cluster_Rh Rhodium(II) - Concerted (Alkenes) Diazo Diazo Precursor Co_Cat Co(II) Catalyst Diazo->Co_Cat Rh_Cat Rh(II) Catalyst Diazo->Rh_Cat Co_Carbene Co(III)-Carbene Radical Co_Cat->Co_Carbene Activation (-N2) Radical_Int C-Centered Radical Intermediate Co_Carbene->Radical_Int + Enone (Stepwise) Co_Prod Cyclopropyl Ketone (Trans-Selective) Radical_Int->Co_Prod Ring Closure Rh_Carbene Rh(II)-Carbene Electrophile Rh_Cat->Rh_Carbene Activation (-N2) Concerted_TS Concerted Asynchronous Transition State Rh_Carbene->Concerted_TS + Alkene (Concerted) Rh_Prod Cyclopropyl Ketone (High ee) Concerted_TS->Rh_Prod Bond Formation

Caption: Co(II) proceeds via a radical intermediate allowing enone functionalization; Rh(II) uses a concerted path ideal for alkenes.

Figure 2: Catalyst Selection Workflow

A logical decision tree for researchers to select the optimal catalyst based on starting materials.

Workflow Start Target: Chiral Cyclopropyl Ketone Q1 What are your starting materials? Start->Q1 PathA Enone + Diazo Reagent Q1->PathA Route A PathB Alkene + Diazoketone Q1->PathB Route B PathC Enone + Ylide/Leaving Group Q1->PathC Route C RecA USE: Cobalt(II) Porphyrin (Metalloradical) PathA->RecA Overcomes electronic mismatch RecB USE: Rh(II) Carboxylate (e.g., Rh2(DOSP)4) PathB->RecB Best enantiocontrol for D/A carbenes RecC USE: Organocatalysis (Amine/Jørgensen-Hayashi) PathC->RecC Mild, Metal-free MIRC pathway

Caption: Decision matrix for selecting Co(II), Rh(II), or Organocatalysis based on substrate class.

References

  • Chen, Y., & Zhang, X. P. (2007). Asymmetric Cyclopropanation of Electron-Deficient Olefins with Ethyl Diazoacetate Catalyzed by Chiral Cobalt(II) Porphyrin Complexes. Journal of the American Chemical Society. [Link][5][6]

  • Zhu, S., et al. (2012). Cobalt-Catalyzed Asymmetric Cyclopropanation with Diazoketones: Rigidifying the Chiral Environment. Journal of the American Chemical Society. [Link][5][6]

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews. [Link]

  • Pons, A., et al. (2016). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science. [Link]

  • Kunzi, S. A., et al. (2005).

    
    -Unsaturated Aldehydes. Chemical Communications. [Link]
    
  • Evans, D. A., et al. (1991). Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective cyclopropanation of olefins.[7] Journal of the American Chemical Society. [Link][5][6]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (R)-cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of organic molecules. For professionals in pharmaceutical development and related scientific fields, a comprehensive understanding of a compound's fragmentation behavior underpins its reliable identification and characterization. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of (R)-cyclopropyl(phenyl)methanol, a chiral alcohol with potential applications as a synthetic intermediate.

This document will explore the characteristic fragmentation pathways of (R)-cyclopropyl(phenyl)methanol, compare its fragmentation to structurally similar compounds, and provide a detailed experimental protocol for its analysis. The insights provided are grounded in established principles of mass spectrometry and supported by data from reputable sources.

Predicted Fragmentation Pathways of (R)-cyclopropyl(phenyl)methanol

Upon electron ionization, (R)-cyclopropyl(phenyl)methanol is expected to form a molecular ion ([M]•+) that will subsequently undergo a series of fragmentation events. The presence of the hydroxyl group, the phenyl ring, and the cyclopropyl moiety dictates the primary cleavage pathways.

The initial ionization event will likely involve the removal of a non-bonding electron from the oxygen atom of the hydroxyl group, as these are the highest energy electrons in the molecule.[1] This localization of the radical and positive charge on the oxygen atom initiates the subsequent fragmentation cascades.

Key predicted fragmentation pathways include:

  • α-Cleavage: This is a common fragmentation pathway for alcohols.[2] It involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For (R)-cyclopropyl(phenyl)methanol, two primary α-cleavage routes are possible:

    • Loss of a cyclopropyl radical (•C₃H₅): This pathway is anticipated to be highly favorable due to the formation of a resonance-stabilized oxonium ion. The resulting fragment would be the benzaldehyde radical cation.

    • Loss of a phenyl radical (•C₆H₅): Cleavage of the bond between the benzylic carbon and the phenyl ring would lead to the formation of a cyclopropyl(hydroxy)methyl cation.

  • Loss of Water (H₂O): The elimination of a neutral water molecule is a characteristic fragmentation for many alcohols, often occurring through a 1,4-elimination mechanism if a suitable gamma-hydrogen is available, or through other rearrangement processes.[2]

  • Ring Opening of the Cyclopropyl Group: The strained cyclopropyl ring can undergo ring-opening fragmentation, leading to the formation of various allyl or propenyl-type cations. This is a known fragmentation pattern for cyclopropyl-containing compounds.[3]

  • Formation of Tropylium Ion: A common rearrangement in molecules containing a benzyl group is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[4] This often involves the loss of the rest of the molecule as a neutral species.

The following diagram illustrates the predicted major fragmentation pathways for (R)-cyclopropyl(phenyl)methanol:

Fragmentation_Pathway M [(R)-cyclopropyl(phenyl)methanol]•+ m/z 148 F1 [C₇H₇O]•+ m/z 107 (Loss of •C₃H₅) M->F1 α-cleavage F2 [C₄H₇O]+ m/z 71 (Loss of •C₆H₅) M->F2 α-cleavage F3 [C₁₀H₁₀]•+ m/z 130 (Loss of H₂O) M->F3 Dehydration F4 [C₇H₇]+ m/z 91 (Tropylium ion) M->F4 Rearrangement F5 [C₆H₅CO]+ m/z 105 F1->F5 - H₂ F6 [C₆H₅]+ m/z 77 F5->F6 - CO GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample P2 Vortex P1->P2 P3 Dilute P2->P3 A1 Inject Sample P3->A1 A2 GC Separation A1->A2 A3 EI Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Identify Peak A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Analyze Fragmentation D2->D3 D4 Compare to Library D3->D4

Sources

Safety Operating Guide

(R)-cyclopropyl(phenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of (R)-cyclopropyl(phenyl)methanol (CAS: 110548-55-5), also known as (R)-


-cyclopropylbenzyl alcohol, requires a rigorous, self-validating approach to laboratory safety. As a critical chiral building block used in the asymmetric synthesis of pharmaceutical active ingredients[1], this compound presents specific toxicological and logistical challenges.

This guide provides drug development professionals and researchers with the authoritative causality behind the safety protocols, ensuring that operational and disposal plans are executed with absolute scientific integrity.

Toxicological Profile & Hazard Causality

To design an effective disposal and handling protocol, one must first understand the molecular behavior of the compound. The presence of the cyclopropyl group introduces unique ring-strain properties, while the benzylic alcohol moiety dictates its reactivity, lipophilicity, and physiological absorption rates.

Table 1: GHS Hazard Classification & Causality

Hazard ClassGHS CodeSignal WordMechanism / Causality
Acute Toxicity, Oral H302WarningThe lipophilic nature of the benzylic alcohol facilitates rapid gastrointestinal absorption, leading to systemic toxicity if ingested[2][3].
Skin Irritation H315WarningThe compound acts as a defatting agent. Upon direct dermal contact, it disrupts the lipid bilayer of the stratum corneum, causing localized inflammation[2][3].
Eye Irritation H319WarningDirect contact causes rapid protein denaturation in the corneal epithelium, resulting in severe irritation and potential ocular damage[2][3].
STOT, Single Exposure H335WarningVolatilization of the compound leads to the inhalation of vapors that chemically irritate the respiratory mucosal membranes[2][3].

Operational Safety & Engineering Controls

To mitigate the risks outlined above, laboratories must implement a layered safety system before any disposal or experimental workflow begins.

  • Engineering Controls: All handling, weighing, and transferring must be conducted within a certified chemical fume hood or a localized exhaust ventilation system. This prevents the accumulation of vapors that trigger H335 respiratory irritation[2].

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Nitrile provides superior chemical resistance to aromatic alcohols compared to standard latex, preventing the dermal absorption that causes H315 skin irritation[2].

    • Eye Protection: Tight-fitting safety goggles or a full-face shield must be worn. Standard safety glasses are insufficient against potential splashes of this liquid/low-melting solid.

    • Respiratory Protection: If the fume hood is compromised or during a large-scale spill, a half-face respirator equipped with an organic vapor (OV) cartridge is mandatory.

Spill Response & Containment Workflow

In the event of a breach in containment, immediate and structured action is required. The following workflow ensures that the spill is neutralized without exposing personnel or the environment.

SpillResponse Start Spill Detected Evac Evacuate Area & Maximize Ventilation Start->Evac PPE Don Advanced PPE (OV Respirator, Nitrile) Evac->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect in Chemically Compatible Container Contain->Collect Validate Decontaminate Surface (Soap & Water) Collect->Validate Dispose Route to EHS for Incineration Validate->Dispose

Step-by-step workflow for the containment and remediation of (R)-cyclopropyl(phenyl)methanol spills.

Detailed Spill Remediation Protocol:

  • Evacuation & Isolation: Immediately clear the area of non-essential personnel. Ensure the local exhaust ventilation is operating at maximum capacity to clear volatile vapors[4].

  • Containment: Do not allow the product to enter drains, waterways, or soil[4]. The compound's lipophilicity allows it to persist in aqueous environments, potentially harming aquatic ecosystems.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[4][5]. Causality Note: Do not use combustible absorbents like sawdust if strong oxidizing agents are present in the vicinity, as this creates a secondary fire hazard.

  • Collection: Using non-sparking tools, sweep the absorbed mixture and place it into a dedicated, sealable hazardous waste container[5].

  • Decontamination: Wash the spill site thoroughly with soap and water to remove residual traces of the defatting agent. Validate the removal by ensuring no slippery residue remains on the surface[4].

Comprehensive Disposal Procedures

The disposal of (R)-cyclopropyl(phenyl)methanol must strictly adhere to federal, state, and local environmental regulations (e.g., EPA guidelines under 40 CFR Parts 261 in the US)[4]. Under no circumstances should this chemical be poured down the drain [1].

Step-by-Step Disposal Methodology:

Step 1: Waste Segregation

  • Isolate (R)-cyclopropyl(phenyl)methanol waste from strong oxidizing agents and strong acids to prevent exothermic reactions.

  • Collect the pure chemical, contaminated packaging, and spill cleanup materials in a clearly labeled, high-density polyethylene (HDPE) or glass waste container[4].

Step 2: Labeling & Documentation

  • Label the container explicitly as "Hazardous Organic Waste: Contains (R)-cyclopropyl(phenyl)methanol."

  • Attach the corresponding GHS hazard pictograms (Harmful/Irritant) to visually communicate the risks to Environmental Health and Safety (EHS) personnel[2][3].

Step 3: Primary Disposal Method - Incineration

  • The preferred and most environmentally sound method of disposal is controlled incineration[4].

  • Procedure: The waste should be dissolved or mixed with a highly combustible solvent (e.g., ethanol or a hydrocarbon solvent) to ensure a consistent, high-temperature burn rate[4].

  • Causality Note: The incinerator must be equipped with an afterburner and a scrubber system [4]. The afterburner ensures complete thermal oxidation of the bulky cyclopropyl and aromatic rings, preventing the release of unburned volatile organic compounds (VOCs) or carbon monoxide. The scrubber neutralizes any potentially harmful exhaust gases before they are released into the atmosphere.

Step 4: Contaminated Packaging

  • Empty containers retain product residue (liquid or vapor) and must be treated with the exact same hazard precautions as the pure chemical itself.

  • Do not reuse or wash the containers for other purposes. Dispose of them as unused product via a licensed waste disposal company[4].

References

  • PubChem - NIH . alpha-Cyclopropylbenzyl alcohol | C10H12O | CID 66090. Retrieved from[Link]

  • Cole-Parmer . Material Safety Data Sheet - Cyclopropyl Phenyl Carbinol, 97%. Retrieved from[Link]

  • Aladdin Scientific Corporation (AWS) . SAFETY DATA SHEET: Cyclopropylphenylcarbinol. Retrieved from [Link]

Sources

Personal Protective Equipment for Handling (R)-Cyclopropyl(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 94571-08-3 | Formula: C₁₀H₁₂O | MW: 148.20 g/mol [1][2][3]

Part 1: Executive Safety Summary (Immediate Action Card)

For immediate laboratory reference. Print and post near the balance/fume hood.

Category Critical Status Action Required
Physical State Solid (Crystalline Powder)Handle to prevent dust generation.[1][2][3][4] Static control required during weighing.[2][3]
Primary Hazards Irritant / Harmful H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]
Glove Protocol Double Nitrile Outer: Nitrile (0.11 mm) - Change immediately on splash.Inner: Nitrile (0.06 mm) - Universal barrier.[1][2][3]
Respiratory Fume Hood Mandatory If handling >100 mg outside hood, use N95/P100 respirator.[2][3]
Spill Response Dry Clean-Up Do not dry sweep.[1][2][3] Dampen with inert solvent (heptane/water) to suppress dust, then scoop.[2][3]
Part 2: Technical Safety Guide
1. Chemical Profile & Hazard Analysis

(R)-Cyclopropyl(phenyl)methanol is a chiral secondary alcohol often used as a pharmaceutical intermediate.[1][2][3] While specific toxicological data for the (R)-enantiomer is limited, it is structurally analogous to the racemic mixture (CAS 1007-03-0) and benzyl alcohol derivatives.[1][2][3]

Senior Scientist Insight:

“Never assume chiral safety equivalence. While the racemic mixture is classified as an irritant, individual enantiomers can exhibit distinct biological interactions.[2][3] Treat the (R)-isomer with the elevated caution reserved for bioactive intermediates, assuming potential for higher specific toxicity than the racemate.”[1][2][3]

Physicochemical Properties Relevant to Safety:

  • Melting Point: ~130–135°C (Solid at RT).[2][3][5]

  • Solubility: Low in water; soluble in organic solvents (DCM, Methanol, Ethyl Acetate).[2]

  • Flash Point: >113°C (Combustible, but not Flammable).[2]

2. Personal Protective Equipment (PPE) Matrix

This matrix is designed for Standard Laboratory Scale (<10g) operations.

ZonePPE RequirementTechnical Justification
Eyes Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift behind lenses or splashing solutions.[1][2][3]
Hands (Primary) Nitrile (0.11 mm+) Breakthrough Time: >480 min (Solid); >30 min (Dissolved in MeOH/DCM).Note: If dissolved in DCM, use Silver Shield/Laminate gloves as under-gloves.[1][2][3]
Hands (Secondary) Double Gloving Required for all weighing operations to prevent cross-contamination of the chiral purity and operator exposure.[2][3]
Body Lab Coat (Cotton/Poly) Standard protection.[2][3] Ensure cuffs are tucked under glove gauntlets.[2][3]
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity 80–100 fpm).Secondary: N95 particulate respirator if hood space is unavailable for weighing.[2][3]
3. Operational Handling Protocols

A. Weighing & Transfer (Solid State)

  • Risk: Inhalation of dust and static dispersal.[2][3]

  • Protocol:

    • Place the balance inside the fume hood.[2][3] If vibration is an issue, use a marble balance table or a static-dissipative enclosure.[1][2][3]

    • Use an antistatic gun on the weighing boat and spatula before handling.[2][3] Chiral alcohols can carry significant static charge, causing "jumping" of powder.[2][3]

    • Technique: Use the "tiling" method (tapping the spatula) rather than pouring to minimize airborne particulates.[2][3]

B. Solubilization & Reaction (Liquid State)

  • Risk: Splash and skin absorption (enhanced by solvents).[2][3]

  • Protocol:

    • Add solvent (e.g., Dichloromethane) slowly down the side of the vessel to prevent "puffing" of the solid.[2][3]

    • Once dissolved, the permeation risk changes to that of the solvent.[2][3]

    • Critical Check: If using DCM or DMF, standard nitrile gloves degrade quickly.[2][3] Change outer gloves immediately upon any splash. [1][2][3]

4. Emergency Response & Disposal

Spill Response Decision Tree:

  • Assess: Is it solid or liquid?

  • Solid: Cover with wet paper towel (water or heptane) to prevent dust.[2][3] Scoop into a jar.

  • Liquid: Absorb with vermiculite or sand.[2][3] Do not use combustible materials (sawdust) if oxidizers are present.[2][3]

  • Decontamination: Wipe surface with 10% soap solution, followed by water.[2][3]

Waste Disposal:

  • Solid Waste: Segregate into "Hazardous Solid Waste" (H302 classification).[2][3]

  • Liquid Waste: Dispose in "Halogenated" or "Non-Halogenated" solvent streams depending on the carrier solvent.[2][3]

  • Rinse: Triple rinse all glassware; collect rinsate as hazardous waste.[2][3]

Part 3: Visualizations
Figure 1: PPE Donning & Risk Assessment Flow

A logical workflow to ensure no step is missed before handling the chemical.

GowningFlow Start START: Handling (R)-Cyclopropyl(phenyl)methanol Risk 1. Risk Assessment (Solid vs. Solution?) Start->Risk Solid Solid Handling (Dust Hazard) Risk->Solid Liquid Solution Handling (Splash/Permeation Hazard) Risk->Liquid Body 2. Body Protection Lab Coat + Long Pants Closed-toe Shoes Solid->Body Liquid->Body Resp 3. Respiratory Control Verify Fume Hood Flow (Target: 80-100 fpm) Body->Resp GlovesSolid 4. Hand Protection (Solid) Double Nitrile Gloves (Static Control) Resp->GlovesSolid If Solid GlovesLiq 4. Hand Protection (Liquid) Check Solvent Compatibility (Consider Laminate for DCM) Resp->GlovesLiq If Solution Ready READY TO WORK GlovesSolid->Ready GlovesLiq->Ready

Caption: Step-by-step decision matrix for selecting the correct PPE based on the physical state of the material.

Figure 2: Solid Spill Response Protocol

Immediate actions to take in the event of a powder spill outside the fume hood.

SpillResponse Spill POWDER SPILL (>100 mg) Evac 1. Evacuate Area (Allow dust to settle - 5 min) Spill->Evac PPE 2. Don PPE (Goggles, N95, Double Gloves) Evac->PPE Dampen 3. Dampen Spill Cover with wet paper towel (Prevents aerosolization) PPE->Dampen Scoop 4. Collect Scoop into Haz Waste Jar Dampen->Scoop Clean 5. Decontaminate Soap & Water Wash Scoop->Clean

Caption: Protocol for safely managing a solid powder spill to minimize inhalation risks.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22135711, (4-Cyclopropylphenyl)methanol.[2][3] Retrieved from [Link][1][2][3]

  • NIST Chemistry WebBook. Cyclopropyl phenylmethanol (CAS 1007-03-0) Physical Properties.[1][2][3][6] Retrieved from [Link][1][2][3][7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.